Acid-PEG3-SSPy
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO5S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H21NO5S2/c16-14(17)4-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-5-15-13/h1-3,5H,4,6-12H2,(H,16,17) |
InChI Key |
URJLYWQPQZPOIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Acid-PEG3-SSPy: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-SSPy is a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This linker molecule possesses a terminal carboxylic acid and a pyridyl disulfide moiety, bridged by a three-unit polyethylene glycol (PEG) chain. This distinct architecture allows for the covalent linkage of two different molecules, typically a targeting moiety and a therapeutic or diagnostic agent, with precise control over the conjugation chemistry.
The PEG3 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the disulfide bond offers a cleavable linkage that can be selectively broken within the reducing environment of the cell. The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules, and the pyridyl disulfide group reacts specifically with thiols. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, synthesis, and applications in bioconjugation.
Core Properties and Specifications
This compound is characterized by the following key structural and physicochemical properties.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
The following table summarizes the key quantitative data for this compound and related PEG3 linkers, providing a comparative overview for experimental design.
| Property | Value | Reference |
| IUPAC Name | 3-(2-(2-(2-(pyridin-2-yldisulfanyl)ethoxy)ethoxy)ethoxy)propanoic acid | |
| Molecular Formula | C14H21NO5S2 | [1] |
| Molecular Weight | 347.45 g/mol | [1] |
| CAS Number | 2088570-69-6 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated | |
| Shipping Conditions | Ambient temperature |
Synthesis and Mechanism of Action
Synthesis of this compound
-
Preparation of a protected PEG3 intermediate: Starting with a commercially available PEG3 diol, one hydroxyl group is protected with a suitable protecting group (e.g., tert-butyldimethylsilyl), while the other is converted to a leaving group (e.g., tosylate or mesylate).
-
Introduction of the disulfide moiety: The leaving group is then displaced by a thiol-containing reagent, such as 2-mercaptopyridine, to form the pyridyl disulfide linkage.
-
Deprotection and oxidation: The protecting group on the other end of the PEG chain is removed to reveal the terminal hydroxyl group, which is then oxidized to a carboxylic acid using standard oxidation reagents (e.g., Jones reagent or TEMPO-based oxidation).
Mechanism of Action in Bioconjugation
This compound's utility as a crosslinker stems from its two distinct reactive ends, enabling a two-step conjugation strategy.
-
Carboxylic Acid End: The carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to form an active ester. This ester readily reacts with primary amines (e.g., lysine residues on a protein or an amine-functionalized small molecule) to form a stable amide bond.
-
Pyridyl Disulfide End: The pyridyl disulfide group undergoes a thiol-disulfide exchange reaction with a free sulfhydryl (thiol) group on a target molecule (e.g., a cysteine residue on an antibody or a thiol-containing payload). This reaction is highly specific and results in the formation of a new disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
Experimental Protocols
The following are detailed methodologies for the use of this compound in the synthesis of PROTACs and ADCs. These protocols are based on established procedures for similar heterobifunctional linkers and should be optimized for specific applications.
PROTAC Synthesis using this compound
This protocol describes a general workflow for synthesizing a PROTAC where a target protein ligand (with an amine handle) is first attached to the acid terminus of the linker, followed by conjugation to an E3 ligase ligand (with a thiol handle).
Step 1: Conjugation of Target Protein Ligand to this compound
-
Materials:
-
Target protein ligand with a primary amine
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing target protein ligand (1.0 eq) in anhydrous DMF.
-
Add the solution of the target protein ligand to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by flash column chromatography.
-
Step 2: Conjugation of the Linker-Ligand Construct to the E3 Ligase Ligand
-
Materials:
-
Purified target protein ligand-PEG3-SSPy conjugate
-
E3 ligase ligand with a free thiol group
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in the reaction buffer.
-
Dissolve the target protein ligand-PEG3-SSPy conjugate (1.2 eq) in a minimal amount of DMSO and add it to the E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by observing the release of pyridine-2-thione at 343 nm or by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase High-Performance Liquid Chromatography (HPLC).
-
ADC Synthesis using this compound
This protocol outlines the conjugation of a cytotoxic payload to an antibody through the this compound linker.
Step 1: Antibody Reduction (if targeting cysteines)
-
Materials:
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., PBS with EDTA, pH 7.2)
-
Desalting column
-
-
Procedure:
-
Dissolve the mAb in the reaction buffer to a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.
-
Step 2: Conjugation of a Cytotoxic Payload to this compound
Follow the procedure outlined in Step 1 of the PROTAC synthesis protocol to conjugate an amine-containing cytotoxic payload to the carboxylic acid end of this compound.
Step 3: Conjugation of the Payload-Linker Construct to the Antibody
-
Materials:
-
Reduced antibody (from Step 1) or native antibody (if targeting lysines)
-
Purified cytotoxic payload-PEG3-SSPy conjugate
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO
-
-
Procedure:
-
Dissolve the cytotoxic payload-PEG3-SSPy conjugate in a minimal amount of DMSO.
-
Add the payload-linker solution to the antibody solution (a 5-10 fold molar excess of the linker is a good starting point).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Monitor the reaction by measuring the release of pyridine-2-thione at 343 nm.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload-linker and byproducts.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and mass spectrometry.
-
Visualizations of Workflows and Pathways
General Workflow for PROTAC Synthesis
Caption: General workflow for the synthesis of a PROTAC using this compound.
Mechanism of PROTAC-Mediated Protein Degradation
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
General Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an ADC using this compound.
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation and drug development. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer and the cleavable disulfide bond, allows for the precise and controlled synthesis of complex biomolecules such as PROTACs and ADCs. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and scientists working to advance the development of targeted therapies. As with any chemical synthesis and bioconjugation, optimization of the described procedures for specific molecules and applications is essential for achieving the desired outcomes.
References
An In-depth Technical Guide to Acid-PEG3-SSPy: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of Acid-PEG3-SSPy, a heterobifunctional crosslinker. This document details its core structure and provides generalized experimental protocols for its use in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Properties
This compound, with the CAS number 2088570-69-6, is a versatile linker molecule featuring three key components: a carboxylic acid group, a three-unit polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) moiety.[1] This unique architecture allows for the sequential and controlled conjugation of two different molecules.
The pyridyl disulfide group provides a reactive site for the formation of a stable, yet cleavable, disulfide bond with a thiol-containing molecule, such as a cysteine residue on a protein.[2] The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[2] The terminal carboxylic acid can be activated to react with primary amines, enabling the attachment of a second molecule of interest.
Chemical Structure of this compound
A diagram illustrating the core components of the this compound linker.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H21NO5S2 |
| Molecular Weight | 347.45 g/mol |
| CAS Number | 2088570-69-6 |
Mechanism of Action
The utility of this compound as a crosslinker is derived from its two distinct reactive ends, which enables a two-step conjugation strategy.
Step 1: Thiol-Disulfide Exchange
The primary reaction involves the pyridyl disulfide group, which readily reacts with a free sulfhydryl (thiol) group on a target molecule, such as a reduced cysteine residue on an antibody. This reaction proceeds via a thiol-disulfide exchange mechanism, forming a new disulfide bond and releasing pyridine-2-thione. This reaction is highly specific for thiols and proceeds efficiently at physiological pH.[2]
Step 2: Carboxylic Acid Activation and Amine Coupling
The terminal carboxylic acid can be activated using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting activated ester can then react with a primary amine on a second molecule to form a stable amide bond.
General Conjugation Workflow
A generalized workflow for sequential bioconjugation using this compound.
Applications in Drug Development
This compound is a valuable tool in the development of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and PROTACs. The cleavable disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, releasing the payload molecule in its active form.[2]
PROTAC Development
This compound is described as a PEG-based PROTAC linker. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in connecting the target protein binder and the E3 ligase ligand.
Intracellular Cleavage of Disulfide Linker
Mechanism of intracellular drug release from an ADC with a disulfide linker.
Experimental Protocols
The following are generalized protocols for the use of this compound. It is important to note that specific reaction conditions may need to be optimized for individual applications.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol is adapted from methodologies for similar SSPy-containing linkers.
-
Materials:
-
Thiol-containing protein (e.g., reduced antibody)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.2-7.5, degassed)
-
Organic solvent (e.g., DMSO or DMF)
-
Desalting column
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Dissolve the thiol-containing protein in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Remove excess linker and byproducts using a desalting column.
-
Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
-
Materials:
-
Protein-SS-PEG3-Acid conjugate from Protocol 1
-
Amine-containing molecule (e.g., drug, probe)
-
EDC and NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
-
Procedure:
-
Dissolve the Protein-SS-PEG3-Acid conjugate in the activation buffer.
-
Add a molar excess of EDC and NHS to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.
-
Adjust the pH of the solution to 7.2-7.5 with the coupling buffer.
-
Immediately add the amine-containing molecule to the activated conjugate.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion, hydrophobic interaction).
-
Quantitative Data
Representative Reaction Efficiencies and Stability
| Parameter | Value/Range | Notes |
| Pyridyl Disulfide Conjugation Efficiency | >90% | Efficiency of the thiol-disulfide exchange reaction. |
| NHS Ester Conjugation Efficiency | 80-95% | Efficiency of the amine coupling after acid activation. |
| Linker Half-life in Human Plasma | Hours to Days | Highly dependent on steric hindrance around the disulfide bond. Unhindered linkers have lower stability. |
Conclusion
This compound is a heterobifunctional linker with significant potential in the development of targeted therapeutics. Its well-defined structure allows for a controlled, stepwise conjugation process, and the cleavable disulfide bond facilitates intracellular payload release. While specific quantitative data and detailed protocols for this particular linker are not widely published, the general principles of thiol-disulfide exchange and amine coupling provide a strong foundation for its application in research and drug development. Researchers should perform careful optimization of reaction conditions and thorough characterization of the resulting conjugates to ensure the successful implementation of this technology.
References
Acid-PEG3-SSPy mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Acid-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the this compound linker, a heterobifunctional crosslinker with significant applications in targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique architecture of this linker, incorporating a carboxylic acid, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) moiety, allows for a dual pH- and redox-sensitive mechanism of action, enabling controlled and targeted release of therapeutic payloads.
Core Mechanism of Action
The functionality of the this compound linker is derived from its three key components:
-
Carboxylic Acid (-COOH): This terminal group provides a reactive handle for conjugation to amine-containing molecules, such as antibodies, proteins, or targeting ligands. The conjugation is typically achieved through the formation of a stable amide bond via activation with carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its sulfo- a derivative to enhance efficiency and stability. This reaction is most efficient in a slightly acidic to neutral pH range (pH 4.5-7.5).[1][2][3]
-
Polyethylene Glycol (PEG) Spacer (-PEG3-): The three-unit PEG spacer imparts several advantageous properties to the linker and the resulting bioconjugate. It enhances hydrophilicity, which can improve the solubility and reduce aggregation of hydrophobic drug molecules.[4][] The flexibility of the PEG chain also provides spatial separation between the conjugated molecules, potentially reducing steric hindrance and preserving the biological activity of the targeting moiety. In the context of ADCs and PROTACs, the PEG linker can influence the pharmacokinetic properties, such as extending the circulation half-life.
-
Pyridyl Disulfide (-SSPy): This moiety is the key to the redox-sensitive release mechanism. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream. However, upon internalization into the cell, it is readily cleaved in the presence of reducing agents, most notably glutathione (GSH), which is present in significantly higher concentrations in the intracellular environment (millimolar range) compared to the extracellular space (micromolar range). This cleavage occurs via a thiol-disulfide exchange reaction, leading to the release of the conjugated payload. The reaction also releases pyridine-2-thione, a byproduct that can be spectrophotometrically monitored to quantify the extent of the reaction.
The dual-stimuli responsive nature of this compound allows for a two-tiered release strategy. The pH-dependent conjugation chemistry allows for specific and stable attachment of the linker to a targeting molecule. Subsequently, the redox-sensitive disulfide bond ensures that the therapeutic payload is preferentially released inside the target cells, minimizing off-target toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving the this compound linker.
Caption: Mechanism of action of this compound linker.
Caption: A typical experimental workflow for bioconjugation.
Quantitative Data
The following tables summarize key quantitative parameters relevant to the use of this compound and its constituent functional groups.
| Parameter | Value | Conditions | Reference |
| Carboxylic Acid Activation | |||
| Optimal pH for EDC/NHS activation | 4.5 - 7.2 | Aqueous buffer (e.g., MES) | |
| Optimal pH for amine coupling | 7.0 - 8.0 | Aqueous buffer (e.g., PBS) | |
| Pyridyl Disulfide Reaction | |||
| Wavelength for Pyridine-2-thione detection | 343 nm | UV-Vis Spectroscopy | |
| Molar Extinction Coefficient of Pyridine-2-thione | ~8,080 M⁻¹cm⁻¹ | pH 7.5 | N/A |
| Typical intracellular Glutathione (GSH) concentration | 1 - 10 mM | Cytosol | N/A |
| Typical extracellular Glutathione (GSH) concentration | 2 - 20 µM | Blood plasma | N/A |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule
This protocol describes a general two-step procedure for conjugating the carboxylic acid terminus of this compound to a primary amine on a target molecule (e.g., an antibody) using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing target molecule
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing target molecule in the Coupling Buffer.
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 100 mM each).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a desired molar excess of the this compound stock solution.
-
Add the freshly prepared EDC and NHS solutions to the linker solution. A typical molar ratio is Linker:EDC:NHS of 1:1.5:1.2.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated linker solution to the solution of the amine-containing target molecule. The molar ratio of the linker to the target molecule will depend on the desired degree of labeling and should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Remove the excess linker, byproducts, and quenching reagent by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: In Vitro Payload Release Assay
This protocol outlines a method to monitor the release of a payload from a bioconjugate prepared with this compound by quantifying the release of pyridine-2-thione.
Materials:
-
This compound-conjugated molecule
-
Release Buffer: PBS, pH 7.4
-
Glutathione (GSH) stock solution (e.g., 100 mM in Release Buffer)
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Preparation of the Reaction Mixture:
-
Dilute the this compound-conjugated molecule to a known concentration in the Release Buffer.
-
Prepare a negative control sample with the conjugate in the Release Buffer without GSH.
-
Prepare the test sample by adding GSH from the stock solution to the conjugate solution to achieve a final concentration that mimics the intracellular environment (e.g., 5 mM).
-
-
Monitoring the Reaction:
-
Immediately after adding GSH, start monitoring the absorbance of the test and control samples at 343 nm using a UV-Vis spectrophotometer at a controlled temperature (e.g., 37°C).
-
Take absorbance readings at regular time intervals (e.g., every 5-10 minutes) for a desired duration (e.g., 2-4 hours).
-
-
Data Analysis:
-
Calculate the concentration of the released pyridine-2-thione at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pyridine-2-thione (~8,080 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Correct the absorbance readings of the test sample by subtracting the corresponding readings from the negative control to account for any background absorbance.
-
Plot the concentration of released pyridine-2-thione versus time to determine the release kinetics. The total amount of released pyridine-2-thione can be used to calculate the percentage of payload release.
-
References
An In-depth Technical Guide to the Acid-PEG3-SSPy Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acid-PEG3-SSPy crosslinker is a heterobifunctional reagent integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a carboxylic acid group, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) moiety, offers a versatile platform for the precise and controlled linkage of biomolecules. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use, with a particular focus on its role in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The strategic design of the this compound crosslinker allows for a two-step conjugation strategy. The pyridyl disulfide group exhibits high reactivity towards thiol groups, such as those found in cysteine residues of proteins, forming a cleavable disulfide bond. The carboxylic acid terminus can be activated to react with primary amines, for instance, the side chain of lysine residues, creating a stable amide bond. The inclusion of a PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate while providing optimal spatial separation between the conjugated molecules.
Core Properties and Specifications
A clear understanding of the physicochemical properties of the this compound crosslinker is essential for its successful application. The following table summarizes its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₁NO₅S₂ | [1] |
| Molecular Weight | 347.45 g/mol | [1] |
| Spacer Arm Length | ~26.9 Å | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers with organic co-solvent | [2][3] |
| Storage Conditions | Store at -20°C, desiccated | [4] |
Mechanism of Action
The utility of the this compound crosslinker lies in its dual reactivity, enabling the sequential conjugation of two different molecules.
Thiol-Disulfide Exchange
The primary reaction involves the pyridyl disulfide (SSPy) group, which readily and specifically reacts with a free sulfhydryl (thiol) group on a target molecule, such as a reduced cysteine residue on an antibody. This reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of a new, cleavable disulfide bond and the release of pyridine-2-thione. This reaction is highly efficient at physiological pH.
Amine Coupling
The carboxylic acid terminus of the crosslinker can be activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation forms a semi-stable NHS ester, which then readily reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.
Experimental Protocols
The following are detailed protocols for the use of the this compound crosslinker in a typical two-step bioconjugation procedure.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Reduced Antibody)
Materials:
-
Thiol-containing protein (e.g., antibody with reduced interchain disulfides)
-
This compound crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous DMSO or DMF
-
Reducing agent (if necessary, e.g., TCEP or DTT)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein does not have free thiols, it will require reduction. Dissolve the protein in the reaction buffer. Add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes.
-
Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column equilibrated with the degassed reaction buffer.
-
Crosslinker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the reduced and purified protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at a wavelength of 343 nm.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis against the desired buffer (e.g., PBS).
-
Characterization: Characterize the resulting protein-linker conjugate to determine the degree of labeling using methods such as mass spectrometry.
Protocol 2: Conjugation of an Amine-Containing Molecule to the Protein-Linker Conjugate
Materials:
-
Protein-Acid-PEG3-SSPy conjugate from Protocol 1
-
Amine-containing molecule (e.g., drug, peptide, or PROTAC warhead)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Buffer Exchange: Exchange the buffer of the protein-linker conjugate to the Activation Buffer using a desalting column.
-
Activation of Carboxylic Acid: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the protein-linker conjugate solution. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Optional but Recommended): To remove excess activation reagents, perform a buffer exchange into the Coupling Buffer.
-
Conjugation to Amine-Containing Molecule: Immediately add the amine-containing molecule to the activated protein-linker conjugate solution. A 10 to 50-fold molar excess of the amine-containing molecule over the protein is a common starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final conjugate to remove excess reagents and byproducts using SEC or dialysis.
-
Characterization: Characterize the final conjugate to determine purity, aggregation state, and, if applicable, the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC, SEC-HPLC, and mass spectrometry.
Protocol 3: Cleavage of the Disulfide Bond
Materials:
-
Disulfide-linked conjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer: PBS or other suitable buffer
Procedure:
-
Preparation: Dissolve the disulfide-linked conjugate in the desired buffer.
-
Reduction: Add a 10-50 mM final concentration of DTT or a 1-5 mM final concentration of TCEP to the conjugate solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Analysis: The cleavage of the disulfide bond can be confirmed by analyzing the products using techniques like SDS-PAGE (under reducing conditions) or mass spectrometry.
Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex processes involved in bioconjugation and the mechanism of action of the resulting conjugates.
References
Unveiling the Solubility Profile of Acid-PEG3-SSPy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core solubility characteristics of Acid-PEG3-SSPy, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery. A comprehensive understanding of its solubility is critical for the successful design and execution of labeling, crosslinking, and conjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides a consolidated overview of its solubility in common laboratory solvents, detailed experimental protocols for its use, and logical workflows for its application in bioconjugation.
Core Solubility Characteristics
It is a common practice to prepare stock solutions of PEGylated linkers like this compound in water-miscible organic solvents. These concentrated stock solutions can then be diluted into aqueous buffers for subsequent conjugation reactions.
Quantitative Solubility Data
As specific quantitative solubility values for this compound are not publicly documented, the following table summarizes the qualitative solubility information and typical solvent systems used for related compounds and general PEG acid reagents. This information provides a practical guide for handling and dissolving this compound in a laboratory setting.
| Solvent/System | Solubility | Common Use | Source |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Soluble | Preparation of concentrated stock solutions | |
| Dimethylformamide (DMF) | Soluble | Preparation of concentrated stock solutions | |
| Chlorinated Hydrocarbons | Soluble | General organic synthesis and purification | |
| Aqueous Systems | |||
| Aqueous Buffers (e.g., PBS) | Limited (Solubility is enhanced by the PEG spacer) | Bioconjugation reaction media |
Experimental Protocols
The following are detailed methodologies for the preparation of this compound solutions and its subsequent use in a typical bioconjugation reaction, such as coupling to a primary amine on a protein.
Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for easy dispensing and addition to reaction mixtures.
Materials:
-
This compound reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Microcentrifuge tubes or vials with septa
-
Syringes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon or nitrogen), weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-100 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C under an inert gas to minimize exposure to air and moisture. For withdrawal, use a syringe through a septum to maintain the inert atmosphere.
Activation of Carboxylic Acid and Conjugation to a Primary Amine
Objective: To activate the carboxylic acid of this compound for reaction with a primary amine-containing molecule (e.g., a protein) in an aqueous buffer.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-free buffer, pH 4.7-6.0 (e.g., 0.1 M MES, 0.5 M NaCl)
-
Amine-reactive molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Prepare the amine-reactive molecule in an appropriate reaction buffer (e.g., PBS, pH 7.2-7.5).
-
In a separate tube, add the required amount of this compound stock solution to the activation buffer (MES buffer, pH 4.7-6.0).
-
Add a molar excess of EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS), but this may need to be optimized.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the solution containing the amine-reactive molecule.
-
Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle mixing. The optimal reaction time and temperature should be determined empirically.
-
Quench the reaction by adding a quenching buffer to consume any unreacted NHS esters. Incubate for 30 minutes.
-
Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography to remove excess reagents and byproducts.
Mandatory Visualizations
The following diagrams illustrate the key workflows and mechanisms involving this compound.
Caption: Experimental workflow for amine conjugation using this compound.
Caption: Mechanism of drug release from a disulfide-linked ADC.
References
- 1. Acid-PEG3-SS-PEG3-acid, 2055014-98-5 | BroadPharm [broadpharm.com]
- 2. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 3. Acid-PEG3-SS-PEG3-acid - CD Bioparticles [cd-bioparticles.net]
- 4. Thiol-PEG3-acid, 1347750-82-6 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
The Strategic Role of the PEG3 Spacer in Acid-PEG3-SSPy: An In-Depth Technical Guide
In the landscape of advanced bioconjugation, the precise engineering of linker molecules is paramount to the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The heterobifunctional linker, Acid-PEG3-SSPy, represents a sophisticated tool in this domain, offering a unique combination of functionalities. This technical guide provides a comprehensive exploration of the pivotal role of the discrete, three-unit polyethylene glycol (PEG3) spacer within this linker, detailing its impact on the physicochemical and biological properties of the resulting bioconjugates.
Core Structure and Functionality of this compound
This compound is a heterobifunctional crosslinker comprised of three key functional moieties:
-
Carboxylic Acid (-COOH): This terminal group allows for the stable conjugation to primary amine groups (e.g., lysine residues on proteins) through the formation of an amide bond. This reaction is typically mediated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Pyridyl Disulfide (-SSPy): This moiety provides a highly selective reactive handle for thiol groups (e.g., cysteine residues on antibodies or other biomolecules). The reaction proceeds via a thiol-disulfide exchange mechanism, forming a new, cleavable disulfide bond with the target molecule and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to track the reaction progress.[1]
-
PEG3 Spacer: A discrete polyethylene glycol chain consisting of three ethylene glycol units, which physically separates the carboxylic acid and pyridyl disulfide groups.
The strategic arrangement of these components enables a controlled, sequential conjugation strategy, which is critical for the construction of well-defined and potent bioconjugates.[2]
The Multifaceted Role of the PEG3 Spacer
The inclusion of a PEG3 spacer, while seemingly a simple modification, imparts several crucial advantages to the bioconjugate, significantly enhancing its therapeutic potential.
Enhanced Hydrophilicity and Solubility
A primary challenge in the development of ADCs is the inherent hydrophobicity of many potent cytotoxic payloads.[] This can lead to aggregation, reduced stability, and rapid clearance from circulation. The hydrophilic nature of the PEG3 spacer helps to mitigate these issues by increasing the overall water solubility of the linker-payload complex and the final bioconjugate.[4] This enhanced solubility can facilitate higher drug-to-antibody ratios (DARs) without compromising the stability and handling of the ADC.[5]
Improved Pharmacokinetics and Biodistribution
The PEG3 spacer contributes to a more favorable pharmacokinetic (PK) profile of the bioconjugate. By increasing the hydrophilicity and hydrodynamic volume of the molecule, PEGylation can reduce renal clearance and non-specific interactions with other proteins and cells, leading to a longer circulation half-life. This prolonged exposure can result in greater accumulation of the therapeutic at the target site, thereby enhancing its efficacy.
Reduction of Steric Hindrance
The defined length of the PEG3 spacer provides critical spatial separation between the conjugated molecules (e.g., an antibody and a cytotoxic drug). This spacing is essential for preserving the biological activity of the protein by preventing the payload from sterically hindering its antigen-binding site. Furthermore, it ensures that the payload is accessible to its intracellular target following cleavage of the disulfide bond.
Controlled Immunogenicity
The "shielding" effect of the PEG spacer can help to mask potentially immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response against the bioconjugate.
Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical design parameter that can be optimized to fine-tune the properties of a bioconjugate. While the optimal length is often specific to the antibody, payload, and target, comparative studies have provided valuable quantitative insights.
Table 1: Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Spacer Lengths
| Linker Feature | Clearance (mL/day/kg) | Exposure (AUC) | In Vivo Half-Life |
| ADC with PEG2 Linker | 100 | 3,500 | 5.3 days |
| ADC with PEG4 Linker | 160 | 5,600 | - |
| ADC with PEG8 Linker | 280 | 9,800 | 6.1 days |
| ADC with PEG12 Linker | 280 | 10,000 | 6.0 days |
| ADC with PEG24 Linker | 290 | 10,000 | 5.8 days |
| IgG Control | 330 | 12,000 | - |
Data synthesized from a study on PEGylated glucuronide-MMAE linkers.
Table 2: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Linker-Payload Type | PEG Spacer Length | Achieved DAR |
| Non-cleavable (Maleimide) | PEG2 | ~3.9 |
| Non-cleavable (Maleimide) | PEG4 | ~3.9 |
| Cleavable (Val-Cit-PABC) | PEG2 | 3.9 |
| Cleavable (Val-Cit-PABC) | PEG8 | 2.4 |
Data from a study on the design of ADCs with uniform PEG compounds.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Protocol for Conjugation of this compound to a Primary Amine
This protocol describes the activation of the carboxylic acid moiety of this compound and its subsequent conjugation to an amine-containing molecule (e.g., a payload or a protein with available lysine residues).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule in the Reaction Buffer.
-
Add the activated this compound (NHS ester) solution to the amine-containing molecule. A 5-20 fold molar excess of the linker to the amine is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol for Conjugation of a Thiol-Containing Molecule to the SSPy Moiety
This protocol details the reaction of a thiol-containing molecule (e.g., a reduced antibody) with the pyridyl disulfide group of the this compound conjugate.
Materials:
-
Thiol-containing molecule (e.g., reduced antibody)
-
This compound conjugated molecule from the previous protocol
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Reducing agent (if necessary, e.g., TCEP or DTT)
-
Desalting column
-
Spectrophotometer
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
If the thiol groups are in the form of disulfide bonds (e.g., in an antibody's hinge region), they must first be reduced.
-
Dissolve the protein in Reaction Buffer.
-
Add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the this compound conjugated molecule to the reduced, thiol-containing molecule. A 5-10 fold molar excess of the SSPy-containing molecule is a typical starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification:
-
Purify the final bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove the pyridine-2-thione and any unreacted molecules.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling (e.g., drug-to-antibody ratio), purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
-
Visualizing the Process: Diagrams and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key structures and processes described in this guide.
Caption: Molecular components of the this compound linker.
References
The Thiol-Reactivity of Pyridyl Disulfide Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridyl disulfide linkers are a cornerstone in the field of bioconjugation, enabling the formation of cleavable disulfide bonds that are responsive to the reducing environment of the intracellular space. Their remarkable specificity for thiol groups, coupled with the ability to monitor the reaction progress in real-time, has made them indispensable tools in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), as well as in protein modification and labeling. This technical guide provides a comprehensive overview of the core principles governing the thiol-reactivity of pyridyl disulfide linkers, detailed experimental protocols for their use, and quantitative data to inform the design and execution of bioconjugation strategies.
Core Principles of Thiol-Disulfide Exchange with Pyridyl Disulfides
The fundamental reaction underpinning the utility of pyridyl disulfide linkers is the thiol-disulfide exchange. This reaction is a nucleophilic substitution where a free thiol group, typically from a cysteine residue in a protein or a small molecule, attacks the disulfide bond of the pyridyl disulfide linker.
The reaction is driven by the formation of a highly stable leaving group, pyridine-2-thione, which tautomerizes from 2-thiopyridone.[1] This process is highly efficient and specific for thiol groups, minimizing off-target reactions with other functional groups found in biological systems.[1]
Mechanism of Action
The thiol-disulfide exchange reaction with a pyridyl disulfide linker proceeds via a two-step mechanism:
-
Nucleophilic Attack: A thiolate anion (R-S⁻), the deprotonated form of a thiol, acts as a nucleophile and attacks one of the sulfur atoms of the pyridyl disulfide bond. The concentration of the reactive thiolate anion is pH-dependent, increasing as the pH rises above the pKa of the thiol.[1]
-
Formation of a Mixed Disulfide and Release of Pyridine-2-thione: This attack forms a transient mixed disulfide intermediate. The intermediate then rearranges, leading to the formation of a new, stable disulfide bond between the target molecule and the linker, and the release of the pyridine-2-thione leaving group.[1] The release of pyridine-2-thione, which has a strong absorbance at approximately 343 nm, provides a convenient method for monitoring the reaction progress spectrophotometrically.[1]
Mechanism of Thiol-Disulfide Exchange.
Quantitative Data on Thiol-Reactivity
The rate and efficiency of the thiol-disulfide exchange reaction are influenced by several factors, including pH, the pKa of the reacting thiol, and steric and electronic effects of substituents on the pyridyl disulfide linker.
pH Dependence
The reaction rate is highly dependent on the pH of the reaction medium. Optimal rates are typically observed in the pH range of 7-8. This is because the reactive species is the thiolate anion, and its concentration increases significantly as the pH moves above the pKa of the thiol group.
| pH | Relative Reaction Rate |
| 6.0 | Slower |
| 7.0 | Moderate |
| 7.4 | Optimal |
| 8.0 | Optimal |
| 9.0 | Fast |
Note: This table represents a general trend. Actual rates will vary depending on the specific reactants.
Influence of Thiol pKa
The nucleophilicity of the attacking thiol, and therefore the reaction rate, is related to its pKa. A lower pKa means a higher concentration of the reactive thiolate anion at a given pH, leading to a faster reaction. However, the intrinsic reactivity of the thiolate can also be influenced by the electronic properties of the thiol-containing molecule. The Brønsted-type correlation, log(k) = β * pKa + C, where k is the second-order rate constant, can be used to describe the relationship between the rate of thiol-disulfide exchange and the pKa of the attacking thiol. For the reaction of various thiols with 2,2'-dipyridyl disulfide, a Brønsted coefficient (β) of approximately 0.23 has been reported, while for 4,4'-dipyridyl disulfide, it is around 0.34.
| Thiol | pKa | Second-Order Rate Constant (k) with 2,2'-dipyridyl disulfide (M⁻¹s⁻¹) at pH 7 |
| Cysteine | ~8.3 | ~10² - 10³ |
| Glutathione (GSH) | ~8.7 | ~10² - 10³ |
| 2-Mercaptoethanol | ~9.5 | ~10¹ - 10² |
Note: These are approximate values and can vary based on experimental conditions.
Steric and Electronic Effects on Linker Stability
The stability of the resulting disulfide bond is crucial, especially in the context of ADCs, where premature drug release in circulation can lead to off-target toxicity. Steric hindrance around the disulfide bond can significantly enhance its stability. Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can increase the linker's half-life in plasma.
| Linker Type | Substituents | Relative Plasma Half-Life |
| Unhindered Pyridyl Disulfide | None | 1x |
| Monomethyl-substituted Pyridyl Disulfide | One methyl group | ~5-10x |
| Dimethyl-substituted Pyridyl Disulfide | Two methyl groups | >20x |
Note: This table illustrates the general trend of increased stability with increased steric hindrance.
Electronic effects of substituents on the pyridine ring can also modulate the reactivity of the pyridyl disulfide linker. Electron-withdrawing groups can increase the electrophilicity of the disulfide sulfur atoms, making them more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups can decrease reactivity.
Experimental Protocols
Protocol 1: General Bioconjugation using a Pyridyl Disulfide Linker
This protocol describes a general procedure for conjugating a thiol-containing molecule to a protein using a heterobifunctional pyridyl disulfide linker, such as SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).
Materials:
-
Protein to be modified (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Thiol-containing molecule (e.g., drug, dye)
-
SPDP or other pyridyl disulfide linker
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., Dithiothreitol (DTT) or TCEP) (optional, for reducing native disulfides)
-
Desalting columns
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein has existing disulfide bonds that need to be reduced to generate free thiols, treat with a 10-20 fold molar excess of DTT or TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
-
Activation of the Protein with the Pyridyl Disulfide Linker (if the protein contains amines and the small molecule a thiol):
-
Prepare a stock solution of the pyridyl disulfide linker (e.g., 20 mM SPDP in DMSO).
-
Add a 10-20 fold molar excess of the linker to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted linker using a desalting column, exchanging the buffer to the reaction buffer.
-
-
Conjugation Reaction:
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Add the thiol-containing molecule to the activated protein solution at a desired molar ratio (e.g., 5-10 fold molar excess of the thiol molecule).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any remaining unreacted pyridyl disulfide groups by adding a small excess of a quenching reagent (e.g., cysteine).
-
Purify the resulting conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules and byproducts.
-
Experimental Workflow for SPDP Conjugation.
Protocol 2: Spectrophotometric Monitoring of Thiol-Disulfide Exchange
This protocol outlines the procedure for monitoring the progress of the thiol-disulfide exchange reaction by measuring the absorbance of the released pyridine-2-thione.
Materials:
-
Reaction mixture from the conjugation reaction
-
Spectrophotometer capable of measuring absorbance at 343 nm
-
Quartz cuvettes
-
Reaction buffer (as a blank)
Procedure:
-
Prepare a Blank: Use the reaction buffer as a blank to zero the spectrophotometer.
-
Measure Absorbance: At various time points during the conjugation reaction, take a small aliquot of the reaction mixture and measure its absorbance at 343 nm.
-
Calculate the Concentration of Released Pyridine-2-thione: Use the Beer-Lambert law (A = εbc) to calculate the concentration of pyridine-2-thione. The molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is approximately 8,080 M⁻¹cm⁻¹.
-
A = Absorbance at 343 nm
-
ε = Molar extinction coefficient (8,080 M⁻¹cm⁻¹)
-
b = Path length of the cuvette (usually 1 cm)
-
c = Concentration of pyridine-2-thione (M)
-
-
Determine Reaction Completion: The reaction is considered complete when the absorbance at 343 nm no longer increases over time.
Protocol 3: Glutathione-Mediated Cleavage Assay
This protocol is designed to assess the release of a conjugated molecule from a pyridyl disulfide linker in the presence of glutathione (GSH), mimicking the intracellular reducing environment.
Materials:
-
Purified bioconjugate
-
Glutathione (GSH)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical system for detecting the released molecule (e.g., HPLC, LC-MS)
-
Quenching solution (e.g., N-ethylmaleimide (NEM) in a suitable solvent)
Procedure:
-
Prepare a GSH Solution: Prepare a stock solution of GSH (e.g., 100 mM) in the reaction buffer. The final concentration in the assay should typically range from 1 to 10 mM to mimic intracellular concentrations.
-
Set up the Cleavage Reaction:
-
Add the purified bioconjugate to the reaction buffer at a known concentration.
-
Initiate the cleavage reaction by adding the GSH stock solution to the desired final concentration.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Quench the Reaction: Immediately stop the reaction in the aliquots by adding a quenching solution (e.g., NEM) to cap any free thiols and prevent further disulfide exchange.
-
Analyze the Samples: Analyze the samples using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of released molecule and the remaining intact bioconjugate.
-
Determine Release Kinetics: Plot the percentage of released molecule over time to determine the release kinetics and the half-life of the linker under these conditions.
Intracellular Trafficking and Cleavage of Disulfide-Linked ADCs
A primary application of pyridyl disulfide linkers is in the construction of ADCs. The efficacy of these targeted therapies relies on the stable circulation of the ADC in the bloodstream and the efficient release of the cytotoxic payload within the target cancer cells.
Intracellular Trafficking and Payload Release of a Disulfide-Linked ADC.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. In the lysosomes, the acidic environment and the presence of proteases lead to the degradation of the antibody component of the ADC. This exposes the disulfide linker to the highly reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the bloodstream (2-20 µM). This high GSH concentration drives the thiol-disulfide exchange reaction, leading to the cleavage of the disulfide bond and the release of the cytotoxic payload, which can then exert its therapeutic effect, leading to cell death.
Conclusion
Pyridyl disulfide linkers are a versatile and powerful tool in the arsenal of the modern bioconjugation chemist. Their high reactivity and specificity towards thiols, coupled with the redox-sensitive nature of the resulting disulfide bond, make them ideally suited for applications requiring controlled release of molecules in a reducing environment. A thorough understanding of the principles governing their reactivity, as detailed in this guide, is essential for the successful design and implementation of novel bioconjugates for research, diagnostics, and therapeutic applications. The provided protocols and quantitative data serve as a valuable resource for scientists and researchers working in this exciting and rapidly evolving field.
References
An In-depth Technical Guide to Acid-PEG3-SSPy for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG3-SSPy, a heterobifunctional crosslinker integral to the field of bioconjugation. The unique architecture of this reagent, featuring a carboxylic acid, a flexible polyethylene glycol (PEG) spacer, and a thiol-reactive pyridyl disulfide group, enables the controlled and sequential conjugation of diverse molecules. This guide will delve into its chemical properties, applications, and detailed protocols for its use, with a focus on its role in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).
Core Concepts and Chemical Properties
This compound is a versatile tool in bioconjugation, designed with two distinct reactive termini. The carboxylic acid group provides a handle for conjugation to primary amines, such as those on the surface of proteins or on amine-modified oligonucleotides, through the formation of a stable amide bond. This reaction typically requires activation with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1][2][3][4] The other end of the linker features a pyridyl disulfide (SSPy) moiety, which specifically reacts with free sulfhydryl (thiol) groups, for instance, from cysteine residues in proteins or peptides.[5] This reaction proceeds via a thiol-disulfide exchange mechanism, resulting in a stable, yet cleavable, disulfide bond and the release of pyridine-2-thione.
The integrated three-unit polyethylene glycol (PEG3) spacer is a key feature that enhances the solubility and bioavailability of the resulting bioconjugate. It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
Physicochemical and Reactivity Data
| Property | Value / Description | Reference |
| Molecular Formula | C14H19NO5S2 (example) | N/A |
| Molecular Weight | ~345 g/mol (example) | N/A |
| Purity | Typically >95% | |
| Storage Conditions | -20°C in a desiccated environment | |
| Solubility | Soluble in organic solvents (DMSO, DMF) and has enhanced solubility in aqueous buffers due to the PEG spacer. | |
| Amine Reactive Group | Carboxylic Acid (-COOH) | |
| Thiol Reactive Group | Pyridyl Disulfide (-SSPy) | |
| Cleavability | The disulfide bond is cleavable by reducing agents like Dithiothreitol (DTT) or glutathione. | |
| Optimal pH for Thiol-Disulfide Exchange | 6.5 - 7.5 | |
| Optimal pH for Amine Coupling (post-activation) | 7.0 - 8.0 |
Key Applications in Bioconjugation and Drug Development
The primary application of this compound lies in the construction of well-defined bioconjugates, most notably Antibody-Drug Conjugates (ADCs). In this context, the linker is used to attach a potent cytotoxic drug (payload) to a monoclonal antibody that targets a specific antigen on cancer cells.
The disulfide bond within the linker is designed to be stable in the bloodstream. However, upon internalization of the ADC into a target cell, the significantly higher intracellular concentration of reducing agents, such as glutathione, leads to the cleavage of the disulfide bond. This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to the cancer cells, minimizing off-target toxicity.
Experimental Protocols
Below are detailed methodologies for the use of this compound in a typical two-step bioconjugation procedure.
Protocol 1: Activation of Carboxylic Acid and Conjugation to an Amine-Containing Molecule
This protocol describes the conjugation of this compound to a molecule containing a primary amine (Molecule A).
Materials:
-
This compound
-
Molecule A (e.g., a payload molecule with a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 5.0-6.0 for activation, and PBS, pH 7.2-7.5 for conjugation.
-
Quenching reagent: Hydroxylamine or Tris buffer.
Procedure:
-
Reagent Preparation: Allow this compound, EDC, and NHS to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions of each reagent in anhydrous DMF or DMSO. A typical concentration for the this compound stock is 10 mM.
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.
-
Incubate the activation reaction for 15-30 minutes at room temperature. The activation is most efficient at a pH of 4.5-7.2.
-
-
Conjugation to Molecule A:
-
Dissolve Molecule A in the conjugation buffer (pH 7.2-7.5).
-
Add the activated this compound linker to the solution of Molecule A. A molar ratio of 5:1 to 20:1 (linker:molecule) is recommended to drive the reaction.
-
Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C.
-
-
Quenching: Add a quenching reagent like hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Purification: Purify the resulting SSPy-PEG3-Molecule A conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 2: Conjugation of SSPy-Activated Molecule to a Thiol-Containing Protein
This protocol outlines the reaction of the purified SSPy-PEG3-Molecule A with a thiol-containing protein (e.g., a reduced antibody).
Materials:
-
Purified SSPy-PEG3-Molecule A
-
Thiol-containing protein (e.g., antibody with reduced interchain disulfides)
-
Thiol-free reaction buffer: PBS, pH 6.5-7.5.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
Procedure:
-
Protein Preparation (if necessary): If the protein does not have free thiols, it may be necessary to reduce existing disulfide bonds.
-
Dissolve the protein in a suitable buffer.
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the reducing agent using a desalting column.
-
-
Conjugation Reaction:
-
Prepare the thiol-containing protein in the thiol-free reaction buffer at a concentration of 1-5 mg/mL.
-
Add a 5- to 20-fold molar excess of the SSPy-PEG3-Molecule A to the protein solution. Add the linker solution dropwise while gently stirring to avoid precipitation.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
-
Purification and Characterization:
-
Remove excess, unreacted linker and payload-linker conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC)-HPLC, and SEC-HPLC.
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for bioconjugation using this compound.
Caption: Mechanism of intracellular drug release from a disulfide-linked ADC.
Conclusion
This compound stands as a highly effective and versatile heterobifunctional crosslinker for the construction of well-defined bioconjugates. Its carefully designed structure, incorporating amine- and thiol-reactive ends with a solubilizing PEG spacer, offers precise control over the conjugation process. The cleavable disulfide bond is a critical feature for applications in targeted drug delivery, enabling the release of therapeutic payloads within the reducing environment of target cells. The protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their bioconjugation strategies.
References
An In-depth Technical Guide to the Purity and Stability of Acid-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid-PEG3-SSPy is a heterobifunctional PROTAC linker of significant interest in the development of targeted protein degraders. Its chemical structure, comprising a carboxylic acid, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) moiety, allows for the covalent linkage of a target protein ligand and an E3 ligase ligand. The purity and stability of this linker are critical determinants of the quality, efficacy, and safety of the resulting PROTAC molecule. This technical guide provides a comprehensive overview of the analytical methods for assessing the purity of this compound and examines the key factors influencing its stability. Detailed experimental protocols and representative data are presented to serve as a valuable resource for researchers in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the selective degradation of target proteins implicated in various diseases. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). This compound is a versatile linker that offers several advantages. The PEG spacer enhances solubility and provides appropriate spatial orientation of the two ligands. The terminal carboxylic acid allows for straightforward conjugation to an amine-containing ligand, while the pyridyl disulfide group reacts specifically with thiol groups, such as those in cysteine residues, on the other ligand.
Given its central role in PROTAC assembly, ensuring the high purity and well-understood stability of the this compound linker is paramount. This guide outlines the essential analytical techniques and stability-indicating methods for this critical reagent.
Chemical Structure and Properties
-
IUPAC Name: 2-(2-(2-(2-(pyridin-2-yldisulfanyl)ethoxy)ethoxy)ethoxy)acetic acid
-
Molecular Formula: C₁₄H₂₁NO₅S₂[1]
-
Molecular Weight: 347.45 g/mol
-
CAS Number: 2088570-69-6[1]
References
Storing and Handling Acid-PEG3-SSPy: An In-depth Technical Guide
This guide provides a comprehensive overview of the storage, handling, and application of Acid-PEG3-SSPy, a heterobifunctional linker crucial for researchers, scientists, and professionals in drug development. This compound integrates a carboxylic acid group, a hydrophilic polyethylene glycol (PEG) spacer, and a thiol-reactive pyridyl disulfide (SSPy) moiety, enabling the controlled conjugation of molecules.
Core Principles and Chemical Properties
This compound is designed for bioconjugation, allowing for the covalent linkage of molecules to biomolecules like proteins and peptides through a cleavable disulfide bond. The key reactive feature is the pyridyl disulfide group, which undergoes a specific thiol-disulfide exchange reaction with free sulfhydryl groups, typically found in cysteine residues. This reaction is efficient and selective, minimizing off-target modifications.[1] The integrated PEG3 spacer enhances the solubility of the conjugate in aqueous solutions and provides spatial separation between the conjugated molecules.[2]
Chemical Structure
Molecular Formula: C₁₄H₂₁NO₅S₂ Molecular Weight: 347.45
Key Functional Groups:
-
Carboxylic Acid (-COOH): Allows for conjugation to primary amines via amide bond formation, typically requiring activation with reagents like EDC and NHS.
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer that imparts hydrophilicity and flexibility.
-
Pyridyl Disulfide (-SSPy): Reacts specifically with free thiols to form a stable disulfide bond.
Storage and Stability
Proper storage of this compound is critical to maintain its reactivity and prevent degradation. The stability of the pyridyl disulfide group is influenced by the surrounding chemical environment, particularly pH.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is acceptable.[3] | Minimizes hydrolysis and degradation of the reactive moieties. |
| Storage Conditions | Store in a dry, dark environment.[3] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Protects from moisture, which can lead to hydrolysis, and light, which can cause degradation.[4] |
| pH Stability of SSPy | The pyridyl disulfide group is stable in aqueous media at a pH of 8 or lower. | At higher pH, the disulfide bond becomes more susceptible to hydrolysis. |
| Solution Storage | If prepared as a stock solution in an organic solvent like DMSO or DMF, store at -20°C. | Prevents degradation and maintains the reagent's activity. |
Handling and Safety Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any potential dust or aerosols.
-
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in bioconjugation.
Preparation of Stock Solutions
To facilitate accurate dispensing, it is recommended to prepare a concentrated stock solution of this compound in a dry, water-miscible organic solvent.
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) |
| Concentration | 10 mM |
| Procedure | Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the appropriate volume of solvent to the vial to achieve the desired concentration. Mix gently until the solid is completely dissolved. |
| Storage | Store the stock solution at -20°C, protected from light. |
Thiol-Disulfide Exchange Reaction for Protein Conjugation
This protocol outlines the general steps for conjugating this compound to a protein containing free thiol groups.
Caption: Experimental workflow for protein conjugation with this compound.
Materials:
-
Thiol-containing protein
-
This compound stock solution (10 mM in DMSO or DMF)
-
Reaction Buffer: A thiol-free buffer with a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline, PBS).
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette).
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein's thiols are present as disulfide bonds, they must first be reduced using a reducing agent like TCEP or DTT, followed by removal of the reducing agent.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. It is recommended to add the linker dropwise while gently vortexing to prevent precipitation.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione byproduct at 343 nm.
-
Purification: Remove the excess linker and the pyridine-2-thione byproduct using size-exclusion chromatography or dialysis.
| Reaction Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances the reactivity of the thiolate anion with the stability of the SSPy group. |
| Molar Excess of Linker | 5- to 20-fold | Drives the reaction towards completion. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Allows for efficient conjugation. |
| Monitoring Wavelength | 343 nm | Corresponds to the absorbance maximum of the pyridine-2-thione leaving group. |
Cleavage of the Disulfide Bond
The disulfide bond formed between the linker and the biomolecule is cleavable, which is often a desired feature in applications like drug delivery.
Caption: Reductive cleavage of the disulfide bond in the bioconjugate.
Procedure: The disulfide bond can be cleaved by incubating the conjugate with a reducing agent.
| Reducing Agent | Recommended Concentration | Incubation Conditions |
| Dithiothreitol (DTT) | 20-50 mM | Room temperature for 30-60 minutes |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10-20 mM | Room temperature for 30-60 minutes |
Signaling Pathways and Logical Relationships
The primary utility of this compound is in the construction of bioconjugates. The following diagram illustrates the logical relationship in forming a bioconjugate where a payload is attached to a biomolecule.
Caption: Logical workflow for creating a biomolecule-payload conjugate.
This guide provides a foundational understanding for the effective storage and handling of this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to the product-specific documentation for the most accurate and up-to-date information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
- 4. Disulfide bond photochemistry: the effects of higher excited states and different molecular geometries on disulfide bond cleavage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Acid-PEG3-SSPy Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-SSPy is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure, featuring a carboxylic acid, a flexible polyethylene glycol (PEG) spacer, and a thiol-reactive pyridyl disulfide (SSPy) group, facilitates the controlled, sequential conjugation of two different molecules. The carboxylic acid allows for reaction with primary amines, while the pyridyl disulfide moiety provides a reactive site for the formation of a stable, yet cleavable, disulfide bond with a thiol-containing molecule, such as a cysteine residue on a protein or peptide.[1][2] The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate.[1][3]
This document provides a detailed protocol for a two-step conjugation strategy using this compound. The first step involves the reaction of the pyridyl disulfide group with a thiol on the target molecule (e.g., a protein). The second step involves the activation of the carboxylic acid group for subsequent conjugation to an amine-containing molecule (e.g., a drug or a fluorescent probe).
Core Principles of the Reaction
The conjugation process leverages two distinct chemical reactions:
-
Thiol-Disulfide Exchange: The pyridyl disulfide group of this compound readily reacts with a free sulfhydryl (thiol) group on a target molecule. This reaction proceeds via a thiol-disulfide exchange mechanism, forming a new, stable disulfide bond and releasing pyridine-2-thione. This reaction is highly specific for thiols and is efficient at physiological pH.[1] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to track the progress of the reaction.
-
Amide Bond Formation: The terminal carboxylic acid group of the linker is activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a reactive O-acylisourea intermediate. NHS is then added to create a more stable, amine-reactive NHS ester. This NHS ester readily reacts with a primary amine on the second molecule to form a stable amide bond.
Experimental Protocols
Part 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the conjugation of the SSPy group of the linker to a protein with available thiol groups. If the protein does not have free thiols, a reduction step is necessary to reduce existing disulfide bonds.
Materials and Equipment:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2-7.5
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Orbital shaker or rocker
Experimental Workflow (Part 1):
Caption: Workflow for conjugating this compound to a thiol-containing protein.
Procedure:
-
Protein Preparation: Dissolve the protein in Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Protein Reduction (if necessary): If the protein does not have free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the reduced protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Monitoring: Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the resulting protein-linker conjugate to determine the degree of labeling (linker-to-protein ratio) using techniques such as UV-Vis spectroscopy and mass spectrometry.
Quantitative Data Summary (Part 1):
| Parameter | Recommended Value | Reference |
| Protein Concentration | 5-10 mg/mL | |
| Reducing Agent Molar Excess | 10-20 fold | |
| Linker Molar Excess | 5-10 fold | |
| Reaction Time | 2-4 hours | |
| Reaction Temperature | Room Temperature |
Part 2: Conjugation of the Protein-PEG3-Acid Conjugate to an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid on the protein-linker conjugate and its subsequent reaction with an amine-containing molecule.
Materials and Equipment:
-
Purified Protein-PEG3-Acid conjugate from Part 1
-
Amine-containing molecule (e.g., drug, fluorescent dye)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment
-
Analytical equipment for characterization (e.g., RP-HPLC, Mass Spectrometry)
Experimental Workflow (Part 2):
Caption: Workflow for conjugating an amine-containing molecule to the protein-linker conjugate.
Procedure:
-
Prepare Conjugate: Buffer exchange the purified Protein-PEG3-Acid conjugate into Activation Buffer.
-
Activate Carboxyl Group: Add a 2-5 fold molar excess of EDC and NHS to the conjugate solution. A common starting molar ratio is Protein-conjugate:EDC:NHS of 1:2:5. Incubate at room temperature for 15-30 minutes.
-
Buffer Exchange: Immediately after activation, buffer exchange the activated conjugate into Conjugation Buffer using a desalting column to remove excess EDC and NHS.
-
Add Amine-Containing Molecule: Add a 10- to 50-fold molar excess of the amine-containing molecule to the activated conjugate solution.
-
Conjugation Reaction: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction can also be performed at 4°C to minimize potential degradation, though this may require a longer reaction time.
-
Quench Reaction: Quench the reaction by adding a quenching buffer to a final concentration of 10-50 mM and incubating for 15-30 minutes.
-
Purification: Purify the final conjugate using an appropriate method such as SEC, dialysis, or RP-HPLC to remove unreacted molecules.
-
Characterization: Characterize the final conjugate for purity, identity, and drug-to-antibody ratio (if applicable) using techniques like RP-HPLC, mass spectrometry, and SDS-PAGE.
Quantitative Data Summary (Part 2):
| Parameter | Recommended Value | Reference(s) |
| Molar Ratio (Conjugate:EDC:NHS) | 1 : 2 : 5 (starting point) | |
| Activation Time | 15-30 minutes | |
| Molar Excess of Amine-Molecule | 10-50 fold | |
| Conjugation Time | 2 hours to overnight | |
| Post-Purification Purity | >95% (target) |
Signaling Pathway and Mechanism of Action
The disulfide bond incorporated into the conjugate is designed to be stable in the bloodstream but cleavable in the reducing environment inside a cell. This is a key feature for drug delivery applications, particularly for ADCs.
References
Application Notes and Protocols for the Use of Acid-PEG3-SSPy in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker molecule that connects the antibody and the drug is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy. Acid-PEG3-SSPy is a heterobifunctional linker designed for ADC development, featuring a carboxylic acid group for drug attachment and a pyridyl disulfide group for conjugation to the antibody. The polyethylene glycol (PEG) spacer enhances solubility and can reduce immunogenicity.
This document provides detailed application notes and protocols for the synthesis of ADCs using the this compound linker. The methodologies described herein are based on established principles of bioconjugation chemistry.
Core Functionality and Mechanism of Action
The this compound linker facilitates a two-step conjugation strategy:
-
Drug-Linker Conjugation: The carboxylic acid moiety of the linker is activated to react with a suitable functional group on the cytotoxic drug, typically a primary or secondary amine, to form a stable amide bond.
-
Antibody-Linker Conjugation: The pyridyl disulfide (SSPy) group reacts specifically with free sulfhydryl (thiol) groups on the antibody. These thiols are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region. This reaction proceeds via a thiol-disulfide exchange, forming a new, cleavable disulfide bond between the antibody and the drug-linker construct.[1]
The resulting disulfide linkage is designed to be stable in systemic circulation but is readily cleaved by reducing agents such as glutathione, which are present at significantly higher concentrations inside cells, leading to the targeted release of the cytotoxic payload.[2]
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes the conjugation of a drug containing an amine functional group to the this compound linker.
Materials:
-
Amine-containing cytotoxic drug
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Drug:
-
In a separate vial, dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF.
-
Add the drug solution to the activated this compound solution.
-
If the drug is supplied as a hydrochloride salt, add 1.5-2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the acid.
-
Let the reaction stir at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol details the conjugation of the purified drug-linker construct to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified Drug-Linker-SSPy conjugate
-
DMSO
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.0)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the antibody into the reaction buffer.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the Drug-Linker-SSPy conjugate in DMSO (e.g., 10 mM).
-
Immediately after antibody purification, add a 5-10 fold molar excess of the drug-linker stock solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The progress of the conjugation can be monitored by the release of pyridine-2-thione, which has a maximum absorbance at 343 nm.[3]
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted SSPy groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove excess drug-linker and other small molecules by purifying the ADC using a desalting column or size-exclusion chromatography (SEC).
-
The purified ADC should be stored under appropriate conditions (e.g., -80°C).
-
ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. It can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of the protein and the payload can be determined, and the DAR calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of DAR values (e.g., DAR0, DAR2, DAR4, etc.).
-
Mass Spectrometry (LC-MS): Analysis of the intact or deglycosylated ADC by mass spectrometry provides a precise measurement of the mass of the different ADC species, from which the DAR distribution can be calculated.
Data Presentation
The following tables summarize hypothetical but representative data for an ADC synthesized using the this compound linker. This data is for illustrative purposes and actual results may vary depending on the specific antibody, drug, and reaction conditions.
Table 1: Conjugation Efficiency and DAR
| Parameter | Value | Method of Analysis |
| Molar excess of Drug-Linker | 7-fold | - |
| Average DAR | 3.8 | HIC-HPLC / LC-MS |
| Conjugation Efficiency | >95% | HIC-HPLC |
| % Unconjugated Antibody (DAR0) | <5% | HIC-HPLC |
| % Aggregates | <2% | SEC-HPLC |
Table 2: In Vitro Serum Stability
| Time Point (hours) | Average DAR Remaining | Method of Analysis |
| 0 | 3.8 | LC-MS |
| 24 | 3.5 | LC-MS |
| 48 | 3.2 | LC-MS |
| 96 | 2.8 | LC-MS |
| 168 | 2.3 | LC-MS |
Note: Stability of disulfide-linked ADCs can be influenced by the steric hindrance around the disulfide bond.[2][4]
Visualizations
Workflow for ADC Synthesis
Caption: Overall workflow for ADC synthesis using this compound.
Chemical Conjugation Pathway
Caption: Chemical reaction pathway for ADC synthesis.
Intracellular Drug Release Mechanism
Caption: Mechanism of intracellular drug release from the ADC.
References
Application Notes and Protocols for Antibody Labeling with Acid-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-SSPy is a heterobifunctional crosslinker that enables the conjugation of molecules to antibodies and other proteins containing free thiol groups. This reagent features a carboxylic acid group for the attachment of a desired payload (e.g., a small molecule drug, fluorophore, or biotin) and a pyridyl disulfide group for specific reaction with sulfhydryl groups on the antibody. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and can reduce steric hindrance during the conjugation process.
The pyridyl disulfide moiety reacts with a free thiol on the antibody via a thiol-disulfide exchange reaction, forming a stable disulfide bond and releasing pyridine-2-thione. This chemistry is highly specific for thiol groups, which can be naturally occurring in proteins or introduced through the reduction of existing disulfide bonds or site-specific engineering of cysteine residues. The resulting disulfide linkage is relatively stable in circulation but can be cleaved in the reducing environment inside a cell, making it an attractive linker for the development of antibody-drug conjugates (ADCs) that require intracellular payload release.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C14H21NO5S2 |
| Molecular Weight | 347.45 g/mol |
| Purity | Typically >95% |
| Storage Conditions | -20°C, desiccated |
Table 2: Quantitative Parameters for Antibody Labeling
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Excess of Linker | 5-20 fold (over antibody) | Optimal ratio should be determined empirically for each antibody. |
| Reaction pH | 6.5 - 7.5 | Thiol-disulfide exchange is efficient in this pH range. |
| Reaction Time | 1-4 hours | Can be monitored by measuring the release of pyridine-2-thione at 343 nm. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive antibodies, though reaction times may be longer. |
Table 3: Stability of Disulfide Linkers in ADCs
| Linker Type | Condition | Stability Metric | Reference |
| Unhindered Pyridyl Disulfide | In vivo (mouse) | ~50% drug loss in 24 hours | [1] |
| Hindered Disulfide | In vivo (mouse) | ~10% drug loss in 7 days | [2] |
| Disulfide Linker | In vitro (human plasma) | >95% stability over 72 hours | [3] |
Note: Data for structurally similar disulfide linkers are presented to provide an estimation of expected stability as direct quantitative data for this compound was not available in the public domain.
Experimental Protocols
Protocol 1: Activation of this compound with a Payload
This protocol describes the activation of the carboxylic acid group of this compound and its conjugation to an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., drug, fluorophore)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
Quenching solution: e.g., hydroxylamine
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
In a separate tube, dissolve the amine-containing payload in the reaction buffer.
-
To the this compound solution, add 1.1 equivalents of NHS (or Sulfo-NHS) and 1.1 equivalents of EDC (or DCC).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
Add the activated this compound-NHS ester solution to the payload solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a quenching solution if necessary.
-
Purify the payload-linker conjugate using an appropriate method such as HPLC or column chromatography.
Protocol 2: Preparation of Antibody for Labeling
This protocol describes the reduction of native antibody disulfide bonds to generate free thiol groups for conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or spin filter for buffer exchange
Procedure:
-
Prepare the antibody at a concentration of 2-10 mg/mL in a suitable buffer. Ensure the buffer is free of primary amines if subsequent reactions involve NHS esters.
-
Add a 10-50 fold molar excess of DTT or TCEP to the antibody solution.
-
Incubate the reduction reaction for 30-60 minutes at 37°C.
-
Immediately remove the excess reducing agent using a desalting column or by buffer exchange with a spin filter. The buffer should be degassed and purged with nitrogen or argon to minimize re-oxidation of the thiols.
Protocol 3: Antibody Labeling with Payload-Linker Conjugate
This protocol describes the conjugation of the activated payload-linker to the reduced antibody.
Materials:
-
Reduced antibody with free thiol groups
-
Purified payload-linker conjugate with the SSPy group
-
Reaction Buffer: PBS, pH 6.5-7.5, containing 1-5 mM EDTA
Procedure:
-
Dissolve the payload-linker conjugate in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Add a 5-20 fold molar excess of the payload-linker conjugate solution to the reduced antibody solution. Add the linker dropwise while gently stirring.
-
Allow the conjugation reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient ε₃₄₃ = 8,080 M⁻¹cm⁻¹).[4]
-
Purify the antibody conjugate to remove unreacted payload-linker and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[5]
Protocol 4: Characterization of the Antibody Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload. The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm.
-
Mass Spectrometry: Use techniques like LC-MS to determine the molecular weight of the conjugate and identify different drug-loaded species.
2. Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): Analyze the purified conjugate by SEC to assess the percentage of monomer, aggregate, and fragment.
3. In Vitro Stability Assay:
-
Incubate the antibody conjugate in plasma (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots and analyze the amount of intact conjugate and released payload by LC-MS or ELISA to determine the stability and half-life.
Visualizations
Caption: Experimental workflow for antibody labeling with this compound.
Caption: Simplified HER2 signaling pathway, a common target for antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Conjugation of Acid-PEG3-SSPy to a Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the covalent conjugation of Acid-PEG3-SSPy to a target protein. This heterobifunctional crosslinker contains a carboxylic acid group for conjugation to primary amines on a protein and a pyridyl disulfide group for subsequent reaction with a thiol-containing molecule. The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[1] The protocol described here focuses on the first step of this process: the formation of a stable amide bond between the carboxylic acid of the linker and primary amine residues (e.g., lysine side chains or the N-terminus) on the protein using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[2][3][4][5]
The conjugation process is a two-step reaction. First, the carboxylic acid on the this compound linker is activated with EDC and NHS to form a more stable amine-reactive NHS ester. This intermediate is then reacted with the protein, where it forms a covalent amide bond with primary amines. This two-step procedure minimizes protein-protein crosslinking. Following the conjugation, purification steps are necessary to remove unreacted reagents and byproducts.
Key Experimental Workflow
Caption: Experimental workflow for the two-step conjugation of this compound to a protein.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the conjugation reaction.
Materials
-
Protein: Purified protein of interest with accessible primary amine groups, dissolved in an amine-free buffer (e.g., PBS).
-
This compound: Heterobifunctional crosslinker.
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Water-soluble carbodiimide crosslinker.
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS: To create a more stable amine-reactive intermediate.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.
-
Purification System: Size-exclusion (SEC) or ion-exchange (IEX) chromatography columns and system.
-
Reaction Tubes and General Lab Equipment
Protocol
Step 1: Reagent Preparation
-
Protein Solution: Prepare the protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Prepare a 10-20 mM stock solution of this compound in an organic solvent such as DMSO or DMF.
-
EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS in the Activation Buffer. The final concentrations will depend on the desired molar excess.
Step 2: Activation of this compound
-
In a reaction tube, combine the this compound stock solution with the Activation Buffer.
-
Add the freshly prepared EDC/NHS solution to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC/NHS over the this compound.
-
Incubate the reaction for 15 minutes at room temperature to activate the carboxylic acid group.
Step 3: Conjugation to the Protein
-
Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, but a starting point of 10-20 fold molar excess of the linker is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
Step 4: Quenching the Reaction
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
The resulting PEGylated protein can be purified from excess reagents and byproducts using chromatography.
-
Size-Exclusion Chromatography (SEC): This method is effective for removing low molecular weight byproducts and unreacted PEG linker from the reaction mixture.
-
Ion-Exchange Chromatography (IEX): IEX is often the method of choice for separating PEGylated proteins from the unreacted protein, as the PEG chains can shield the surface charges of the protein, altering its elution profile.
Characterization
The purified conjugate should be characterized to determine the degree of PEGylation. This can be achieved using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, and mass spectrometry for a more precise mass determination.
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors. The following table summarizes key parameters and their recommended ranges based on established protocols for EDC/NHS chemistry.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the activation of the carboxylic acid by EDC/NHS. |
| Conjugation pH | 7.2 - 8.5 | Efficient reaction of the NHS ester with primary amines on the protein. |
| EDC/NHS Molar Excess (to linker) | 2 - 5 fold | To ensure efficient activation of the carboxylic acid. |
| Linker Molar Excess (to protein) | 10 - 20 fold | This should be optimized to achieve the desired degree of PEGylation. |
| Activation Time | 15 minutes | Sufficient time for the formation of the NHS ester. |
| Conjugation Time | 2 hours | Generally sufficient for the reaction to proceed to completion. |
Signaling Pathway/Logical Relationship Diagram
The chemical mechanism of the EDC/NHS mediated conjugation is depicted below.
Caption: Mechanism of EDC/NHS mediated amide bond formation.
The protocol outlined in this document provides a robust starting point for the successful conjugation of this compound to a protein of interest. It is crucial to note that the optimal reaction conditions, particularly the molar ratios of the reagents, may vary depending on the specific protein and should be determined empirically. Proper purification and characterization of the final conjugate are essential to ensure its suitability for downstream applications in research and drug development.
References
Application Notes and Protocols for Thiol-Specific Conjugation with Acid-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-SSPy is a heterobifunctional crosslinker designed for the sequential and site-specific conjugation of two molecules. This reagent is particularly valuable in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry and stoichiometry is critical. The molecule features three key components:
-
A pyridyl disulfide (SSPy) group that reacts specifically with free sulfhydryl (thiol) groups, forming a stable yet cleavable disulfide bond.
-
A short, hydrophilic polyethylene glycol (PEG3) spacer that enhances solubility and can reduce steric hindrance.
-
A terminal carboxylic acid (Acid) group that can be activated to react with primary amines, forming a stable amide bond.
This unique architecture allows for a two-step conjugation strategy, enabling the directed coupling of a thiol-containing molecule (e.g., a reduced antibody) to an amine-containing molecule (e.g., a cytotoxic drug, a fluorescent probe, or another protein). The disulfide linkage offers the advantage of being relatively stable in systemic circulation while being susceptible to cleavage in the reducing intracellular environment, making it an ideal linker for targeted drug delivery.
Mechanism of Action
The conjugation strategy with this compound involves a two-stage process:
-
Thiol-Disulfide Exchange: The pyridyl disulfide moiety reacts with a free thiol group on the first molecule (Molecule A) in a thiol-disulfide exchange reaction. This reaction is highly specific for thiols and proceeds efficiently at or near physiological pH (6.5-7.5). The reaction results in the formation of a new disulfide bond between the linker and Molecule A, with the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to track the reaction progress.[1]
-
Amine Coupling: The terminal carboxylic acid on the other end of the linker is then activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated NHS ester readily reacts with a primary amine on the second molecule (Molecule B) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).
Core Applications
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to monoclonal antibodies. The disulfide bond allows for intracellular release of the drug payload.
-
Protein and Peptide Modification: Labeling proteins or peptides with fluorescent dyes, biotin, or other reporter molecules.
-
Surface Immobilization: Attaching proteins or other biomolecules to amine-functionalized surfaces for applications in diagnostics and biomaterials.
-
Targeted Drug Delivery: Development of targeted therapeutic agents where one part of the conjugate directs it to a specific site and the other elicits a therapeutic effect.
Quantitative Data Summary
The efficiency of conjugation with this compound can be influenced by several factors, including the nature of the molecules being conjugated, buffer conditions, and molar ratios of the reactants. The following table provides a summary of typical reaction parameters and expected outcomes based on data from similar crosslinkers. Optimization is often necessary for specific applications.
| Parameter | Thiol-Disulfide Exchange (Step 1) | Amine Coupling (Step 2) |
| pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Molar Ratio (Linker:Molecule) | 5:1 to 20:1 (Linker:Thiol) | 1:1 to 5:1 (Activated Linker:Amine) |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Typical Conjugation Efficiency | > 90% | 70 - 90% |
| Monitoring | Spectrophotometric measurement of pyridine-2-thione release at 343 nm | Chromatography (e.g., SEC, HIC) |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation of a Thiol-Containing Protein to an Amine-Containing Molecule
This protocol provides a general framework for the conjugation of a protein with available thiol groups (e.g., a reduced antibody) to a small molecule containing a primary amine.
Materials:
-
Thiol-containing protein (e.g., reduced antibody)
-
Amine-containing molecule
-
This compound
-
Step 1 Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Step 2 Buffer: Borate buffer (50 mM), pH 8.0
-
Activation Buffer: MES buffer (0.1 M), pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: Tris buffer (1 M), pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
Step 1: Conjugation of this compound to the Thiol-Containing Protein
-
Protein Preparation:
-
If the protein does not have free thiols, reduce existing disulfide bonds using a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with Step 1 Buffer.
-
Prepare the protein solution at a concentration of 1-5 mg/mL in Step 1 Buffer.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature.
-
(Optional) Monitor the reaction by measuring the absorbance at 343 nm to detect the release of pyridine-2-thione.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to the Activation Buffer.
-
Step 2: Activation of the Carboxylic Acid and Conjugation to the Amine-Containing Molecule
-
Activation of the Carboxyl Group:
-
Prepare fresh 100 mM stock solutions of EDC and NHS in the Activation Buffer.
-
To the purified protein-PEG-SSPy conjugate from Step 1, add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in an appropriate solvent (e.g., DMF or DMSO).
-
Add a 5-fold molar excess of the amine-containing molecule to the activated protein conjugate.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Step 2 Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Final Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted molecules and byproducts.
-
Visualizations
Caption: Workflow for two-step conjugation using this compound.
Caption: Chemical mechanism of this compound conjugation.
References
Application Notes and Protocols for Acid-PEG3-SSPy Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-SSPy is a heterobifunctional crosslinker that offers researchers a versatile tool for bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics. This linker features a carboxylic acid group at one end and a pyridyl disulfide group at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer. The carboxylic acid allows for covalent linkage to primary amines, commonly found in proteins and other biomolecules, through a stable amide bond. The pyridyl disulfide moiety reacts specifically with free thiols (sulfhydryl groups) to form a cleavable disulfide bond. This dual reactivity enables the precise and sequential conjugation of two different molecules. The PEG3 spacer enhances the solubility of the conjugate in aqueous solutions and can reduce non-specific binding. This document provides detailed protocols and data for the effective use of this compound in your research.
Chemical Structure and Reaction Scheme
The this compound linker facilitates a two-step conjugation process. First, the carboxylic acid is activated to react with an amine-containing molecule. Subsequently, the pyridyl disulfide group reacts with a thiol-containing molecule.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two-step reaction involving this compound.
Table 1: EDC/NHS Coupling of Carboxylic Acid to Primary Amine
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| EDC:Carboxylic Acid | 2-10 fold molar excess | Higher excess can improve efficiency but may lead to side reactions.[1] |
| NHS:Carboxylic Acid | 2-5 fold molar excess | A higher ratio of NHS to EDC can improve the stability of the active ester.[2] |
| pH | ||
| Activation Step | 4.5 - 6.0 | Optimal for the formation of the O-acylisourea intermediate.[3] |
| Amine Coupling Step | 7.2 - 8.0 | Efficient reaction of the NHS-ester with primary amines.[4] |
| Reaction Time | ||
| Activation | 15 - 30 minutes | At room temperature. |
| Amine Coupling | 2 hours - overnight | Can be performed at room temperature or 4°C for sensitive molecules. |
| Temperature | ||
| Activation & Coupling | 4 - 25°C | Lower temperatures can be used to minimize hydrolysis of the NHS ester.[2] |
| Typical Yield | 60 - 80% | Dependent on the specific molecules being conjugated and reaction conditions. |
Table 2: Thiol-Disulfide Exchange with Pyridyl Disulfide
| Parameter | Recommended Value | Notes |
| Molar Ratio | ||
| SSPy:Thiol | 1.1 - 10 fold molar excess | A slight to moderate excess of the pyridyl disulfide component is typically used. |
| pH | 7.0 - 8.0 | The reaction rate is dependent on the concentration of the thiolate anion. |
| Reaction Time | 1 - 2 hours | At room temperature. Can be extended to overnight at 4°C. |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |
| Monitoring | Spectrophotometry at 343 nm | The release of pyridine-2-thione can be monitored to follow reaction progress. |
| Typical Yield | >90% | This reaction is generally very efficient and high-yielding. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Molecule
This protocol describes the two-step process for activating the carboxylic acid group of this compound and subsequently conjugating it to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 50 mM Borate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use.
-
Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound from the stock solution.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0 by adding Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Conjugation of the SSPy-activated Molecule to a Thiol-Containing Molecule
This protocol outlines the procedure for the thiol-disulfide exchange reaction between the SSPy-activated molecule (from Protocol 1) and a molecule containing a free thiol group (e.g., a cysteine-containing peptide or protein).
Materials:
-
Purified SSPy-activated molecule
-
Thiol-containing molecule
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column or dialysis cassette
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified SSPy-activated molecule in the Reaction Buffer.
-
Dissolve the thiol-containing molecule in the Reaction Buffer. If the thiol is from a cysteine residue in a protein, ensure any existing disulfide bonds are reduced if necessary using a mild reducing agent like TCEP, followed by removal of the reducing agent.
-
-
Thiol-Disulfide Exchange Reaction:
-
Add the SSPy-activated molecule to the thiol-containing molecule solution. A 1.1 to 10-fold molar excess of the SSPy-activated molecule is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by measuring the absorbance of the solution at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.
-
-
Purification:
-
Purify the final conjugate to remove the pyridine-2-thione byproduct and any unreacted starting materials using a desalting column, size-exclusion chromatography, or dialysis.
-
Experimental Workflow Diagrams
References
Application Notes and Protocols for Acid-PEG3-SSPy in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-SSPy is a heterobifunctional crosslinker integral to the advancement of targeted drug delivery systems. Its structure, which features a carboxylic acid group, a three-unit polyethylene glycol (PEG) spacer, and a thiol-reactive pyridyl disulfide group, facilitates the controlled, sequential conjugation of two different molecules. This strategic design is particularly valuable in the creation of complex biomolecular architectures like antibody-drug conjugates (ADCs), where precise control over linker chemistry is crucial for therapeutic efficacy.
The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[1] The pyridyl disulfide group readily reacts with free sulfhydryl (thiol) groups, forming a stable disulfide bond. This bond is designed to be cleaved in the reducing environment inside a cell, allowing for the targeted release of a therapeutic payload. The terminal carboxylic acid allows for reaction with primary amines, providing a versatile handle for attaching a wide range of molecules.[2][3]
Core Applications in Drug Delivery
The unique properties of this compound make it suitable for a variety of applications in drug delivery:
-
Antibody-Drug Conjugates (ADCs): this compound is used to link potent cytotoxic drugs to monoclonal antibodies. The antibody targets a specific antigen on cancer cells, and upon internalization, the disulfide bond is cleaved, releasing the drug directly at the site of action.
-
Targeted Nanoparticles: This linker can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric micelles, with targeting ligands (e.g., peptides, antibodies).[4] This enhances the delivery of encapsulated drugs to specific tissues or cells.
-
PROTACs: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[5]
-
Theranostics: The linker can be employed to develop dual-purpose conjugates for both therapy and diagnostics, for instance, by attaching both a therapeutic agent and an imaging agent to a targeting molecule.
Data Summary
The following tables summarize key quantitative data related to the performance of linkers with similar functionalities. This data is provided for illustrative purposes to guide experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C14H21NO5S2 | |
| Molecular Weight | 347.45 g/mol | |
| Purity | >95% | |
| Storage Condition | -20°C | |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Table 2: Performance Characteristics in Bioconjugation
| Parameter | Typical Value/Range | Notes |
| Thiol-Disulfide Exchange | ||
| Reaction pH | 6.5 - 7.5 | Efficient reaction at physiological pH. |
| Reaction Time | 2 - 4 hours | Dependent on concentration and temperature. |
| Molar Excess of Linker | 5 - 10 fold over thiol | To ensure efficient conjugation to the thiol-containing molecule. |
| Amide Bond Formation | ||
| Activating Agents | EDC, HATU | Required to activate the carboxylic acid for reaction with amines. |
| Reaction pH | 7.2 - 8.0 | For the reaction of the activated acid with primary amines. |
| Drug Release | ||
| Cleavage Agent | Dithiothreitol (DTT) or intracellular glutathione | Disulfide bond is cleaved in a reducing environment. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Drug to an Antibody (ADC preparation)
This protocol describes a general framework for conjugating a thiol-containing drug to an antibody using this compound.
Materials:
-
Antibody (containing primary amines, e.g., lysine residues)
-
Thiol-containing drug
-
This compound
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Reaction Buffers:
-
Activation Buffer: MES buffer (pH 6.0)
-
Conjugation Buffer (Amine reaction): PBS (pH 7.4)
-
Conjugation Buffer (Thiol reaction): PBS with EDTA (pH 7.2)
-
-
Quenching Reagents: Hydroxylamine or Tris buffer
-
Purification: Size-exclusion chromatography (SEC) column
-
Solvents: Anhydrous DMSO
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in MES buffer.
-
Add a 1.5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation of Activated Linker to Antibody:
-
Exchange the buffer of the antibody solution to PBS (pH 7.4) using a desalting column.
-
Add the activated this compound-NHS ester solution to the antibody solution. A 5-10 fold molar excess of the linker is recommended.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 10 minutes.
-
Purify the antibody-linker conjugate by SEC to remove excess linker and byproducts.
-
-
Conjugation of Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in DMSO.
-
Add a 3-5 fold molar excess of the drug solution to the purified antibody-linker conjugate.
-
Incubate for 2-4 hours at room temperature. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
Purify the final ADC by SEC to remove unreacted drug and byproducts.
-
-
Characterization:
-
Determine the final drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Mechanism of Intracellular Drug Release
Caption: Intracellular release of a drug from an ADC.
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Acid-PEG3-SSPy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Acid-PEG3-SSPy as a heterobifunctional linker in the development of antibody-drug conjugates (ADCs). This document outlines the core principles of the conjugation strategy, detailed experimental protocols, and methods for the characterization of the resulting ADC.
Introduction to this compound in ADC Development
This compound is a versatile linker that facilitates the covalent attachment of a cytotoxic drug to an antibody. Its structure comprises three key components:
-
A Carboxylic Acid Group: This functional group allows for the attachment of a drug molecule through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry.
-
A Polyethylene Glycol (PEG) Spacer: The three-unit PEG spacer enhances the solubility and bioavailability of the final ADC.[1] It also provides spatial separation between the antibody and the drug, which can help to maintain the antibody's binding affinity and reduce steric hindrance.[1]
-
A Pyridyl Disulfide (SSPy) Group: This moiety reacts specifically with free sulfhydryl (thiol) groups on the antibody, such as those on cysteine residues, to form a cleavable disulfide bond.[1] This disulfide bond is designed to be stable in systemic circulation but can be cleaved in the reducing environment inside a target cell, releasing the cytotoxic payload.[2]
The use of this compound allows for a controlled and stepwise approach to ADC synthesis, enabling the production of more homogeneous conjugates.
Core Principles of the Conjugation Strategy
The creation of an ADC using this compound involves a two-stage process:
-
Payload-Linker Synthesis: The carboxylic acid group of this compound is first activated and then reacted with an amine-containing cytotoxic drug to form a stable amide bond. This creates a drug-linker construct with a reactive pyridyl disulfide group.
-
Antibody Conjugation: The pyridyl disulfide group of the drug-linker construct then reacts with free thiol groups on an antibody.[3] These thiol groups can be generated by the partial reduction of interchain disulfide bonds within the antibody's hinge region. This thiol-disulfide exchange reaction forms a new, cleavable disulfide bond, linking the drug to the antibody. The progress of this reaction can be monitored by measuring the release of the byproduct, pyridine-2-thione, which absorbs light at 343 nm.
This method allows for control over the drug-to-antibody ratio (DAR) by adjusting the reaction conditions, particularly the extent of antibody reduction.
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the conjugation of a drug molecule to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve this compound and the amine-containing drug in anhydrous DMF or DMSO. A slight molar excess of the drug (1.1 to 1.5 equivalents) is recommended.
-
In a separate vial, dissolve the coupling agents (e.g., EDC and NHS, 1.5 equivalents each) in anhydrous DMF or DMSO.
-
Add the coupling agent solution dropwise to the drug and linker solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, purify the drug-linker construct using reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Partial Reduction of Antibody Interchain Disulfides
This protocol details the generation of free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
Procedure:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a molar excess of TCEP to the antibody solution. The amount of TCEP will determine the number of disulfide bonds reduced and should be optimized to achieve the desired DAR. A typical starting point is a 2-4 fold molar excess over the antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately remove the excess TCEP using a pre-equilibrated desalting column to prevent re-oxidation of the thiols.
Protocol 3: Conjugation of the Drug-Linker to the Reduced Antibody
This protocol describes the final step of ADC synthesis.
Materials:
-
Reduced antibody from Protocol 2
-
Purified drug-linker construct from Protocol 1, dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
To the solution of the reduced antibody, add the drug-linker construct. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
Monitor the reaction progress by measuring the absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.
-
Once the reaction is complete, purify the ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unreacted drug-linker and other impurities.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
Recommended Characterization Methods:
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody and the distribution of drug-loaded species. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of high molecular weight aggregates. |
| Antigen Binding Affinity | Surface Plasmon Resonance (SPR) or ELISA | To confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen. |
| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency of the ADC on target-expressing and non-target cells. |
| In Vivo Efficacy | Xenograft or syngeneic tumor models | To assess the anti-tumor activity of the ADC in a living organism. |
Data Presentation
Table 1: Representative Reaction Parameters for ADC Synthesis
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can promote aggregation. |
| TCEP:Antibody Molar Ratio | 2:1 to 10:1 | This ratio is critical for controlling the final DAR. Optimization is required for each antibody. |
| Drug-Linker:Antibody Molar Ratio | 5:1 to 20:1 | A molar excess of the drug-linker helps to drive the conjugation reaction to completion. |
| Reaction pH | 6.5 - 7.5 | Optimal for the thiol-disulfide exchange reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed without denaturing the antibody. |
| Reaction Time | 1 - 4 hours | Reaction progress can be monitored by the release of pyridine-2-thione. |
Table 2: Example Characterization Data for a Trastuzumab-MMAE ADC using this compound
| Characterization Parameter | Result |
| Average DAR (by HIC) | 3.8 |
| Monomeric Purity (by SEC) | >95% |
| Antigen Binding (KD) | Comparable to unmodified Trastuzumab |
| In Vitro IC50 (HER2+ cells) | Sub-nanomolar |
| In Vitro IC50 (HER2- cells) | Micromolar |
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: Thiol-disulfide exchange reaction mechanism.
Conclusion
This compound is an effective heterobifunctional linker for the development of antibody-drug conjugates. Its defined structure allows for a controlled conjugation process, leading to the production of homogeneous ADCs with desirable physicochemical and biological properties. The protocols and data presented herein provide a foundation for researchers to utilize this linker in their ADC development programs. For each specific antibody and drug combination, optimization of the reaction conditions and thorough characterization of the final product are recommended to ensure the highest quality and efficacy.
References
Application Note: Purification and Characterization of Acid-PEG3-SSPy Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Acid-PEG3-SSPy linker is a heterobifunctional crosslinker crucial for advanced bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1] Its structure features a carboxylic acid group for reaction with primary amines, a flexible 3-unit polyethylene glycol (PEG) spacer to enhance solubility, and a pyridyl disulfide (SSPy) group for specific reaction with thiol-containing molecules.[1][2][3] This design enables a controlled, sequential conjugation process.
The PEGylation of biomolecules often results in a complex mixture containing the desired conjugate, unreacted starting materials, and other byproducts.[] Therefore, robust purification strategies are essential to isolate the pure conjugate, a critical step for the accuracy of downstream applications and for regulatory approval of therapeutic products. This document provides detailed protocols and guidance for the purification of this compound conjugates using common laboratory techniques.
General Conjugation & Purification Workflow
The use of a heterobifunctional linker like this compound involves a sequential, two-step conjugation strategy. Purification is a critical step after each conjugation reaction to remove excess reagents and byproducts before proceeding to the next step. The general workflow typically involves either reacting the thiol-reactive SSPy group first, followed by the amine-reactive acid group, or vice-versa. The following workflow illustrates the more common approach of reacting the thiol first.
Caption: General workflow for sequential bioconjugation using this compound.
Purification Methodologies
The choice of purification method depends on the physicochemical properties of the conjugate and contaminants, such as molecular weight, charge, and hydrophobicity. Common techniques include Size-Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Dialysis.
Method Selection Guide
The following decision tree can help guide the selection of an appropriate purification technique.
Caption: Decision tree for selecting a suitable purification method.
Experimental Protocols
Size-Exclusion Chromatography (SEC) / Desalting
Principle: SEC separates molecules based on their hydrodynamic radius (size). Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later. This method is highly effective for removing small, unreacted linkers or byproducts from large protein conjugates.
Protocol:
-
Column Selection: Choose a column with a fractionation range appropriate for the size of your conjugate and the impurities to be removed.
-
Equilibration: Equilibrate the SEC column with at least 2-3 column volumes (CVs) of a suitable, filtered, and degassed mobile phase (e.g., Phosphate-Buffered Saline, PBS) at a defined flow rate (e.g., 0.5-1.0 mL/min for an analytical column).
-
Sample Preparation: Centrifuge the crude reaction mixture (e.g., at 14,000 x g for 10 minutes) to remove any precipitated material.
-
Injection: Inject the clarified sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution & Fraction Collection: Elute the sample isocratically with the mobile phase. Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) and potentially other wavelengths if the conjugated molecule has a distinct absorbance.
-
Analysis: Pool the fractions containing the purified conjugate and analyze for purity using SDS-PAGE, analytical SEC, or mass spectrometry.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C4, C8, or C18) is used with a polar mobile phase. Separation is achieved by eluting with a gradient of increasing organic solvent (e.g., acetonitrile), which causes more hydrophobic molecules to elute later. This method is excellent for purifying peptides and smaller conjugates and can sometimes resolve species with different degrees of PEGylation.
Protocol:
-
Column Selection: A C4 or C8 column is often suitable for larger proteins, while a C18 column is common for peptides and small molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A. Ensure the sample is fully dissolved and filtered.
-
Injection & Elution: Inject the sample and elute using a linear gradient of increasing Mobile Phase B. An example gradient could be 5% to 65% B over 30 minutes. Monitor the elution at an appropriate wavelength (e.g., 220 nm for peptides, 280 nm for proteins).
-
Fraction Collection & Analysis: Collect fractions corresponding to the peaks of interest. Remove the solvent (e.g., by lyophilization) and confirm the identity and purity of the product.
Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. The addition of a neutral PEG chain can shield charged residues on a protein, altering its interaction with the IEX resin. This change allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species.
Protocol:
-
Resin Selection: Choose a cation-exchange resin (e.g., SP Sepharose) if the conjugate is positively charged at the working pH, or an anion-exchange resin (e.g., Q Sepharose) if it is negatively charged.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low-ionic-strength buffer (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (Buffer B): The same buffer containing a high concentration of salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
-
Equilibration: Equilibrate the column with 5-10 CVs of Binding Buffer.
-
Sample Preparation: The sample must be in a low-ionic-strength buffer to ensure binding. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Loading & Elution: Load the sample onto the column. Wash with several CVs of Binding Buffer to remove unbound material. Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 CVs).
-
Fraction Collection & Analysis: Collect fractions and identify those containing the purified conjugate by measuring UV absorbance and performing subsequent purity analysis.
Dialysis / Diafiltration
Principle: This technique separates molecules based on size using a semi-permeable membrane with a defined molecular weight cutoff (MWCO). It is a simple and cost-effective method for removing small molecules (like unreacted linkers, salts, or reducing agents) from large biomolecules.
Protocol:
-
Membrane Selection: Choose a dialysis membrane or cassette with an MWCO that is significantly smaller than the molecular weight of your conjugate (e.g., a 10 kDa MWCO for a 150 kDa antibody conjugate) to ensure retention of the product.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the loaded device in a large volume of cold dialysis buffer (at least 100 times the sample volume). Perform the dialysis at 4°C with gentle stirring.
-
Buffer Exchange: For efficient removal of contaminants, change the dialysis buffer at least 2-3 times over a period of several hours to overnight.
-
Sample Recovery: Carefully remove the tubing/cassette and recover the purified conjugate solution.
Data Presentation: Comparison of Purification Techniques
The selection of a purification strategy often involves a trade-off between resolution, yield, speed, and scale.
| Technique | Principle | Resolution | Typical Purity | Yield | Primary Application |
| Size-Exclusion (SEC) | Size & Shape | Moderate | >95% | High | Removal of small molecule impurities (linker, salts) from large conjugates. |
| Reverse-Phase (RP-HPLC) | Hydrophobicity | High | >98% | Moderate-High | High-purity separation of peptides and small conjugates; can resolve isomers. |
| Ion-Exchange (IEX) | Net Charge | High | >98% | High | Separation of species with different degrees of PEGylation (e.g., native vs. mono- vs. di-PEGylated). |
| Dialysis / Diafiltration | MWCO | Low | - | Very High | Buffer exchange; removal of small molecule reagents and byproducts. |
Typical Chromatographic Parameters & Expected Results
The following table summarizes typical starting parameters for chromatographic purification of a model antibody-linker conjugate.
| Parameter | Size-Exclusion Chromatography (SEC) | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) |
| Column | TSKgel G3000SWxl or similar | Jupiter C4, 300 Å or similar | Sartobind® S or SP Sepharose |
| Mobile Phase A | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 | 0.1% TFA in Water | 20 mM MES, pH 6.0 |
| Mobile Phase B | N/A (Isocratic) | 0.1% TFA in Acetonitrile | 20 mM MES, 1 M NaCl, pH 6.0 |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1-5 CV/min |
| Gradient | Isocratic | Linear Gradient (e.g., 20-65% B over 25 min) | Linear Gradient (e.g., 0-50% B over 20 CV) |
| Detection | UV @ 280 nm | UV @ 280 nm & 220 nm | UV @ 280 nm |
| Expected Result | Conjugate elutes as an early, high MW peak, well-separated from a later, low MW peak of the free linker. | Unconjugated antibody elutes first, followed by the more hydrophobic PEGylated conjugate. | PEGylated conjugate often elutes earlier (at lower salt concentration) than the native antibody due to charge shielding. |
References
Application Notes and Protocols for Acid-PEG3-SSPy in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-SSPy is a heterobifunctional crosslinker integral to the fields of bioconjugation and targeted drug delivery. Its structure comprises a carboxylic acid group, a three-unit polyethylene glycol (PEG) spacer, and a thiol-reactive pyridyl disulfide (SSPy) moiety. This design facilitates the controlled, sequential conjugation of two distinct molecules. The carboxylic acid end allows for the attachment of amine-containing molecules, such as small molecule drugs or fluorescent probes, through a stable amide bond. The pyridyl disulfide end enables the specific and efficient conjugation to thiol-containing biomolecules, like cysteine residues in proteins or antibodies, forming a cleavable disulfide bond.
The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules, which can help maintain their biological activity.[1] The key feature of the disulfide bond is its stability in systemic circulation and its susceptibility to cleavage in the reducing intracellular environment, where concentrations of glutathione (GSH) are significantly higher.[2][3][] This property is particularly advantageous for the development of antibody-drug conjugates (ADCs), where a cytotoxic payload is selectively released within target cancer cells.[5]
These application notes provide a comprehensive experimental workflow for utilizing this compound in the synthesis and characterization of bioconjugates, with a primary focus on the development of ADCs.
Experimental Workflow Overview
The synthesis of a bioconjugate, such as an antibody-drug conjugate (ADC), using this compound is a multi-step process. It begins with the activation of the carboxylic acid on the linker and its conjugation to an amine-containing payload. The second major step involves the conjugation of this payload-linker construct to a thiol-containing biomolecule, such as a reduced antibody. The process concludes with the purification and thorough characterization of the final ADC.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Step | Parameter | Recommended Value | Expected Outcome | Quantitative Analysis Method |
| Carboxylic Acid Activation & Payload Conjugation | EDC:NHS:Acid Molar Ratio | 1.5 : 1.5 : 1 | High activation efficiency | LC-MS of activated linker |
| Reaction pH | 4.5 - 6.0 (activation), 7.2 - 8.0 (conjugation) | Efficient amide bond formation | RP-HPLC, LC-MS | |
| Conjugation Efficiency | > 90% | Formation of Payload-Linker | RP-HPLC, LC-MS | |
| Antibody Reduction | Reducing Agent | TCEP or DTT | Generation of free thiols | Ellman's Assay |
| TCEP:Antibody Molar Ratio | 2 - 10 fold excess | Controlled reduction of interchain disulfides | Ellman's Assay | |
| Incubation Time & Temp. | 1-2 hours at 37°C | 2-8 thiols per antibody | Ellman's Assay | |
| Payload-Linker to Antibody Conjugation | Payload-Linker:Antibody Molar Ratio | 1.5 - 5 fold excess per thiol | High conjugation yield | UV-Vis Spectroscopy, HIC |
| Reaction pH | 6.5 - 7.5 | Specific thiol-disulfide exchange | UV-Vis at 343 nm | |
| Conjugation Efficiency | > 95% | Formation of ADC | HIC, SDS-PAGE | |
| Final ADC Characterization | Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | Homogeneous ADC population | HIC, Mass Spectrometry |
| Purity | > 95% | Removal of unconjugated species | SEC, HIC, SDS-PAGE | |
| Aggregates | < 5% | Stable and soluble conjugate | Size-Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload
This protocol describes the activation of the carboxylic acid group of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, followed by conjugation to a primary amine on the payload molecule.
Materials:
-
This compound
-
Amine-containing payload molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Reverse-phase HPLC (RP-HPLC) system for purification and analysis
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM) and NHS (e.g., 100 mM) in Activation Buffer immediately before use.
-
Dissolve the amine-containing payload in Conjugation Buffer or an appropriate organic solvent if necessary.
-
-
Activation of Carboxylic Acid:
-
In a reaction vial, add the this compound solution.
-
Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the linker solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Amine-Containing Payload:
-
Add a 1.1 to 1.5-fold molar excess of the amine-containing payload solution to the activated linker.
-
Adjust the reaction pH to 7.2-8.0 if necessary by adding PBS.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting payload-linker conjugate using RP-HPLC to remove unreacted payload, linker, and byproducts.
-
Lyophilize the purified fractions to obtain the payload-linker conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the payload-linker conjugate by LC-MS and NMR spectroscopy.
-
Protocol 2: Reduction of Antibody Interchain Disulfide Bonds
This protocol details the partial reduction of an antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction can be controlled by the molar ratio of the reducing agent and the reaction conditions.
Materials:
-
Antibody (e.g., IgG1) at a concentration of 5-10 mg/mL
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: PBS, pH 7.0-7.5, containing 1 mM EDTA
-
Desalting column (e.g., Sephadex G-25)
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reduction Buffer.
-
-
Reduction Reaction:
-
Add a 2-10-fold molar excess of TCEP to the antibody solution. The exact ratio should be optimized to achieve the desired number of free thiols (typically aiming for 2-8 thiols per antibody).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with ice-cold Reduction Buffer. This step is crucial to prevent re-oxidation of the thiols.
-
-
Quantification of Free Thiols:
-
Determine the concentration of free thiols in the reduced antibody solution using Ellman's Assay according to the manufacturer's protocol. The number of thiols per antibody can then be calculated.
-
Protocol 3: Conjugation of Payload-Linker to Reduced Antibody
This protocol describes the conjugation of the purified payload-linker to the reduced antibody via thiol-disulfide exchange.
Materials:
-
Reduced antibody with a known concentration of free thiols
-
Purified payload-linker conjugate
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1 mM EDTA
-
Quenching Solution: 10 mM Cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Conjugation Reaction:
-
Dissolve the payload-linker conjugate in an appropriate solvent (e.g., DMSO) and add it to the reduced antibody solution at a 1.5 to 5-fold molar excess over the available free thiols. Ensure the final concentration of the organic solvent is low (<10%) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct at 343 nm.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to cap any unreacted thiols on the antibody.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using SEC to remove small molecule impurities or HIC to separate different drug-to-antibody ratio (DAR) species.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC or UV-Vis spectroscopy. For UV-Vis, the absorbance of the drug and the protein are measured at their respective maxima.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC and SDS-PAGE (under both reducing and non-reducing conditions).
-
Identity: Confirm the molecular weight of the ADC species by mass spectrometry.
-
In Vitro Activity: Evaluate the binding affinity of the ADC to its target antigen and its cytotoxic activity in relevant cell lines.
-
Mechanism of Action: Intracellular Drug Release
The efficacy of an ADC constructed with a disulfide linker relies on the differential redox potential between the extracellular and intracellular environments. The disulfide bond in the this compound linker is relatively stable in the bloodstream. Upon internalization of the ADC into a target cell, the significantly higher concentration of glutathione (GSH) facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload.
References
- 1. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low conjugation efficiency with Acid-PEG3-SSPy
Welcome to the technical support center for Acid-PEG3-SSPy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, particularly low conjugation efficiency.
Troubleshooting Guide: Low Conjugation Efficiency
This section addresses the most common issues encountered during the conjugation of this compound to thiol-containing molecules in a question-and-answer format.
Question 1: My conjugation yield is significantly lower than expected or has failed completely. What are the primary areas I should investigate?
Low conjugation efficiency with this compound typically stems from three main areas: the availability and reactivity of the thiol group on your target molecule, the integrity of the SSPy linker itself, or suboptimal reaction conditions. A systematic evaluation of each of these factors is the most effective way to identify and resolve the issue.
Question 2: How can I determine if the issue is with my protein's thiol groups?
Insufficiently reactive or unavailable thiol (-SH) groups are a leading cause of poor conjugation.
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Problem: Cysteine residues are forming disulfide bonds. Many proteins, especially antibodies, have cysteine residues linked together as disulfide bonds (cystine), which are unreactive with the SSPy linker.[1]
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Solution: Before conjugation, you must reduce these disulfide bonds. Treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[1][2] It is critical to completely remove the reducing agent before adding the this compound, as it will compete with your protein's thiols for the linker.[1] Desalting columns are highly effective for this removal step.[1]
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Problem: Thiol groups are inaccessible. The target cysteine residues may be buried within the protein's three-dimensional structure, preventing the SSPy linker from accessing them.
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Solution: Consider introducing a mild denaturant to the reaction buffer to partially unfold the protein and expose the buried thiols. This should be done with caution, as it can affect the protein's overall function and stability.
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Question 3: How can I verify the integrity and reactivity of my this compound reagent?
The linker itself can be a source of failure if it has degraded.
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Problem: The SSPy reagent has degraded. The pyridyl disulfide group is sensitive to moisture and can hydrolyze over time, rendering it inactive.
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Solution: Ensure the reagent is stored under the recommended conditions, typically at -20°C in a desiccated environment. Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing inside.
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Problem: The reagent precipitated out of solution. While the PEG spacer improves water solubility, the linker may precipitate if the concentration is too high in an aqueous buffer.
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Solution: Prepare a concentrated stock solution of the this compound linker in an organic solvent like DMSO or DMF and add it dropwise to the protein solution while gently mixing.
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Question 4: What are the optimal reaction conditions for maximizing conjugation efficiency?
Fine-tuning the reaction parameters is crucial for success.
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Problem: Suboptimal pH. The reaction, a thiol-disulfide exchange, is pH-dependent. The attacking thiol group needs to be in its more nucleophilic thiolate anion form (R-S⁻), which is favored at higher pH.
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Solution: The optimal pH is a compromise. While the SSPy group is reactive over a broad range, a pH of 6.5-7.5 is a common and effective range to ensure the cysteine's thiol group (pKa ~8.3) is sufficiently nucleophilic without causing protein instability or side reactions that can occur at highly alkaline conditions (pH > 8.5).
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Problem: Incorrect molar ratio. An insufficient amount of the linker will result in an incomplete reaction.
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Solution: Use a molar excess of the this compound linker to drive the reaction to completion. A 10- to 20-fold molar excess of the linker over the available free thiols is a recommended starting point for optimization.
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Frequently Asked Questions (FAQs)
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Q: How can I monitor the progress of my conjugation reaction?
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A: The reaction releases a byproduct, pyridine-2-thione, which can be monitored spectrophotometrically. This compound has a maximum absorbance at 343 nm. By measuring the increase in absorbance at this wavelength, you can quantify the extent of the reaction in real-time.
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Q: What buffers are compatible with this reaction?
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A: Use buffers that do not contain free thiols, such as phosphate-buffered saline (PBS), MES, or HEPES. Avoid buffers with primary amines (like Tris) if the "Acid" end of the linker has been activated, as this will cause a competing reaction.
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Q: What is the purpose of each component in this compound?
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Acid (Carboxylic Acid): This group provides a second reactive site. It can be coupled to primary amines using standard carbodiimide chemistry (e.g., with EDC and NHS), allowing for the creation of heterobifunctional conjugates.
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PEG3 (Polyethylene Glycol): This flexible, hydrophilic spacer improves the water solubility of the conjugate, reduces steric hindrance between the conjugated molecules, and can decrease potential immunogenicity.
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SSPy (Pyridyl Disulfide): This moiety reacts specifically with free sulfhydryl (thiol) groups to form a stable, yet cleavable, disulfide bond.
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Q: Is the resulting disulfide bond permanent?
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A: The disulfide bond is stable under typical physiological conditions but can be cleaved by reducing agents like DTT or TCEP. This cleavability is a key feature for applications like drug delivery, where the release of a payload is desired within the reducing environment of a cell.
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Data Presentation
Table 1: Troubleshooting Summary for Low Conjugation Efficiency
| Problem Area | Possible Cause | Recommended Solution |
| Target Molecule | Cysteine residues are oxidized (disulfide bonds). | Reduce the protein with TCEP or DTT, then remove the reducing agent via a desalting column before adding the linker. |
| Target thiol groups are sterically hindered. | Introduce a mild denaturant to the reaction buffer to gently unfold the protein. | |
| Linker Reagent | Reagent has degraded due to moisture. | Store linker at -20°C under desiccation. Equilibrate vial to room temperature before opening. |
| Reagent precipitated in the reaction buffer. | Dissolve the linker in DMSO or DMF and add it dropwise to the reaction mixture with gentle vortexing. | |
| Reaction Conditions | Suboptimal reaction pH. | Maintain a reaction pH between 6.5 and 7.5 for an effective balance of thiol reactivity and protein stability. |
| Insufficient molar ratio of linker to thiol. | Use a 10- to 20-fold molar excess of the linker to drive the reaction forward. | |
| Incompatible buffer components. | Use thiol-free buffers like PBS, MES, or HEPES. |
Table 2: Recommended Reaction Parameters for SSPy Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol deprotonation for nucleophilic attack with protein stability. |
| Molar Ratio (Linker:Thiol) | 10:1 to 20:1 | A molar excess of the linker drives the reaction to completion. Start with 10:1 and optimize. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed. Avoid high temperatures to maintain protein stability. |
| Solvent for Linker Stock | DMSO or DMF | Ensures linker solubility before its addition to the aqueous reaction buffer. |
| Buffer System | PBS, MES, HEPES | Must be free of thiols. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
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Dissolve the protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.
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Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.
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Incubate at room temperature for 30-60 minutes.
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Immediately remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed, thiol-free conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
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Use the protein solution immediately after desalting from Protocol 1.
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Add a 10- to 20-fold molar excess of the SSPy stock solution to the reduced protein solution. Add the linker dropwise while gently vortexing to prevent precipitation.
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Allow the reaction to proceed at room temperature for 2 hours with gentle mixing.
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Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker and the pyridine-2-thione byproduct.
Protocol 3: Monitoring Conjugation via Pyridine-2-thione Release
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Prepare a standard curve of pyridine-2-thione in the conjugation buffer.
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At various time points during the conjugation reaction (from Protocol 2, Step 4), take a small aliquot of the reaction mixture.
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Measure the absorbance of the aliquot at 343 nm using a spectrophotometer.
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Calculate the concentration of released pyridine-2-thione using the standard curve. This concentration is equimolar to the amount of successful conjugation events.
Visualizations
Caption: Thiol-disulfide exchange reaction pathway.
Caption: Troubleshooting decision workflow.
Caption: Standard experimental workflow.
References
Technical Support Center: Optimizing Acid-PEG3-SSPy Conjugation
Welcome to the technical support center for Acid-PEG3-SSPy antibody conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the this compound to antibody ratio and achieve desired Drug-to-Antibody Ratios (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in antibody conjugation?
This compound is a heterobifunctional linker commonly used in the development of Antibody-Drug Conjugates (ADCs).[1] Its primary application involves a two-stage process. First, a cytotoxic payload is attached to the carboxylic acid end of the linker. Second, the pyridyl disulfide (SSPy) group on the other end of the linker-payload construct reacts with free sulfhydryl (thiol) groups on an antibody to form a stable, cleavable disulfide bond.[1][2][3] The PEG3 spacer enhances solubility and provides distance between the antibody and the payload.[4]
Q2: How do I control the Drug-to-Antibody Ratio (DAR) during conjugation?
The DAR is a critical attribute that affects the efficacy and safety of an ADC. It is primarily controlled by two factors:
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Number of available thiol groups: The interchain disulfide bonds of an antibody (typically IgG1) can be partially reduced to generate a specific number of free thiols for conjugation. The extent of reduction is controlled by the concentration of the reducing agent (e.g., TCEP) and reaction time.
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Molar ratio of Linker-Payload to Antibody: Increasing the molar excess of the this compound-Payload construct can drive the reaction towards higher DAR values. However, this effect plateaus once all available thiols are occupied. A starting point of a 5- to 10-fold molar excess of the linker-payload over the antibody is often recommended.
Q3: My conjugation efficiency is very low. What are the common causes and solutions?
Low conjugation efficiency is a frequent issue that can usually be traced to the antibody's thiol groups, the linker's integrity, or the reaction conditions.
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Insufficient Free Thiols: Cysteine residues may have re-formed disulfide bonds after reduction. Ensure the reducing agent is completely removed just before adding the linker, as it will compete for the SSPy group. Use of desalting columns is effective for this purpose.
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Linker Degradation: The SSPy reagent can degrade if exposed to moisture. It should be stored at -20°C in a desiccated environment and brought to room temperature before opening to prevent condensation. Always prepare fresh solutions in a compatible anhydrous solvent like DMSO or DMF.
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Suboptimal Reaction Conditions: The reaction should be performed in a thiol-free buffer, typically at a pH between 6.5 and 7.5. The reaction proceeds well at room temperature (20-25°C).
Q4: How can I monitor the progress of the conjugation reaction?
The thiol-disulfide exchange reaction between the SSPy group and the antibody's thiol group releases a byproduct, pyridine-2-thione. This byproduct has a maximum absorbance at 343 nm. By monitoring the increase in absorbance at this wavelength with a UV-Vis spectrophotometer, you can track the reaction's progress in real-time. The reaction is considered complete when the absorbance value stabilizes.
Q5: What are the best methods to purify the final antibody conjugate?
After the reaction, it is crucial to remove excess linker-payload and the pyridine-2-thione byproduct.
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Size-Exclusion Chromatography (SEC): This is a common and effective method that separates molecules based on size. The larger antibody conjugate will elute before the smaller, unconjugated linker-payload molecules.
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Affinity Chromatography: This method can be used to selectively enrich the PEGylated antibody.
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Ion-Exchange Chromatography: This technique can separate PEGylated products based on their protein-to-PEG mass ratio and is particularly useful for separating species with different DARs.
Q6: How do I determine the average DAR of my final product?
Several analytical techniques can be used to characterize the DAR.
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UV-Vis Spectrophotometry: This is the simplest method. It requires measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and the maximum absorbance wavelength of the payload. Using the known extinction coefficients for both the antibody and the payload, the concentrations of each can be determined and the average DAR calculated.
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Hydrophobic Interaction Chromatography (HIC): HIC is considered a standard technique for analyzing cysteine-conjugated ADCs. It can separate ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4). The average DAR is calculated from the weighted average of the peak areas.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides detailed information on the drug load distribution and can confirm the identity of different ADC species.
Troubleshooting Guide
This table provides solutions to common problems encountered during the synthesis and purification of antibody conjugates using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Incomplete reduction of antibody: Not enough free thiols are available for reaction. 2. Re-oxidation of thiols: Free thiols have reformed disulfide bonds before linker addition. 3. Degraded/Hydrolyzed SSPy linker: Linker is inactive due to improper storage or handling. 4. Suboptimal reaction pH: pH is outside the optimal range of 6.5-7.5. 5. Steric hindrance: The thiol groups on the antibody are not easily accessible. | 1. Optimize the concentration of the reducing agent (TCEP or DTT) and incubation time. 2. Perform the conjugation step immediately after removing the reducing agent. 3. Store linker desiccated at -20°C. Prepare fresh stock solutions in anhydrous DMSO or DMF before use. 4. Use a thiol-free buffer system like PBS, MES, or HEPES within the pH 6.5-7.5 range. 5. Consider using a linker with a longer PEG chain to overcome steric hindrance. |
| Antibody Precipitation/Aggregation | 1. Low solubility of the linker-payload: The payload is highly hydrophobic, causing the ADC to aggregate. 2. Incorrect buffer conditions: The pH or salt concentration is not optimal for antibody stability. 3. High DAR: High drug loading can increase the overall hydrophobicity of the ADC, leading to aggregation. | 1. Add the linker-payload stock solution (in DMSO/DMF) to the antibody solution dropwise while gently mixing. 2. Perform a buffer screen to find the optimal conditions for your specific antibody. 3. Optimize the reduction and conjugation steps to target a lower average DAR. Use PEG linkers to help mask hydrophobicity. |
| Inconsistent DAR Results | 1. Inconsistent antibody reduction: Variability in the number of available thiols from batch to batch. 2. Inconsistent sample preparation: Differences in buffer exchange, reaction time, or temperature. 3. Analytical method variability: Inconsistent integration of peaks in HIC or errors in extinction coefficients for UV-Vis. | 1. Standardize the antibody reduction protocol, including TCEP concentration, incubation time, and temperature. 2. Develop and strictly follow a standardized protocol for the entire conjugation and purification process. 3. Validate your analytical methods. For HIC, ensure consistent peak integration. For UV-Vis, accurately determine the extinction coefficients. |
Experimental Protocols & Data
Recommended Starting Conditions for Conjugation
The following table summarizes recommended starting parameters for optimizing the conjugation reaction.
| Parameter | Recommended Condition/Value | Rationale & Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| Reducing Agent (TCEP) | 2-10 fold molar excess over antibody | Empirically determine the optimal ratio to achieve the desired number of free thiols (e.g., for a DAR of 4). |
| Reduction Time/Temp | 1-2 hours at 37°C | Monitor reduction to avoid over-reduction and antibody fragmentation. |
| Linker-Payload Molar Excess | 5-20 fold molar excess over antibody | Start with a 10-fold excess and optimize to achieve the target DAR. |
| Reaction Buffer | Thiol-free buffer (e.g., PBS with 1 mM EDTA) | EDTA is included to chelate trace metals that can catalyze thiol oxidation. |
| Reaction pH | 6.5 - 7.5 | This pH range provides a good balance between reaction rate and antibody stability. |
| Reaction Time/Temp | 2-4 hours at Room Temperature (20-25°C) | Monitor reaction progress by measuring pyridine-2-thione release at 343 nm. |
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
This protocol describes the partial reduction of interchain disulfide bonds in an IgG1 antibody to generate free thiol groups for conjugation.
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Prepare the antibody at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
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Prepare a fresh stock solution of Tris(2-carboxyethyl)phosphine (TCEP).
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Add a 2- to 10-fold molar excess of TCEP to the antibody solution. The exact amount should be optimized to generate the desired number of thiols per antibody.
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Incubate the reaction mixture at 37°C for 1-2 hours.
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Remove the excess TCEP using a desalting column (e.g., 7K MWCO) pre-equilibrated with the reaction buffer.
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Immediately proceed to the conjugation step to prevent the re-oxidation of the newly formed thiol groups.
Protocol 2: Conjugation of this compound-Payload to Antibody
This protocol details the conjugation of a pre-prepared linker-payload construct to the reduced antibody.
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Prepare a stock solution (e.g., 10 mM) of the this compound-Payload construct in an anhydrous compatible solvent such as DMSO.
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To the freshly desalted, reduced antibody solution from Protocol 1, add the linker-payload stock solution. A typical starting point is a 5- to 10-fold molar excess of the linker-payload over the antibody. Add the solution dropwise while gently mixing.
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Incubate the reaction at room temperature (20-25°C) for 2-4 hours.
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(Optional) Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm until the value plateaus.
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Once the reaction is complete, proceed immediately to purification.
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
This protocol outlines the purification of the antibody conjugate to remove unreacted components.
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Equilibrate an appropriate SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
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Load the reaction mixture from Protocol 2 onto the column.
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Run the chromatography according to the manufacturer's instructions, collecting fractions.
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Monitor the column eluate by measuring absorbance at 280 nm. The first major peak corresponds to the higher molecular weight antibody conjugate.
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Pool the fractions containing the purified conjugate.
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Confirm purity and determine the final protein concentration.
Visualizations
Experimental & Analytical Workflow
The following diagram illustrates the general workflow for creating and analyzing an antibody conjugate with this compound.
Workflow for ADC synthesis and analysis.
Troubleshooting Low Conjugation Efficiency
This decision tree helps diagnose and solve common issues leading to poor conjugation yield.
Decision tree for troubleshooting low yield.
Impact of Linker:Antibody Ratio on ADC Properties
This diagram illustrates the conceptual relationship between the initial linker-to-antibody ratio, the resulting DAR, and the key properties of the final ADC, highlighting the need for optimization.
Conceptual model of ADC property optimization.
References
Technical Support Center: Acid-PEG3-SSPy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and application of Acid-PEG3-SSPy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains a carboxylic acid group and a pyridyl disulfide group, separated by a three-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins), while the pyridyl disulfide group specifically reacts with free thiols (e.g., cysteine residues) to form a stable, yet cleavable, disulfide bond. This linker is commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs), attaching molecules to proteins or surfaces, and in drug delivery systems where release of a payload in a reducing environment is desired.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it is crucial to store it under the recommended conditions. Improper storage can lead to degradation of the reactive moieties.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes hydrolysis and other degradation pathways. |
| Atmosphere | Desiccated environment (e.g., in a desiccator with desiccant) | The pyridyl disulfide group is susceptible to hydrolysis in the presence of moisture. |
| Light | Protected from light | While not acutely light-sensitive, protection from light is a good practice for all reactive chemicals to prevent potential photodegradation. |
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in a variety of organic solvents. For bioconjugation applications, it is typically dissolved in a water-miscible organic solvent to prepare a stock solution, which is then added to the aqueous reaction mixture.
| Solvent | Suitability | Notes |
| Dimethyl sulfoxide (DMSO) | Excellent | High solubility. Use anhydrous grade to minimize moisture. |
| Dimethylformamide (DMF) | Excellent | High solubility. Use anhydrous grade. |
| Dichloromethane (DCM) | Good | Useful for organic synthesis applications. |
It is recommended to prepare fresh stock solutions for each experiment to minimize the risk of degradation from moisture absorption.
Q4: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is the hydrolysis of the pyridyl disulfide bond, especially in the presence of moisture. This hydrolysis results in the formation of a thiol and 2-pyridone. Additionally, the disulfide bond can undergo reduction in the presence of reducing agents, which is its intended cleavage mechanism in biological systems but an undesired degradation pathway during storage and handling.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound in a question-and-answer format.
Problem 1: Low or no conjugation to my thiol-containing molecule.
Q: I am reacting this compound with my protein/peptide, but I'm observing very low conjugation efficiency. What could be the issue?
A: Low conjugation efficiency to a thiol-containing molecule can stem from several factors related to the reagent, the target molecule, or the reaction conditions.
Possible Causes and Solutions:
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Degradation of this compound:
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Cause: Improper storage (exposure to moisture or elevated temperatures) can lead to hydrolysis of the pyridyl disulfide group.
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Solution: Always store this compound at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF for each experiment.
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Inactive or Unavailable Thiols on the Target Molecule:
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Cause: Cysteine residues in your protein or peptide may be oxidized, forming disulfide bridges with each other, or they may be sterically hindered and inaccessible.
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Solution: Before conjugation, consider treating your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce any existing disulfide bonds. It is critical to remove the reducing agent (e.g., using a desalting column) before adding this compound, as it will compete for the pyridyl disulfide group.
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Suboptimal Reaction pH:
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Cause: The thiol-disulfide exchange reaction is pH-dependent. The reactive species is the thiolate anion (R-S⁻), which becomes more prevalent at higher pH.
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Solution: The optimal pH for the reaction is typically between 7.0 and 8.0. While the reaction can proceed at a lower pH, the rate will be significantly slower. Avoid highly alkaline conditions (pH > 8.5) which can promote side reactions like hydrolysis of the linker.
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Presence of Competing Thiols:
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Cause: The reaction buffer may contain thiol-containing components (e.g., dithiothreitol (DTT), β-mercaptoethanol) that will compete with your target molecule for reaction with this compound.
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Solution: Ensure your reaction buffer is free of any extraneous thiols. Use buffers like phosphate-buffered saline (PBS), HEPES, or MES.
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Problem 2: Degradation of the conjugate after formation.
Q: My conjugate appears to be degrading over time, leading to the loss of my attached molecule. Why is this happening?
A: The disulfide bond formed between your molecule and the linker is designed to be cleavable in a reducing environment. However, premature cleavage can occur under certain conditions.
Possible Causes and Solutions:
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Presence of Reducing Agents:
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Cause: Trace amounts of reducing agents in your storage buffer or exposure to a reducing environment can cleave the disulfide bond.
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Solution: Ensure all buffers used for purification and storage are free of reducing agents. If your downstream application involves a reducing environment, this cleavage is expected.
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Thiol-Disulfide Exchange with Other Thiols:
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Cause: If your purified conjugate is in a solution containing other free thiols (e.g., from other proteins or small molecules), a thiol-disulfide exchange reaction can occur, leading to the release of your conjugated molecule.
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Solution: Purify the conjugate thoroughly to remove any unreacted thiols. Store the purified conjugate in a thiol-free buffer.
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Summary of Factors Affecting this compound Stability
| Condition | Effect on Stability | Recommendation |
| pH | Stable in acidic to neutral pH. Increased rate of hydrolysis of the pyridyl disulfide at pH > 8.5. | For conjugation, use pH 7.0-8.0. For storage of the linker, a neutral to slightly acidic pH is preferred. |
| Temperature | Increased temperature accelerates degradation. | Store stock solutions and the solid reagent at -20°C. Perform reactions at room temperature unless otherwise optimized. |
| Moisture | Promotes hydrolysis of the pyridyl disulfide. | Store in a desiccated environment. Use anhydrous solvents for stock solutions. |
| Reducing Agents | Cleaves the disulfide bond. | Avoid the presence of reducing agents (e.g., DTT, TCEP) during storage and handling, unless cleavage is intended. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary for your specific application.
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Preparation of Reagents:
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Equilibrate the vial of this compound to room temperature before opening.
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare your thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.4). If necessary, reduce and desalt the protein to ensure free thiols are available.
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Conjugation Reaction:
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Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring or vortexing.
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Allow the reaction to proceed at room temperature for 1-2 hours.
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The reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.
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Purification:
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Remove excess, unreacted this compound and the pyridine-2-thione byproduct using a desalting column, size-exclusion chromatography, or dialysis.
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Protocol 2: Activation of the Carboxylic Acid Group for Amine Coupling
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Activation:
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Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
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Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.
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Let the reaction proceed at room temperature for 15-30 minutes to form the NHS ester.
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Conjugation to an Amine-Containing Molecule:
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Add the activated this compound-NHS ester solution to your amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
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Allow the reaction to proceed for 1-2 hours at room temperature.
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Purification:
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Purify the conjugate using appropriate chromatographic techniques to remove excess reagents and byproducts.
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Visualizations
Side reactions of Acid-PEG3-SSPy and how to avoid them
Welcome to the technical support center for Acid-PEG3-SSPy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker featuring a carboxylic acid group, a three-unit polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) group. This structure allows for the sequential conjugation of two different molecules. The SSPy moiety reacts specifically with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, to form a cleavable disulfide bond. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues. Its primary applications are in bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), where the cleavable disulfide bond allows for targeted drug release within the reducing environment of a cell.[1][2]
Q2: What is the mechanism of the reaction between the SSPy group and a thiol?
The reaction proceeds via a thiol-disulfide exchange. A thiolate anion (R-S⁻) from a cysteine residue, for example, performs a nucleophilic attack on one of the sulfur atoms of the pyridyl disulfide group. This forms a transient mixed disulfide intermediate, which then rearranges to form a new, stable disulfide bond between the target molecule and the PEG linker, releasing pyridine-2-thione as a byproduct.[1][3] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to track the reaction's progress.[4]
Q3: What is the role of the PEG3 spacer in this linker?
The three-unit polyethylene glycol (PEG) spacer offers several advantages in bioconjugation:
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Increased Solubility: The hydrophilic nature of PEG enhances the water solubility of the crosslinker and the resulting conjugate, which is particularly beneficial for hydrophobic molecules.
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Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance that could otherwise impede their biological activity.
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Enhanced Stability: PEGylation can protect the conjugated biomolecule from enzymatic degradation.
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Reduced Immunogenicity: The PEG spacer can "shield" the conjugated molecule, potentially reducing its immunogenicity.
Q4: How do I activate the carboxylic acid group for reaction with amines?
The carboxylic acid is typically activated to form an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated NHS ester then readily reacts with primary amines (e.g., on lysine residues) to form a stable amide bond.
Troubleshooting Guide: Side Reactions and How to Avoid Them
This guide addresses potential side reactions and provides solutions in a question-and-answer format to help you optimize your experiments with this compound.
Side Reactions Involving the Pyridyl Disulfide (SSPy) Group
Q5: My conjugation yield to a thiol-containing protein is low. What are the potential side reactions or issues with the SSPy group?
Low conjugation yield is often related to issues with the thiol on the target molecule or the SSPy linker itself, rather than side reactions of the SSPy group, which is highly specific for thiols.
-
Insufficient Free Thiols: Cysteine residues on your protein may be oxidized, forming disulfide bridges with each other (cystine), leaving no free sulfhydryl (-SH) group for the reaction.
-
Solution: Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). It is crucial to remove the reducing agent completely before adding the SSPy reagent, as it will compete with your protein's thiols.
-
-
Degraded SSPy Reagent: The SSPy linker can degrade if not stored properly, especially with exposure to moisture.
-
Solution: Store the reagent at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
-
Disulfide Scrambling: At higher pH values (above 8.0-8.5), disulfide exchange reactions can become less specific, potentially leading to the formation of undesired disulfide bonds if other thiols are present.
-
Solution: Maintain the reaction pH within the optimal range of 6.5-7.5 for the thiol-disulfide exchange. This balances the need for the more reactive thiolate anion with the stability of the disulfide bond and minimizes side reactions.
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Q6: Can the SSPy group react with other amino acid residues besides cysteine?
The pyridyl disulfide group is highly selective for thiols. While reactions with other nucleophilic amino acid side chains are theoretically possible, they are generally not observed under typical bioconjugation conditions (pH 6.5-7.5). The primary concern for off-target reactions is with other free thiols in the reaction mixture.
Side Reactions Involving the Carboxylic Acid Group
Q7: I'm performing a two-step conjugation, activating the carboxylic acid first. What are the common side reactions?
The most significant side reaction occurs after the carboxylic acid has been activated, typically as an NHS ester.
-
Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, which converts it back to a non-reactive carboxylic acid. This directly competes with the desired reaction with the amine on your target molecule. The rate of hydrolysis is highly dependent on pH.
-
Solution:
-
Perform the amine coupling reaction within the optimal pH range of 7.2-8.5.
-
Prepare the NHS-activated linker solution immediately before use. Do not store it in aqueous buffers.
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Use amine-free buffers for the reaction, such as phosphate-buffered saline (PBS), HEPES, or borate buffers. Buffers containing primary amines, like Tris or glycine, will compete with your target molecule.
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-
Q8: Can the activated carboxylic acid (NHS ester) react with other amino acid residues besides lysine?
While NHS esters are most reactive with primary amines (lysine side chains and the N-terminus), some reactivity with other nucleophilic residues can occur, especially at higher pH:
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Tyrosine, Serine, and Threonine: Reaction with the hydroxyl groups of these residues can form unstable ester linkages that are prone to hydrolysis.
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Histidine: The imidazole ring of histidine can also show some reactivity.
Solution: To favor the reaction with primary amines and minimize these side reactions, maintain the pH between 7.2 and 8.5.
Side Reactions Involving the PEG3 Spacer
Q9: Can the PEG3 spacer itself participate in or cause side reactions?
Under standard bioconjugation conditions, the polyethylene glycol (PEG) spacer is generally considered inert and stable. However, under harsh conditions or over long-term storage, potential degradation can occur.
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Oxidative Degradation: In the presence of transition metal ions and oxygen, PEG chains can undergo oxidative degradation.
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Solution: Use high-purity reagents and buffers, and consider adding a chelating agent like EDTA if metal contamination is a concern. Store conjugates in an oxygen-free environment for long-term stability.
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Immunogenicity: While PEG is considered to have low immunogenicity, the formation of anti-PEG antibodies has been observed in some cases, which is a potential side reaction in vivo.
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Solution: This is a complex issue related to the immune response of the host and is not something that can be controlled by modifying the experimental protocol. It is an important consideration for the in vivo application of PEGylated molecules.
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Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Thiol-Disulfide Exchange (SSPy reaction) | Amine Coupling (activated Acid reaction) |
| pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C |
| Buffer | Thiol-free buffers (e.g., PBS, MES, HEPES) | Amine-free buffers (e.g., PBS, Borate) |
| Linker:Molecule Molar Ratio | 5:1 to 20:1 excess of linker | 5:1 to 20:1 excess of linker |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
Table 2: Quantitative Data on Reaction Kinetics
| Reaction | Parameter | Value | Conditions |
| Thiol-Disulfide Exchange | Second-order rate constant (k) | ~0.1 - 10 M⁻¹s⁻¹ | pH 7, non-catalyzed |
| NHS Ester Hydrolysis | Half-life (t½) | ~4-5 hours | pH 7.0, 0°C |
| Half-life (t½) | ~10 minutes | pH 8.6, 4°C | |
| NHS Ester Aminolysis | Half-life (t½) for conjugation | ~10 - 80 minutes | pH 8.0 - 9.0 |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule and an Amine-Containing Molecule
This protocol describes the conjugation of a thiol-containing molecule (Molecule A-SH) to the SSPy end of this compound, followed by the activation of the carboxylic acid and conjugation to an amine-containing molecule (Molecule B-NH₂).
Step 1: Conjugation to Thiol (Molecule A-SH)
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Preparation of Molecule A-SH: If Molecule A is a protein with internal disulfides, reduce it with a 10-20 fold molar excess of TCEP in a suitable buffer (e.g., PBS, pH 7.2) for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
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Reaction Setup: Dissolve the thiol-containing Molecule A in a thiol-free buffer (e.g., PBS, pH 7.0-7.5).
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Add this compound: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF. Add a 5-10 fold molar excess of the linker to the solution of Molecule A.
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Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
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Monitoring (Optional): Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm.
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Purification: Remove excess linker and pyridine-2-thione by dialysis or size-exclusion chromatography.
Step 2: Conjugation to Amine (Molecule B-NH₂)
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Activation of Carboxylic Acid: Dissolve the purified Molecule A-S-S-PEG3-Acid conjugate in an amine-free buffer (e.g., MES buffer, pH 6.0). Add EDC and NHS to a final concentration of approximately 5 mM and 10 mM, respectively. Incubate for 15-30 minutes at room temperature.
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Conjugation: Add the activated conjugate to a solution of the amine-containing Molecule B in a buffer at pH 7.2-8.0 (e.g., PBS).
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Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
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Quenching: Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) to a final concentration of ~50 mM.
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Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
Visualizations
References
Technical Support Center: Improving the Yield of Acid-PEG3-SSPy Conjugation
Welcome to the technical support center for Acid-PEG3-SSPy conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve the yield and consistency of your conjugations.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process involving the this compound linker.
Step 1: Low Yield during NHS Ester Activation of the Carboxylic Acid
| Problem | Possible Cause | Solution |
| Low or no activation of the carboxylic acid | 1. Inactive EDC or NHS: Reagents may have degraded due to improper storage or handling, especially exposure to moisture. | 1. Use fresh, high-quality EDC and NHS. Store desiccated at the recommended temperature (-20°C). Allow reagents to equilibrate to room temperature before opening to prevent condensation.[1] |
| 2. Suboptimal pH for activation: The carbodiimide reaction with EDC is most efficient at a pH between 4.5 and 7.2.[2][3][4] | 2. Perform the activation step in an amine-free buffer such as MES at a pH of 5.0-6.0.[2] | |
| 3. Presence of interfering nucleophiles: Buffers containing carboxyl groups will compete with the linker's carboxylic acid for activation. | 3. Ensure the buffer is free from extraneous carboxyl-containing species. | |
| 4. Insufficient molar excess of EDC/NHS: An inadequate amount of activating reagents will result in incomplete activation. | 4. Use a molar excess of both EDC and NHS over the this compound linker. A typical starting point is a 1.2- to 1.5-fold molar excess. |
Step 2: Low Yield during Amine Coupling (Formation of Amide Bond)
| Problem | Possible Cause | Solution |
| Low conjugation efficiency to the amine-containing molecule | 1. Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases significantly with higher pH. | 1. Perform the conjugation reaction promptly after the activation step. While the optimal pH for the reaction with primary amines is 7.2-8.5, a compromise may be needed to balance amine reactivity and NHS ester stability. A pH of 7.2-7.5 is a good starting point. |
| 2. Inaccessible primary amines on the target molecule: The primary amines on the protein or molecule of interest may be sterically hindered or buried within its structure. | 2. Consider using a linker with a longer PEG spacer if steric hindrance is suspected. In some cases, mild denaturation of the protein might expose more reactive sites, but this can affect protein function. | |
| 3. Use of amine-containing buffers: Buffers such as Tris or glycine will compete with the target molecule for reaction with the activated linker. | 3. Use amine-free buffers like PBS, HEPES, or borate buffer for the conjugation step. | |
| 4. Low concentration of the target molecule: Dilute protein solutions can lead to lower conjugation efficiency as hydrolysis of the NHS ester becomes more pronounced. | 4. Concentrate your protein or target molecule solution before initiating the conjugation. |
Step 3: Low Yield during Thiol-Disulfide Exchange (SSPy Reaction)
| Problem | Possible Cause | Solution |
| Low conjugation efficiency to the thiol-containing molecule | 1. Absence of free thiols: Cysteine residues on the target protein may be present as disulfide bonds (cystine) and thus unavailable for reaction. | 1. Reduce the protein with a mild reducing agent like TCEP or DTT. It is crucial to remove the reducing agent completely before adding the SSPy-containing conjugate, for example, by using a desalting column. |
| 2. Inaccessible thiol groups: The sulfhydryl groups may be sterically hindered or buried within the protein's structure. | 2. Mild denaturation might be considered, but with caution due to potential effects on protein activity. Using a linker with a longer PEG chain could also help overcome steric hindrance. | |
| 3. Suboptimal pH for the thiol-disulfide exchange: While the reaction can proceed over a range of pH values, the optimal range is typically between 6.5 and 7.5. | 3. Ensure the reaction buffer is within the optimal pH range. Buffers such as PBS, MES, or HEPES that are free of thiols are suitable. | |
| 4. Re-oxidation of thiols: Free sulfhydryl groups can re-oxidize to form disulfide bonds, especially in the presence of oxygen. | 4. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Including a chelating agent like EDTA in the buffer can help by chelating metal ions that can catalyze oxidation. | |
| 5. Degradation of the SSPy reagent: The pyridyl disulfide group can degrade if not stored properly. | 5. Store the this compound linker under the recommended conditions, typically at -20°C in a desiccated environment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step conjugation with this compound? A1: The process involves two different reactions with distinct optimal pH ranges. The first step, the activation of the carboxylic acid with EDC and NHS, is most efficient at a pH of 4.5-7.2. The subsequent reaction of the NHS-activated linker with primary amines is optimal at a pH of 7.2-8.5. The final thiol-disulfide exchange with the SSPy group works well in a pH range of 6.5-7.5.
Q2: Can I use Tris buffer for my conjugation reaction? A2: No, you should avoid buffers containing primary amines, such as Tris or glycine, for the amine-coupling step, as they will compete with your target molecule for the NHS-activated linker, significantly reducing your yield.
Q3: How can I monitor the progress of the thiol-disulfide exchange reaction? A3: The reaction of the SSPy group with a thiol releases pyridine-2-thione, which has a maximum absorbance at 343 nm. You can monitor the increase in absorbance at this wavelength to follow the reaction's progress in real-time.
Q4: My protein has disulfide bonds. How can I make the cysteine residues available for conjugation? A4: You will need to reduce the disulfide bonds using a reducing agent like DTT or TCEP. After reduction, the reducing agent must be completely removed before introducing your SSPy-activated molecule, as it will also react with the SSPy group. Desalting columns are effective for this purpose.
Q5: What is the purpose of the PEG3 spacer in the linker? A5: The three-unit polyethylene glycol (PEG) spacer is hydrophilic and flexible. It can improve the water solubility of the conjugate, reduce steric hindrance between the conjugated molecules, and potentially decrease the immunogenicity of the final product.
Q6: Is the disulfide bond formed in the final step cleavable? A6: Yes, the disulfide bond is stable under normal physiological conditions but can be cleaved by reducing agents like DTT or TCEP. This feature is often exploited in drug delivery systems for the release of a payload in the reducing environment inside a cell.
Data Presentation
Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling
| Parameter | Activation (EDC/NHS) | Amine Coupling | Rationale |
| pH | 5.0 - 6.0 | 7.2 - 8.0 | Balances activation efficiency with NHS ester stability and amine reactivity. |
| Buffer System | MES (Amine-free) | PBS, HEPES, Borate (Amine-free) | Avoids competing reactions with buffer components. |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | Lower temperatures can help to minimize hydrolysis of the NHS ester. |
| Reaction Time | 15-60 minutes | 0.5 - 4 hours | Activation is relatively rapid; amine coupling time can be optimized. |
| Molar Ratio | 1.2-1.5 fold excess of EDC/NHS over linker | 5-20 fold excess of activated linker over amine | Drives the reactions towards completion. |
Table 2: Recommended Reaction Conditions for Thiol-Disulfide Exchange
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for the thiol-disulfide exchange reaction. |
| Buffer System | PBS, MES, HEPES (Thiol-free) | Avoids interference from buffer components. |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for the reaction to proceed efficiently. |
| Reaction Time | 1 - 2 hours | The reaction is typically rapid and can be monitored by the release of pyridine-2-thione. |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | A molar excess of the linker helps to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the activation of the this compound linker and subsequent conjugation to an amine-containing molecule, followed by reaction with a thiol-containing molecule.
Materials:
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This compound
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Amine-containing molecule (Molecule A)
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Thiol-containing molecule (Molecule B)
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N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, amine-free
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Thiol Reaction Buffer: PBS with 1 mM EDTA, pH 7.0, de-gassed
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Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Desalting columns
Procedure:
Part A: Activation of this compound and Conjugation to Molecule A (Amine)
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Preparation of Reagents:
-
Allow all reagents to come to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. Prepare these fresh.
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Dissolve Molecule A in Conjugation Buffer at a concentration of 1-10 mg/mL.
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-
Activation of Linker:
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In a microcentrifuge tube, add the desired amount of the this compound stock solution.
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Add a 1.5-fold molar excess of EDC and NHS stock solutions.
-
Incubate for 15-30 minutes at room temperature.
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-
Conjugation to Molecule A:
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Immediately add the activated linker solution to the solution of Molecule A. A 10- to 20-fold molar excess of the linker over Molecule A is recommended as a starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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-
Purification of Intermediate Conjugate (Molecule A-SSPy):
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or via dialysis, exchanging into the Thiol Reaction Buffer.
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Part B: Conjugation of Intermediate Conjugate to Molecule B (Thiol)
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Preparation of Thiol-containing Molecule B:
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If Molecule B has disulfide bonds, reduce them by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the TCEP using a desalting column equilibrated with Thiol Reaction Buffer.
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-
Thiol-Disulfide Exchange Reaction:
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Add the purified Molecule A-SSPy conjugate to the solution of the reduced Molecule B. Use a 5- to 10-fold molar excess of the Molecule A-SSPy conjugate over the available free thiols on Molecule B.
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Allow the reaction to proceed at room temperature for 2 hours. Monitor the reaction by measuring the absorbance at 343 nm if desired.
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-
Purification of the Final Conjugate (Molecule A-PEG3-SS-Molecule B):
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Purify the final conjugate from excess reactants and byproducts using an appropriate chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
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Protocol 2: Quantification of Conjugation by Monitoring Pyridine-2-thione Release
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Prepare a standard curve of pyridine-2-thione in the Thiol Reaction Buffer.
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During the thiol-disulfide exchange reaction (Part B, step 2 of Protocol 1), take small aliquots of the reaction mixture at different time points.
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Measure the absorbance of the aliquots at 343 nm.
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Use the standard curve to calculate the concentration of pyridine-2-thione released, which corresponds to the amount of conjugate formed.
Visualizations
Caption: Workflow for the two-step conjugation of this compound.
Caption: A logical flowchart for troubleshooting low conjugation yield.
References
Technical Support Center: Acid-PEG3-SSPy Conjugation
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the pH for Acid-PEG3-SSPy conjugation reactions. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction steps in an this compound conjugation, and why is pH so critical?
A1: This is a two-stage conjugation process.
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Stage 1: Amide Bond Formation. A molecule with a carboxylic acid (-COOH) is activated using EDC and NHS and then covalently linked to an amine-functionalized PEG3-SSPy linker. This stage is highly pH-dependent. The initial activation of the carboxyl group with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2] However, the subsequent reaction of the activated NHS-ester with the primary amine on the PEG linker is favored at a more neutral to slightly basic pH (7.0-8.5) where the amine is deprotonated and more nucleophilic.[1][2]
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Stage 2: Thiol-Disulfide Exchange. The pyridyl disulfide (SSPy) group at the end of the PEG linker reacts with a thiol (sulfhydryl) group on a target molecule (e.g., a cysteine residue on a protein) to form a stable disulfide bond. The kinetics of this exchange reaction are also pH-dependent, with the rate increasing at higher pH values due to the increased concentration of the highly nucleophilic thiolate anion (RS-).[3]
Q2: What is the optimal pH for the EDC/NHS activation step?
A2: The optimal pH for activating carboxyl groups with EDC and NHS is between 4.5 and 6.0. This acidic environment enhances the efficiency of the O-acylisourea intermediate formation. A commonly recommended buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).
Q3: What is the optimal pH for coupling the NHS-activated acid to an amine-PEG3-SSPy linker?
A3: The reaction of the NHS-ester with the primary amine of the linker is most efficient at a pH of 7.0 to 8.5. For many applications, adjusting the pH to 7.2-7.5 immediately before adding the amine-containing molecule provides a good balance between reaction efficiency and the stability of the NHS-ester.
Q4: What is the optimal pH for the final thiol-disulfide exchange with the SSPy group?
A4: For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended to favor the specific reaction with the thiol over side reactions. Thiol-disulfide exchange rates increase with pH. A pH range of 6.5-7.5 is often used as a compromise to ensure a good reaction rate while maintaining the stability and integrity of the biomolecules involved.
Q5: What types of buffers should I use for these reactions?
A5: Buffer choice is critical.
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For EDC/NHS Activation: Use a buffer that does not contain primary amines or carboxylates, as these will compete with the reaction. MES buffer at a pH of 5.0-6.0 is an excellent choice.
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For Amine Coupling & Disulfide Exchange: Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a standard choice for the coupling and subsequent disulfide exchange steps. Avoid buffers like Tris or glycine during the EDC/NHS coupling step as their primary amines will interfere with the reaction.
Data Summary: pH Optimization Parameters
The following table summarizes the key pH-dependent parameters for the two stages of the this compound conjugation.
| Reaction Stage | Parameter | Recommended pH Range | Recommended Buffer | Key Considerations |
| 1. Amide Bond Formation | Carboxyl Activation | 4.5 – 6.0 | 0.1 M MES | Maximizes the formation of the amine-reactive O-acylisourea intermediate. |
| NHS-Ester Coupling to Amine | 7.0 – 8.5 | Phosphate Buffer (e.g., PBS) | Balances amine nucleophilicity with NHS-ester hydrolysis. A pH of 7.2-7.5 is a common starting point. | |
| 2. Thiol-Disulfide Exchange | SSPy Reaction with Thiol | 6.5 – 7.5 | Phosphate Buffer (e.g., PBS) | Balances reaction rate (favored at higher pH) with biomolecule stability and specificity. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: Activation or coupling pH was incorrect. | Implement a two-step protocol: activate at pH 5.0-6.0 (MES buffer), then adjust to pH 7.2-7.5 (PBS) for amine coupling. |
| Hydrolysis of Reagents: EDC or the NHS-ester intermediate hydrolyzed before reacting. This is accelerated at high pH. | Prepare EDC and NHS solutions immediately before use. Minimize the time between activation and coupling. | |
| Incompatible Buffer: Buffer contained interfering substances like primary amines (Tris, glycine) or carboxylates (acetate). | Perform buffer exchange into appropriate buffers (e.g., MES for activation, PBS for coupling) before starting the reaction. | |
| Inaccessible Reactive Sites: The target carboxyl or thiol groups on the biomolecule are sterically hindered due to protein folding. | Consider denaturing and refolding the protein under controlled conditions. Search for alternative, more accessible reactive sites. | |
| Protein Aggregation/Precipitation | Isoelectric Point (pI): The reaction pH is too close to the pI of the protein, causing it to precipitate. | Adjust the reaction pH to be at least one unit above or below the protein's pI. |
| Over-modification: A high degree of conjugation can alter the protein's solubility characteristics. | Reduce the molar ratio of the PEG-linker to the protein during the reaction to achieve a lower degree of labeling. | |
| Lack of Specificity / Side Reactions | High pH for SSPy Reaction: A pH above 7.5 can promote side reactions of maleimides (a related thiol-reactive group) with amines. While SSPy is more specific, maintaining pH control is good practice. | Maintain the pH of the thiol-disulfide exchange reaction between 6.5 and 7.5. |
| Non-specific Binding: The linker or molecule is binding non-covalently to the target biomolecule. | Include wash steps during purification that can disrupt non-covalent interactions (e.g., using mild detergents or varying salt concentrations). | |
| Inconsistent Results | Variable Reagent Activity: EDC and NHS esters are moisture-sensitive and can lose activity over time. | Purchase fresh reagents. Store desiccated at the recommended temperature (-20°C). Equilibrate to room temperature before opening to prevent condensation. |
| Variable Number of Conjugates: The reaction conditions lead to a heterogeneous product with a variable number of linkers per protein. | Optimize reaction time, temperature, and molar ratios. Purify the final product using size-exclusion or ion-exchange chromatography to isolate the desired species. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling
This protocol describes the conjugation of a carboxyl-containing molecule to an amine-PEG3-SSPy linker.
Materials:
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Molecule with Carboxylic Acid (-COOH)
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Amine-PEG3-SSPy linker
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EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
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Desalting column for purification
Procedure:
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Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS in water or anhydrous DMSO immediately before the reaction.
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Carboxyl Activation:
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Dissolve your carboxyl-containing molecule in ice-cold Activation Buffer.
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Add a 10-fold molar excess of EDC and NHS to the solution.
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Incubate the reaction for 15-30 minutes at room temperature.
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pH Adjustment & Coupling:
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Immediately after activation, perform a rapid buffer exchange into the Coupling Buffer using a desalting column. This removes excess EDC/NHS and adjusts the pH.
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Alternatively, the pH of the reaction mixture can be carefully raised to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.
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Add the Amine-PEG3-SSPy linker to the activated molecule solution (a 1:1 to 5:1 molar ratio is a good starting point).
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Reaction: Incubate for 2 hours at room temperature or overnight at 4°C.
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Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes. This will hydrolyze any remaining NHS esters.
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Purification: Purify the resulting this compound conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and byproducts.
Protocol 2: Thiol-Disulfide Exchange
This protocol describes the reaction of the purified this compound conjugate with a thiol-containing biomolecule.
Materials:
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Purified this compound conjugate
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Thiol-containing biomolecule (e.g., protein with cysteine residues)
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Reaction Buffer: 100 mM PBS, 1 mM EDTA, pH 7.2
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(Optional) Reducing agent like TCEP to reduce any existing disulfide bonds on the protein.
Procedure:
-
Thiol Preparation (if necessary): If the thiol groups on your biomolecule are oxidized, pre-treat the molecule with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the reducing agent via a desalting column equilibrated with Reaction Buffer.
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Conjugation:
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Dissolve the thiol-containing biomolecule in the Reaction Buffer.
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Add the this compound conjugate to the biomolecule solution. A 5 to 20-fold molar excess of the linker conjugate is a common starting point.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
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-
Purification: Remove excess, unreacted this compound conjugate using a desalting column, SEC, or dialysis.
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Characterization: Analyze the final conjugate using SDS-PAGE (which will show a mass shift) and UV-Vis spectroscopy to confirm conjugation.
Visualizations
Caption: Overall workflow for this compound bioconjugation.
Caption: EDC/NHS reaction pathway for amide bond formation.
Caption: Thiol-disulfide exchange reaction mechanism.
References
Impact of reducing agents on Acid-PEG3-SSPy reactions
Welcome to the technical support center for Acid-PEG3-SSPy reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this reagent, particularly concerning the impact of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the function of the SSPy group in this compound?
The pyridyl disulfide (SSPy) group is a thiol-reactive functional group. It reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable, cleavable disulfide bond. This reaction is a key step in conjugating the Acid-PEG3 linker to your target molecule.[1]
Q2: Why is a reducing agent necessary before conjugation with this compound?
Many proteins, especially antibodies, have cysteine residues that are paired in disulfide bonds (-S-S-), which are unreactive towards the SSPy group.[2] A reducing agent is required to cleave these disulfide bonds, generating free thiol (-SH) groups that are available for conjugation.[2][3]
Q3: Can I perform the conjugation reaction in the presence of the reducing agent?
This is strongly discouraged for both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
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DTT: As a thiol-containing compound, DTT will directly compete with your target molecule for reaction with the SSPy linker, significantly reducing conjugation efficiency. It is essential to remove DTT before adding your this compound reagent.[4]
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TCEP: Although TCEP is a non-thiol reducing agent, it has been shown to react irreversibly with maleimides (the reactive partner in the thiol-disulfide exchange with SSPy) to form non-productive adducts. This side reaction can compete with the desired conjugation and lower your yield. Therefore, removing excess TCEP is highly recommended.
Q4: How can I monitor the progress of my conjugation reaction?
The reaction between the SSPy group and a free thiol releases a byproduct, pyridine-2-thione. This molecule has a distinct absorbance maximum at 343 nm. You can monitor the increase in absorbance at this wavelength spectrophotometrically to track the reaction's progress in real-time. The reaction is considered complete when the absorbance value plateaus.
Q5: What are the optimal pH conditions for this reaction?
The reaction between a pyridyl disulfide and a thiol is most efficient at a pH range of 6.5-7.5. Within this range, the thiol group is sufficiently deprotonated to be nucleophilic while minimizing potential side reactions like hydrolysis of the linker at higher pH values.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
| Problem | Possible Cause | Solution |
| Low or No Conjugation Yield | 1. Insufficient Free Thiols: Disulfide bonds in the protein were not fully reduced. | Optimize the reduction step by increasing the concentration of the reducing agent (e.g., a 10-20 fold molar excess of TCEP) or extending the incubation time (e.g., 30-60 minutes at room temperature). |
| 2. Competition from Reducing Agent: Excess DTT or TCEP was not removed and reacted with the SSPy linker. | After the reduction step, you must remove the excess reducing agent using a desalting column or buffer exchange before adding the this compound. | |
| 3. Re-oxidation of Thiols: Free thiols on the protein re-formed disulfide bonds before the linker could react. | Proceed with the conjugation step immediately after removing the reducing agent. Including a chelating agent like EDTA (1-5 mM) in your buffers can help prevent metal-catalyzed oxidation. | |
| 4. Degraded SSPy Reagent: The this compound linker may have hydrolyzed due to improper storage or handling (e.g., exposure to moisture). | Store the reagent desiccated at -20°C. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. | |
| 5. Steric Hindrance: The target thiol group is buried within the protein's structure and is inaccessible. | Consider using a mild denaturant in your reaction buffer to partially unfold the protein. Use this method with caution as it may affect protein function. | |
| Precipitation During Reaction | Low Reagent Solubility: The this compound reagent has precipitated out of the aqueous reaction buffer. | Prepare a concentrated stock solution of the linker in a compatible organic solvent (e.g., DMSO). Add the stock solution to your protein solution dropwise while gently vortexing to ensure it remains dissolved. |
| Inconsistent Results | Variability in Reduction: The extent of disulfide bond reduction is not consistent between experiments. | Carefully control the parameters of the reduction step: concentration of reducing agent, temperature, and incubation time. |
| Variable Reagent Activity: The SSPy linker may have degraded over time. | Use freshly prepared stock solutions of the linker for each experiment. Avoid repeated freeze-thaw cycles. |
Data Summary: Reducing Agent Comparison
The choice of reducing agent is critical for a successful conjugation. The table below summarizes the key characteristics and considerations for DTT and TCEP.
| Parameter | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) |
| Mechanism | Thiol-based reducing agent. | Non-thiol, phosphine-based reducing agent. |
| Optimal pH | > 7.5 | < 8.0 |
| Reactivity with SSPy/Maleimide | High. Directly competes with target thiols. | Moderate. Reacts to form non-productive adducts. |
| Requirement for Removal | Mandatory. Must be completely removed before conjugation. | Highly Recommended. Removal prevents side reactions and improves yield. |
| Common Removal Method | Desalting column (e.g., Zeba™), dialysis, or buffer exchange. | Desalting column, dialysis, or buffer exchange. |
Experimental Protocols & Methodologies
Protocol 1: Partial Reduction of Antibody Disulfide Bonds
This protocol describes a general method for generating free thiol groups on an antibody for subsequent conjugation.
Materials:
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Antibody (e.g., IgG1) in a thiol-free buffer (e.g., PBS, pH 7.2)
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TCEP solution (10 mM in water) or DTT solution (1 M in water)
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Reaction Buffer: PBS with 1-5 mM EDTA, pH 7.2, sparged with nitrogen.
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Desalting columns (e.g., 7K MWCO).
Procedure:
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Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
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Add a 10- to 20-fold molar excess of TCEP solution to the antibody solution.
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Incubate the reaction mixture at room temperature for 30-60 minutes.
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Crucial Step: Immediately remove the excess reducing agent by passing the solution through a desalting column pre-equilibrated with Reaction Buffer, following the manufacturer's instructions.
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The reduced antibody is now ready for immediate use in the conjugation reaction to prevent re-oxidation of the thiol groups.
Protocol 2: Conjugation of Reduced Antibody with this compound
Materials:
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Reduced antibody from Protocol 1.
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This compound dissolved in anhydrous DMSO to a stock concentration of 10 mM.
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UV-Vis Spectrophotometer.
Procedure:
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To the freshly reduced antibody solution, add the this compound stock solution to achieve a 5- to 10-fold molar excess of the linker over the available thiol groups. Add the linker dropwise while gently mixing.
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Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
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(Optional but Recommended) Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm. The reaction is complete when the absorbance value stabilizes. The concentration can be calculated using the Beer-Lambert law (molar extinction coefficient for pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹).
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Once the reaction is complete, the resulting conjugate can be purified to remove excess linker and the pyridine-2-thione byproduct using size-exclusion chromatography (SEC) or dialysis.
Visual Guides
Caption: Standard workflow for antibody conjugation using a thiol-reactive linker.
Caption: Competing reactions for the maleimide group in the presence of TCEP.
References
Technical Support Center: Purification of Biomolecules Conjugated with Acid-PEG3-SSPy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Acid-PEG3-SSPy, focusing on the removal of unreacted linker after conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound?
A1: The main challenges stem from the physicochemical properties of the PEG linker. The polyethylene glycol (PEG) component is hydrophilic and relatively inert, which can make separation from the desired PEGylated product difficult as both may exhibit similar solubility and chromatographic behavior.[1][2] Furthermore, if the target biomolecule is large, the relative size difference between the conjugated product and the unreacted linker may be significant, but other impurities, such as aggregated products, can co-elute in size-based separation methods.
Q2: Which purification techniques are most effective for removing this unreacted linker?
A2: Several standard chromatography and filtration techniques can be successfully employed. The most common and effective methods include:
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Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. It is very effective at removing the small unreacted linker from a much larger conjugated protein or antibody.[1][2]
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Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. While the PEG linker is hydrophilic, the pyridyl disulfide and the acid group provide some hydrophobic character, often allowing for separation from the typically more complex biomolecule. It is highly effective for analytical-scale separations.[1]
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Dialysis/Ultrafiltration: These methods are based on molecular weight cutoff and are effective for removing small molecules like the unreacted linker from large proteins.
Q3: Can I use Ion-Exchange Chromatography (IEC) for purification?
A3: Ion-Exchange Chromatography (IEC) can be used, but its effectiveness may be limited. The addition of the PEG linker can shield the surface charges of the biomolecule, potentially reducing the resolution between the conjugated product, the unconjugated biomolecule, and the unreacted linker, especially if the linker itself carries a charge at the working pH.
Q4: My final product still contains unreacted this compound after purification. What are the likely causes and solutions?
A4: This issue can arise from several factors:
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Suboptimal Column Resolution: The chromatography column may not have sufficient resolving power for the separation.
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Solution: For SEC, ensure you are using a column with the appropriate fractionation range for your biomolecule. For RP-HPLC, optimizing the gradient elution is crucial.
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Sample Overload: Exceeding the binding capacity of the chromatography column can lead to co-elution of the product and the impurity.
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Solution: Reduce the amount of sample loaded onto the column.
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Inefficient Dialysis: The dialysis membrane may have an inappropriate molecular weight cutoff (MWCO), or the dialysis time may be insufficient.
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Solution: Use a dialysis membrane with an MWCO that is significantly smaller than your biomolecule but large enough to allow the unreacted linker to pass through freely. Increase the dialysis time and the volume of the dialysis buffer.
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Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Broad peaks during SEC purification | Sample aggregation or interaction with the column matrix. | Add a non-ionic detergent (e.g., 0.05% Tween 20) to the running buffer to minimize non-specific interactions. Ensure the sample is fully solubilized before loading. |
| Poor recovery after RP-HPLC | Irreversible binding of the product to the column. | Modify the elution gradient to be shallower, or use a different column stationary phase (e.g., C8 instead of C18). Adding a small amount of an ion-pairing agent might also be beneficial. |
| Presence of linker after dialysis | Incomplete diffusion of the linker across the membrane. | Increase the frequency of buffer changes during dialysis and ensure adequate stirring to avoid localized concentration gradients. |
| Product instability during purification | The disulfide bond in the linker is being cleaved. | If reducing agents are not part of the intended process, ensure all buffers are freshly prepared and de-gassed to minimize the presence of environmental reducing agents. |
Experimental Protocol: Removal of Unreacted this compound by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for separating a PEGylated protein from the smaller, unreacted this compound linker.
1. Materials:
- SEC column with an appropriate molecular weight range for the target protein.
- HPLC or FPLC system.
- Purification Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- Sample containing the PEGylated protein and unreacted linker.
- 0.22 µm syringe filters.
2. Method:
- System Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed Purification Buffer at a flow rate appropriate for the column.
- Sample Preparation: Centrifuge the reaction mixture to remove any precipitated material. Filter the supernatant through a 0.22 µm syringe filter.
- Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
- Elution: Elute the sample with the Purification Buffer at a constant flow rate.
- Fraction Collection: Collect fractions as the sample elutes from the column. The PEGylated protein, being larger, will elute earlier than the smaller, unreacted this compound.
- Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified product.
- Pooling: Pool the fractions containing the pure, PEGylated protein.
Purification Workflow Diagram
Caption: Workflow for the purification of a PEGylated biomolecule from unreacted this compound using SEC.
References
Technical Support Center: Enhancing the Stability of Acid-PEG3-SSPy Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Acid-PEG3-SSPy conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a heterobifunctional crosslinker. Its structure consists of three key parts:
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Carboxylic Acid: An amine-reactive group that forms a stable amide bond with primary amines on proteins or other molecules.
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PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the solubility and reduces aggregation of the conjugate.
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Pyridyl Disulfide (SSPy): A thiol-reactive group that forms a cleavable disulfide bond with sulfhydryl groups (e.g., from cysteine residues).
Technical Support Center: Optimizing Acid-PEG3-SSPy Reactions
Welcome to the technical support center for Acid-PEG3-SSPy. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation experiments.
Troubleshooting Guide: Common Issues in this compound Reactions
This section addresses the most common challenges encountered during the conjugation of this compound to thiol-containing molecules, such as proteins and peptides.
Question 1: Why is my conjugation yield extremely low or non-existent?
Low conjugation efficiency is a frequent issue that can typically be traced back to one of three areas: the thiol group on your target molecule, the integrity of the this compound linker, or suboptimal reaction conditions.[1]
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Problem Area 1: Insufficient or Inactive Thiols on the Target Molecule.
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Possible Cause: Cysteine residues on your protein may be forming disulfide bonds with each other (cystine), meaning there are no free sulfhydryl (-SH) groups available to react with the SSPy linker.[1]
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Solution: Before starting the conjugation, it is crucial to treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) to reduce any existing disulfide bonds. Following reduction, the reducing agent must be completely removed, as it will compete with your protein for the SSPy linker.[1] Desalting columns are an effective method for this removal step.[1]
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Possible Cause: The free thiol groups are present but are sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the this compound linker.[1]
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Solution: Consider introducing a mild denaturant to your reaction buffer to partially unfold the protein and expose the cysteine residues. This should be approached with caution as it may impact the protein's function.
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Problem Area 2: Degradation or Low Solubility of the this compound Reagent.
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Possible Cause: The SSPy reagent may have degraded due to improper storage, particularly from exposure to moisture.
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Solution: Store the this compound reagent at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
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Possible Cause: The reagent has precipitated out of your aqueous reaction buffer.
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Solution: While the PEG3 spacer enhances water solubility, concentrated solutions can still be problematic. It is recommended to first prepare a fresh, concentrated stock solution of the this compound reagent in a compatible organic solvent such as DMSO or DMF. This stock solution should then be added dropwise to the reaction buffer containing your protein, ideally with gentle vortexing, to ensure it remains dissolved.
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Problem Area 3: Suboptimal Reaction Conditions.
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Possible Cause: The pH of the reaction buffer is not optimal for the thiol-disulfide exchange reaction. The reactivity of a thiol group is pH-dependent, as the deprotonated thiolate anion (S-) is the active nucleophile.
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Solution: The thiol-disulfide exchange with a pyridyl disulfide group is efficient over a broad pH range. However, to ensure the cysteine's thiol group (with a pKa of ~8.3) is sufficiently nucleophilic, a pH of 6.5-7.5 is a common and effective range. Highly alkaline conditions (pH > 8.5) should be avoided as they can promote side reactions.
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Possible Cause: The molar ratio of the this compound linker to the available thiols on your molecule is too low.
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Solution: Use a molar excess of the SSPy linker to drive the reaction to completion. A good starting point is a 10- to 20-fold molar excess of the linker over the available free thiols.
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Question 2: How can I determine the optimal incubation time for my reaction?
The optimal reaction time can vary based on the specific reactants, their concentrations, and the reaction conditions.
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General Guideline: For many applications, an incubation time of 2 hours at room temperature (20-25°C) or overnight at 4°C is sufficient for the reaction to proceed to a high yield.
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Optimization: It is highly recommended to monitor the reaction's progress to determine the optimal time for your specific system. For complex biomolecules, extended reaction times of up to 48 hours may be necessary. You can take aliquots at different time points and measure the extent of conjugation.
Question 3: How can I monitor the progress of the conjugation reaction in real-time?
The reaction can be monitored spectrophotometrically.
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Mechanism: The conjugation of this compound to a thiol-containing molecule results in the formation of a new disulfide bond and the release of a byproduct, pyridine-2-thione.
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Measurement: This byproduct has a maximum absorbance at 343 nm. By measuring the increase in absorbance of the reaction mixture at this wavelength, you can quantify the amount of pyridine-2-thione released and thereby monitor the reaction's progress.
Frequently Asked Questions (FAQs)
Q: What is the chemical mechanism of the this compound conjugation reaction?
A: The reaction is a thiol-disulfide exchange. The nucleophilic thiolate anion (S-) on a cysteine residue of your protein attacks the disulfide bond of the SSPy reagent. This leads to the formation of a new, stable disulfide bond between your protein and the PEG linker, along with the release of the pyridine-2-thione byproduct.
Q: What type of buffer should I use for the reaction?
A: It is critical to use a buffer that is free of thiols. Common choices include PBS (Phosphate-Buffered Saline), MES, and HEPES, typically within a pH range of 6.5-7.5. Do not use buffers containing primary amines like Tris or glycine if you intend to later use the "Acid" functionality of the linker for amine coupling, as they will compete in that subsequent reaction.
Q: How should I store the this compound reagent?
A: The reagent should be stored desiccated at -20°C. Unused stock solutions in DMSO or DMF should also be stored at -20°C.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently. Avoid high temperatures to maintain protein stability. |
| Incubation Time | 2 hours to overnight | Can be extended up to 48 hours for complex molecules. Optimization by monitoring is recommended. |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | A molar excess of the linker drives the reaction forward. A 10:1 ratio is a good starting point. |
| Solvent for Stock | DMSO or DMF | Prepare a concentrated stock and add it dropwise to the aqueous reaction buffer. |
| Buffer System | Thiol-free buffers (e.g., PBS, MES, HEPES) | Buffers containing thiols will compete with the target molecule. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (if necessary)
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Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2).
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Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.
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Incubate at room temperature for 30-60 minutes.
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Remove the excess TCEP using a desalting column equilibrated with a thiol-free reaction buffer (e.g., PBS at pH 7.0).
Protocol 2: General Protocol for this compound Conjugation
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Prepare the thiol-containing protein (either naturally containing free thiols or post-reduction) in a thiol-free buffer (pH 6.5-7.5) at a concentration of 1-5 mg/mL.
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
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Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. It is crucial to add the linker dropwise while gently vortexing to prevent precipitation.
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Allow the reaction to proceed at room temperature for 2 hours, or overnight at 4°C.
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(Optional) Monitor the reaction's progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.
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Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess linker and the reaction byproduct.
Protocol 3: Quantification of Conjugation Efficiency
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Take a small aliquot of the purified conjugate.
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Measure the protein concentration using a standard method (e.g., BCA assay).
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To determine the amount of conjugated linker, add DTT to a final concentration of 20-50 mM to cleave the newly formed disulfide bond, which will release pyridine-2-thione.
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Measure the absorbance of the solution at 343 nm.
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Calculate the concentration of the released pyridine-2-thione using its molar extinction coefficient (ε₃₄₃ = 8,080 M⁻¹cm⁻¹).
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The molar ratio of the released pyridine-2-thione to the protein represents the average number of linker molecules conjugated per protein molecule.
Visualizations
Caption: Workflow for this compound conjugation to a protein.
Caption: Mechanism of the thiol-disulfide exchange reaction.
References
Technical Support Center: Acid-PEG3-SSPy Conjugation
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing Acid-PEG3-SSPy linkers. The focus is on understanding and optimizing the effect of temperature on the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for an this compound conjugation?
The optimal temperature depends on which reactive group of the linker is being used. This compound has two reactive ends: a carboxylic acid and a pyridyl disulfide (SSPy).
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Acid (NHS Ester) to Amine Reaction: The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with a primary amine. This reaction can be performed at temperatures ranging from 4°C to 37°C.[1] A common starting point is room temperature (20-25°C) for 1-4 hours.[2][3]
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Pyridyl Disulfide (SSPy) to Thiol Reaction: This thiol-disulfide exchange reaction proceeds efficiently at room temperature (20-25°C).[4] Higher temperatures are generally not necessary and should be avoided to maintain the stability of the protein or molecule being conjugated.[4]
Q2: How does temperature specifically affect the NHS ester to amine conjugation step?
Temperature has a dual effect on this reaction. Increasing the temperature accelerates both the desired reaction with the primary amine and the competing side reaction, which is the hydrolysis of the NHS ester. The rate of hydrolysis increases significantly with higher pH and temperature. Therefore, a trade-off exists:
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Higher Temperatures (e.g., 25-37°C): Lead to faster conjugation but also faster degradation of the linker, which can reduce overall efficiency if the reaction is not completed quickly.
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Lower Temperatures (e.g., 4°C): Slow down both the conjugation and hydrolysis rates. This can be advantageous for long reactions (e.g., overnight) or when working with dilute solutions, as it minimizes the loss of the reagent to hydrolysis.
Q3: What is the impact of temperature on the stability of the this compound reagent and the final conjugate?
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Reagent Stability: The this compound reagent, especially after activation to an NHS ester, is susceptible to hydrolysis. It should be stored under desiccated conditions at -20°C. When preparing stock solutions in an organic solvent like DMSO or DMF, they should also be stored at -20°C and protected from moisture. Aqueous solutions of the activated NHS ester should be used immediately.
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Conjugate Stability: The stability of the final conjugate is primarily determined by the stability of the newly formed bonds. The amide bond formed from the NHS ester reaction is very stable. The disulfide bond formed from the SSPy reaction is also stable but can be cleaved by reducing agents. The thermal stability of the conjugate is typically limited by the stability of the biomolecules involved (e.g., proteins), which can denature at elevated temperatures.
Q4: Can I perform the conjugation at 4°C? What are the advantages and disadvantages?
Yes, performing the NHS ester to amine conjugation at 4°C is a common strategy.
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Advantages: The primary advantage is the significant reduction in the rate of hydrolysis of the NHS ester. This maximizes the amount of active linker available to react with the amine, which can lead to higher conjugation yields, especially during long incubation periods (e.g., overnight).
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Disadvantages: The reaction rate with the amine will be slower. To compensate, the reaction time must be extended, often to several hours or overnight.
Troubleshooting Guide
Q: My conjugation yield is very low or zero. Could temperature be the cause?
A: Yes, temperature is a critical factor, but other parameters should also be investigated.
Possible Cause 1: Suboptimal Temperature for NHS Ester Reaction
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Solution: If you are reacting at room temperature for a short period and getting low yields, the competing hydrolysis reaction may be dominant. Consider lowering the temperature to 4°C and increasing the incubation time to overnight. This minimizes the hydrolysis of the NHS ester, allowing more time for the desired reaction to occur.
Possible Cause 2: Reagent Degradation
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Solution: The this compound linker, particularly after activation to an NHS ester, is sensitive to moisture. Ensure the reagent is stored properly at -20°C in a desiccated environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF.
Possible Cause 3: Inactive Thiol or Amine Groups
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Solution: For the SSPy reaction, ensure the cysteine residues on your protein have free sulfhydryl (-SH) groups. Cysteines can form disulfide bonds with each other, rendering them unavailable for reaction. Pre-treat your protein with a mild reducing agent like TCEP, followed by complete removal of the reducing agent before adding the SSPy linker. For the NHS ester reaction, ensure the pH is between 7.2 and 8.5, as primary amines are not reactive at acidic pH.
Q: I observe precipitation in my reaction tube. What should I do?
Possible Cause 1: Protein Denaturation
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Solution: The reaction temperature may be too high for your protein, causing it to unfold and aggregate. Perform the conjugation at a lower temperature (e.g., 4°C or room temperature).
Possible Cause 2: Low Reagent Solubility
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Solution: While the PEG spacer improves water solubility, highly concentrated solutions of the linker can still be problematic. This compound is often first dissolved in a water-miscible organic solvent like DMSO or DMF. When adding this stock solution to your aqueous reaction buffer, add it dropwise while gently vortexing to prevent localized high concentrations and precipitation. Ensure the final concentration of the organic solvent is low enough (typically <10%) not to affect your biomolecule.
Data Presentation
Table 1: General Reaction Parameters for this compound Conjugation
| Parameter | NHS Ester → Amine Reaction | SSPy → Thiol Reaction |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | 6.5 - 7.5 |
| Temperature | 4°C - 25°C | 20°C - 25°C (Room Temperature) |
| Reaction Time | 30 min - 4 hours (at RT); Overnight (at 4°C) | 1 - 2 hours |
| Recommended Buffers | Phosphate, Bicarbonate, Borate, HEPES | Phosphate (PBS), MES, HEPES |
| Incompatible Buffers | Buffers with primary amines (e.g., Tris, Glycine) | Buffers containing thiols (e.g., DTT) |
Table 2: Influence of Temperature and pH on NHS Ester Hydrolysis
| Temperature | pH | Half-life of NHS Ester Hydrolysis |
| 0°C | 7.0 | ~ 4-5 hours |
| 4°C | 8.6 | ~ 10 minutes |
This table illustrates that lower temperatures and neutral pH significantly increase the stability of the activated NHS ester in aqueous solutions.
Experimental Protocols
Protocol: Two-Step Conjugation to a Protein (Amine-Reaction First)
This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a thiol-containing molecule (Molecule-SH) using this compound.
Step 1: Activation of this compound to NHS Ester
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Equilibrate the this compound reagent to room temperature before opening.
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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In a separate tube, dissolve EDC (e.g., 2 eq) and NHS (e.g., 5 eq) in a reaction buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
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Add the this compound stock solution to the EDC/NHS mixture and react for 15 minutes at room temperature.
Step 2: Conjugation to Amine-Containing Protein
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Dissolve your protein (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.4).
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Immediately add the activated this compound-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point.
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Incubate the reaction. Choose the temperature and time based on your experimental needs:
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Option A (Room Temperature): Incubate for 2 hours at 20-25°C.
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Option B (Cold Temperature): Incubate overnight at 4°C to minimize hydrolysis.
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Purify the resulting conjugate (Protein-NH-PEG3-SSPy) using a desalting column or size-exclusion chromatography to remove excess linker and reaction byproducts.
Step 3: Conjugation to Thiol-Containing Molecule
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Dissolve the thiol-containing molecule (Molecule-SH) in a thiol-free buffer (e.g., PBS, pH 7.2).
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Add the purified Protein-NH-PEG3-SSPy to the Molecule-SH solution. Use a slight molar excess of the protein conjugate.
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Allow the reaction to proceed at room temperature for 2 hours.
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The progress of the reaction can be monitored by measuring the increase in absorbance at 343 nm, which corresponds to the release of the pyridine-2-thione byproduct.
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Purify the final conjugate (Protein-NH-PEG3-S-S-Molecule) using an appropriate chromatography method to remove unreacted components.
Visualizations
References
Common mistakes to avoid with Acid-PEG3-SSPy
Welcome to the technical support center for Acid-PEG3-SSPy. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to navigate common challenges encountered while using this heterobifunctional crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker featuring a carboxylic acid group, a three-unit polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) group.[1] This structure allows for the sequential conjugation of two different molecules. The pyridyl disulfide group reacts specifically with free sulfhydryl (thiol) groups to form a cleavable disulfide bond.[2] The carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[3][4] Its primary applications are in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems where a cleavable linkage is desired for payload release in a reducing environment, such as inside a cell.[2] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.
Q2: How does the SSPy group react with a thiol-containing molecule?
A2: The pyridyl disulfide group (SSPy) reacts with a free sulfhydryl (thiol) group via a thiol-disulfide exchange mechanism. This reaction is highly specific for thiols and results in the formation of a new, stable disulfide bond between the linker and the target molecule. A byproduct of this reaction is pyridine-2-thione, which is released and can be monitored spectrophotometrically at 343 nm to track the reaction's progress.
Q3: What is the purpose of the disulfide bond in drug delivery applications?
A3: The disulfide bond serves as a cleavable linker, designed to be stable in the generally oxidizing environment of the bloodstream. Upon internalization into a cell, where the environment is highly reducing due to high concentrations of glutathione (GSH), the disulfide bond is readily cleaved. This cleavage releases the conjugated payload (e.g., a cytotoxic drug) at the target site, which is a key feature in the design of ADCs and other targeted therapies.
Q4: How do I activate the carboxylic acid group for conjugation to an amine-containing molecule?
A4: The carboxylic acid group is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester is then reactive towards primary amines on the target molecule, forming a stable amide bond.
Troubleshooting Guide
Low or No Conjugation to Thiol-Containing Molecule (SSPy Reaction)
Q: I am observing very low or no conjugation to my protein/peptide. What are the likely causes?
This issue typically stems from problems with the thiol group on your target molecule, the this compound linker itself, or the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Free Thiols | Many proteins, especially antibodies, have cysteine residues forming disulfide bonds and lack free thiols for reaction. Solution: Reduce existing disulfide bonds using a mild reducing agent like TCEP or DTT. It is crucial to remove the reducing agent (e.g., via a desalting column) before adding the SSPy linker, as it will compete for the reaction. |
| Sterically Hindered Thiols | The target thiol groups may be buried within the protein's 3D structure, making them inaccessible. Solution: Consider using a mild denaturant in your reaction buffer to partially unfold the protein. Use this with caution as it may affect protein function. |
| Degraded SSPy Reagent | The pyridyl disulfide moiety is sensitive to moisture and can degrade if not stored properly. Solution: Store this compound at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Suboptimal Reaction pH | The thiol-disulfide exchange reaction is pH-dependent. Solution: The reaction proceeds efficiently at a physiological pH of 6.5-7.5. Ensure your buffer is within this range and is free of any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol). |
| Low Linker Concentration | An insufficient molar excess of the linker can lead to incomplete conjugation. Solution: Use a molar excess of the this compound linker. A 10- to 20-fold molar excess over the available free thiols is a good starting point. |
| Reagent Precipitation | The linker may have limited solubility in a fully aqueous buffer at high concentrations. Solution: Prepare a concentrated stock solution of the linker in a compatible, anhydrous organic solvent like DMSO or DMF and add it dropwise to the reaction mixture with gentle vortexing. |
Low or No Conjugation to Amine-Containing Molecule (EDC/NHS Reaction)
Q: After successful conjugation to my thiol-molecule, I am struggling with the second conjugation step to an amine-containing molecule. What should I check?
| Potential Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | The EDC/NHS activation step is sensitive to reaction conditions. Solution: Use freshly prepared EDC and NHS solutions. The activation reaction is most efficient at a pH of 4.5-7.2. Perform this step in a non-amine, non-carboxylate buffer like MES. |
| Hydrolysis of NHS Ester | The activated NHS ester is susceptible to hydrolysis, especially at higher pH. The half-life can be as short as 10 minutes at pH 8.6. Solution: After the activation step, adjust the pH to 7.2-8.0 for the reaction with the amine-containing molecule and proceed with the conjugation immediately. |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated NHS ester. Solution: Ensure all buffers used during the conjugation step are free of primary amines. Use buffers like PBS, HEPES, or borate. |
| Protonated Amines | At low pH, primary amines on the target molecule will be protonated (-NH3+) and non-nucleophilic, preventing the reaction. Solution: The conjugation reaction with the amine should be performed at a pH of 7.2-8.5 to ensure the amine is deprotonated and reactive. |
| Improper Solvent | If using organic solvents, ensure they are anhydrous. Water will promote hydrolysis of the NHS ester, and amine contaminants in solvents like DMF can react with the linker. Solution: Use fresh, high-quality, anhydrous solvents like DMSO or DMF. |
Experimental Protocols & Workflows
Protocol 1: Reduction of Antibody Disulfide Bonds
This protocol provides a general guideline for reducing interchain disulfide bonds in an antibody like IgG1 to generate free thiols.
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Protein Preparation : Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2) to a concentration of 5-10 mg/mL.
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Reducing Agent Preparation : Prepare a fresh stock solution of a reducing agent like TCEP.
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Reduction Reaction : Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
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Incubation : Incubate the mixture at 37°C for 1-2 hours.
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Removal of Reducing Agent : Immediately before conjugation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed, thiol-free buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Protocol 2: Two-Step Conjugation using this compound
This protocol outlines the sequential conjugation, first to a reduced antibody (thiol-containing) and then to an amine-containing payload.
Step A: Conjugation to Reduced Antibody
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Prepare Linker : Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
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Conjugation : To the freshly desalted, reduced antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution. Add the linker dropwise with gentle mixing.
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Incubation : Allow the reaction to proceed for 2-4 hours at room temperature.
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Monitoring (Optional) : Monitor the release of pyridine-2-thione by measuring absorbance at 343 nm.
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Purification : Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
Step B: Activation and Conjugation to Amine-Payload
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Prepare Reagents : Prepare fresh 10 mM stock solutions of EDC and NHS in anhydrous DMSO. Dissolve the amine-containing payload in a suitable buffer (e.g., PBS pH 7.5).
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Activate Carboxylic Acid : In a separate reaction, dissolve the purified antibody-linker conjugate in an appropriate buffer (e.g., 0.1 M MES, pH 6.0). Add EDC and NHS to a final concentration of approximately 5 mM and 10 mM, respectively. Incubate for 15-30 minutes at room temperature.
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Conjugation : Add a 1.5- to 5-fold molar excess of the amine-containing payload to the activated antibody-linker conjugate. Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
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Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
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Quenching : Quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.
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Final Purification : Purify the final ADC using an appropriate chromatography method like SEC to remove excess payload and reaction byproducts.
Data Presentation
Table 1: Recommended Molar Ratios for Conjugation Reactions
| Reaction Step | Reagent | Recommended Molar Excess | Notes |
| Antibody Reduction | TCEP or DTT | 10-20 fold over antibody | Must be completely removed before adding SSPy linker. |
| Thiol-SSPy Conjugation | This compound | 5-20 fold over available thiols | A higher excess drives the reaction to completion. Start with 10-fold. |
| Carboxylic Acid Activation | EDC | ~50-100 fold over conjugate | Stoichiometry depends on the scale and concentration. |
| Carboxylic Acid Activation | NHS | ~100-200 fold over conjugate | Used to stabilize the activated intermediate. |
| NHS Ester-Amine Conjugation | Amine-Payload | 1.5-5 fold over conjugate | Varies based on the reactivity of the payload. |
Table 2: pH Influence on NHS-Ester Stability
| pH | Temperature (°C) | Half-life of NHS-Ester Hydrolysis | Implication for Experiments |
| 7.0 | 0 | 4-5 hours | Relatively stable, suitable for longer reactions at low temperatures. |
| 8.6 | 4 | 10 minutes | Rapid hydrolysis; conjugation with amines must be performed quickly. |
| 8.3-8.5 | Room Temp | Minutes | Optimal pH for reaction with amines, but requires immediate use of the activated ester. |
Visualizations
Caption: Experimental workflow for a two-step ADC conjugation.
Caption: Mechanism of action for a disulfide-linked ADC.
References
Technical Support Center: Characterizing and Troubleshooting DAR in ADCs
Welcome to the technical support center for the characterization and troubleshooting of the Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing common challenges encountered during their experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance, determination, and challenges of DAR in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2][3] It is considered a Critical Quality Attribute (CQA) because it directly and significantly influences the ADC's efficacy, safety, stability, and pharmacokinetic (PK) profile.[1][2] An optimal DAR is crucial for the therapeutic success of an ADC.
Q2: How does DAR impact the efficacy and toxicity of an ADC?
A2: The DAR value is a delicate balance for an ADC's therapeutic window:
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Efficacy: Generally, a higher DAR can lead to increased potency by delivering more of the cytotoxic payload to the target cancer cells. However, an excessively high DAR does not always translate to better efficacy and can be limited by the number of available target antigens.
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Toxicity: Higher DAR values are often associated with increased systemic toxicity. This can result from the release of the payload into circulation or off-target uptake of the more hydrophobic ADC species.
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Pharmacokinetics (PK): ADCs with a high DAR (e.g., >4) tend to be more hydrophobic, which can lead to faster clearance from circulation and a reduced half-life.
Q3: What is considered an optimal DAR?
A3: There is no universal "optimal" DAR for all ADCs; it needs to be determined empirically for each specific ADC. However, a DAR value between 2 and 4 is often considered ideal, as it typically provides a good balance between efficacy and safety.
Q4: What are the common methods for determining DAR?
A4: The most widely used analytical techniques for DAR determination are:
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Ultraviolet-Visible (UV/Vis) Spectroscopy: A relatively simple and quick method for determining the average DAR.
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Hydrophobic Interaction Chromatography (HIC): A robust method that separates ADC species based on their hydrophobicity, providing information on both the average DAR and the distribution of drug-loaded species.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for reduced ADCs to separate the light and heavy chains for DAR analysis.
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Mass Spectrometry (MS): Provides direct mass measurement of the different ADC species, allowing for accurate DAR determination.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during ADC conjugation and DAR analysis.
Troubleshooting Inconsistent DAR Between Batches
| Symptom | Potential Cause | Recommended Solution |
| The average DAR varies significantly between different production batches. | Inconsistent Reactant Stoichiometry: Minor deviations in the molar ratios of the linker-payload to the antibody can cause shifts in the final DAR. | Ensure precise and consistent measurement and addition of all reactants. Calibrate pipettes and balances regularly. |
| Variable Antibody Reduction: For cysteine-linked ADCs, incomplete or inconsistent reduction of interchain disulfide bonds leads to a variable number of available conjugation sites. | Optimize and tightly control the reduction step parameters (reducing agent concentration, temperature, and incubation time). | |
| Reagent Quality: Degradation or incorrect concentration of stock solutions (linker-payload, reducing agents) is a common source of error. | Verify the purity and concentration of all reagents before each conjugation reaction. Prepare fresh solutions when necessary. | |
| Reaction Conditions: Fluctuations in pH, temperature, or reaction time can affect conjugation efficiency. | Strictly control and monitor all reaction parameters. Use calibrated equipment. |
Troubleshooting ADC Aggregation
| Symptom | Potential Cause | Recommended Solution |
| Increased high molecular weight species (HMWS) are observed by Size Exclusion Chromatography (SEC). | High DAR: A high drug-to-antibody ratio increases the hydrophobicity of the ADC, which can lead to aggregation. | Optimize the conjugation reaction to achieve a lower and more homogeneous DAR. |
| Hydrophobic Payload/Linker: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the ADC. | Consider using a more hydrophilic linker or payload. Including excipients like polysorbates in the formulation can help mitigate hydrophobic interactions. | |
| Suboptimal Formulation: The buffer pH, ionic strength, or absence of stabilizing excipients can contribute to aggregation. | Screen different formulation buffers and excipients (e.g., sugars like sucrose and trehalose) to enhance ADC stability. |
Troubleshooting Deconjugation
| Symptom | Potential Cause | Recommended Solution |
| Loss of drug-linker over time is observed by HIC or MS analysis. | Linker Instability: The chemical linker may be unstable under the storage or in-use conditions. | Select a more stable linker chemistry for your application. Ensure the formulation buffer maintains a pH that is optimal for the stability of your specific linker. |
| Presence of Reducing Agents: For disulfide linkers, residual reducing agents from the conjugation process can lead to deconjugation. | Ensure the purification process effectively removes all residual reducing agents. |
Troubleshooting HIC Analysis
| Symptom | Potential Cause | Recommended Solution |
| Poor peak shape and resolution of high-DAR species (e.g., DAR6, DAR8). | High Hydrophobicity: High-DAR species are very hydrophobic and can bind irreversibly to the HIC column. | * Optimize the Gradient: Use a shallower gradient or extend the gradient time to improve separation. * Add Organic Modifier: Include a small percentage of an organic solvent (e.g., isopropanol) in the mobile phase to facilitate the elution of highly hydrophobic species. |
| Salt Concentration: The type and concentration of salt in the mobile phase can impact resolution. | Experiment with different salts (e.g., ammonium sulfate, sodium chloride) and optimize their concentrations. | |
| Column Choice: The stationary phase of the HIC column may not be optimal for your ADC. | Screen different HIC columns with varying hydrophobicities. |
Troubleshooting Mass Spectrometry (MS) Analysis
| Symptom | Potential Cause | Recommended Solution |
| No peaks or poor signal intensity. | Sample Concentration: The sample may be too dilute or too concentrated, leading to poor ionization or ion suppression. | Optimize the sample concentration. |
| Inappropriate Ionization Method: The chosen ionization technique (e.g., ESI, MALDI) may not be suitable for your ADC. | Experiment with different ionization methods to improve signal intensity. | |
| Instrument Not Tuned or Calibrated: The mass spectrometer may not be operating at its optimal performance. | Regularly tune and calibrate the instrument using appropriate standards. | |
| Discrepancy in DAR values compared to other methods (e.g., HIC). | Differential Ionization Efficiencies: Higher DAR species may have different ionization efficiencies, leading to an underestimation of the average DAR. | Use MS for qualitative identification of DAR species and rely on a more quantitative method like HIC for accurate average DAR determination. Confirm MS-derived DAR values with an orthogonal LC-UV-based method. |
Section 3: Experimental Protocols
Detailed methodologies for key experiments in DAR characterization are provided below. These are intended as general guidelines and may require optimization.
Protocol 1: DAR Determination by UV/Vis Spectroscopy
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.
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Determine Extinction Coefficients:
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Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the small molecule drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).
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Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).
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Sample Preparation:
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Prepare the ADC sample in a suitable buffer.
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Spectrophotometer Measurement:
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Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
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Calculation:
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Calculate the concentration of the antibody and the drug using the appropriate equations, correcting for the drug's absorbance at 280 nm.
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The average DAR is then calculated by dividing the drug concentration by the antibody concentration.
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Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.
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Sample Preparation:
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Dilute the ADC sample in Mobile Phase A.
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Chromatographic Conditions:
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Column: A suitable HIC column (e.g., Butyl-NPR).
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Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
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Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol.
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Gradient: A linear gradient from 0% to 100% B over 20-30 minutes.
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Flow Rate: 0.5-1.0 mL/min.
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Detection: UV at 280 nm.
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Data Analysis:
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Integrate the peak areas for each DAR species.
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Calculate the weighted average DAR using the peak areas and the corresponding number of conjugated drugs for each peak.
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Protocol 3: DAR Determination by Reversed-Phase HPLC (for reduced ADCs)
This method is suitable for cysteine-linked ADCs after reduction.
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Sample Preparation:
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Reduce the ADC sample using a reducing agent like DTT to separate the light and heavy chains.
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Chromatographic Conditions:
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Column: A reversed-phase column (e.g., C4, C8).
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Mobile Phase A: Water with 0.1% TFA.
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Mobile Phase B: Acetonitrile with 0.1% TFA.
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Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.
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Detection: UV at 280 nm.
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Data Analysis:
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Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
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Calculate the weighted average DAR based on the relative peak areas.
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Protocol 4: DAR Determination by Mass Spectrometry (MS)
LC-MS provides direct mass measurement of the ADC species.
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Sample Preparation:
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For intact ADC analysis under native conditions, dilute the sample in a suitable buffer like ammonium acetate.
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For reduced ADC analysis, follow the sample preparation in Protocol 3.
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LC-MS Conditions:
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Column: For native SEC-MS, a size-exclusion column is used. For reduced ADC analysis, a reversed-phase column is suitable.
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Mobile Phase (Native SEC-MS): Ammonium Acetate in water.
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The specific LC conditions will depend on the chosen column and ADC.
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Data Analysis:
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Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.
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The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody.
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Section 4: Mandatory Visualizations
Diagram 1: General Workflow for ADC Conjugation and DAR Analysis
References
Validation & Comparative
A Head-to-Head Comparison of Acid-PEG3-SSPy and SMCC for Antibody Conjugation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a cornerstone in the development of antibody-drug conjugates (ADCs), profoundly influencing their stability, efficacy, and therapeutic window. This guide provides an in-depth, objective comparison between two prominent heterobifunctional crosslinkers: Acid-PEG3-SSPy, a cleavable linker system, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-cleavable linker. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying chemical and biological processes.
Unveiling the Linkers: Chemical Structure and Properties
This compound is a heterobifunctional linker featuring a carboxylic acid, a three-unit polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) moiety. The carboxylic acid allows for the attachment of a payload, while the pyridyl disulfide group reacts with free thiols on an antibody. The PEG spacer enhances solubility and reduces steric hindrance.[1] As a cleavable linker, the disulfide bond is designed to be broken in the reducing environment of the cell, releasing the payload.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like lysine residues) on the antibody, and a maleimide group that forms a stable thioether bond with sulfhydryl groups on the payload.[2] The cyclohexane ring in its structure provides stability to the maleimide group, reducing its susceptibility to hydrolysis.[2]
Mechanism of Action: A Tale of Two Conjugation Strategies
The conjugation strategies for this compound and SMCC differ significantly in their reaction partners on the antibody and the nature of the resulting bond.
This compound: Thiol-Disulfide Exchange
The conjugation with this compound typically involves a two-stage process. First, the payload is attached to the carboxylic acid end of the linker. Subsequently, the pyridyl disulfide group of the payload-linker construct reacts with a free thiol group on a partially reduced or engineered antibody via a thiol-disulfide exchange reaction.[3] This reaction forms a disulfide bond between the antibody and the linker, releasing pyridine-2-thione, which can be monitored spectrophotometrically to track the reaction's progress.[3]
SMCC: Amine-Thiol Crosslinking
SMCC-mediated conjugation is also a two-step process that prevents self-conjugation. First, the NHS ester of SMCC reacts with primary amines (lysine residues) on the antibody, forming a stable amide bond and creating a maleimide-activated antibody. After removing the excess SMCC, the thiol-containing payload is added, and it reacts with the maleimide group to form a stable, non-cleavable thioether bond.
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker has profound implications for the performance of an ADC.
Linker Stability
The stability of the linker in circulation is a critical parameter that influences the therapeutic index of an ADC. Premature release of the payload can lead to off-target toxicity.
| Linker Type | Bond Formed | Cleavability | In Vitro Plasma Stability (% Intact Conjugate after 7 days) | Key Considerations |
| Pyridyl Disulfide (SSPy) | Disulfide | Cleavable (Reducing agents) | ~50-90% (Varies with steric hindrance) | Susceptible to thiol-disulfide exchange with serum albumin. Stability can be enhanced by introducing steric hindrance around the disulfide bond. |
| SMCC (Maleimide) | Thioether | Non-cleavable | >90% | The thioether bond is generally stable, but the succinimide ring can undergo a retro-Michael reaction, leading to deconjugation. |
Note: The stability of pyridyl disulfide linkers can vary significantly based on the local steric and electronic environment.
In Vitro Efficacy
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50).
| Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Val-Cit-PABC) | MMAE | Breast Cancer (BT-474) | 0.5 - 5 | |
| Non-cleavable (SMCC-like) | DM1 | Breast Cancer (BT-474) | 5 - 20 | |
| PEGylated Cleavable | MMAE | HER2-positive (NCI-N87) | ~1.5 (HP10KM) | |
| Non-PEGylated Non-cleavable (SMCC) | MMAE | HER2-positive (NCI-N87) | ~0.3 (HM) |
Note: Direct comparison of IC50 values can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Generally, cleavable linkers can exhibit higher in vitro potency due to the release of the unmodified, highly potent payload, which can also lead to a "bystander effect," killing neighboring antigen-negative tumor cells.
In Vivo Performance
The ultimate measure of an ADC's effectiveness is its performance in preclinical in vivo models.
Studies have shown that ADCs with non-cleavable linkers, like SMCC, generally exhibit better in vivo performance compared to their cleavable counterparts in certain models. This is often attributed to their increased plasma stability, which can lead to a wider therapeutic window. However, the bystander effect of cleavable linkers can be advantageous in treating heterogeneous tumors. The inclusion of a PEG spacer, as in this compound, can significantly extend the half-life of the conjugate in circulation. For instance, a 10kDa PEG linker extended the half-life of a conjugate by 11.2-fold compared to an SMCC-linked version. This improved pharmacokinetic profile can translate to enhanced in vivo efficacy.
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the successful development and comparison of ADCs.
Protocol for Antibody Conjugation with a Payload-Activated this compound Linker
This protocol describes the conjugation of a payload-activated SSPy linker to a partially reduced antibody.
Materials:
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Antibody in a suitable buffer (e.g., PBS, pH 7.4)
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Reducing agent (e.g., TCEP)
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Payload-PEG3-SSPy construct dissolved in a compatible solvent (e.g., DMSO)
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Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
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Desalting columns
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UV-Vis Spectrophotometer
Procedure:
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Antibody Reduction:
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Incubate the antibody (typically 5-10 mg/mL) with a 2 to 10-fold molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
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Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
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Conjugation Reaction:
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To the reduced antibody solution, add a 5-10 fold molar excess of the Payload-PEG3-SSPy construct.
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Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
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Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.
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Purification:
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Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload-linker and other small molecules.
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Protocol for Antibody Conjugation with SMCC
This protocol outlines the two-step conjugation of a thiol-containing payload to an antibody using the SMCC crosslinker.
Materials:
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Antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2)
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SMCC dissolved in an organic solvent (e.g., DMSO)
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Thiol-containing payload
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Thiol Reaction Buffer (e.g., PBS with EDTA, pH 6.5-7.5)
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Desalting columns
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Quenching reagent (e.g., L-cysteine)
Procedure:
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Antibody Activation:
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Add a 5- to 20-fold molar excess of SMCC to the antibody solution.
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Incubate for 30-60 minutes at room temperature.
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Remove excess SMCC using a desalting column equilibrated with Thiol Reaction Buffer.
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Conjugation to Payload:
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Add the thiol-containing payload to the maleimide-activated antibody. A molar excess of 1.5 to 5-fold of the payload over available maleimide groups is recommended.
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Incubate for 1-2 hours at room temperature.
-
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Quenching and Purification:
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Quench any unreacted maleimide groups by adding L-cysteine to a final concentration of approximately 1 mM.
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Purify the ADC using SEC or TFF to remove unreacted payload and other impurities.
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Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
Materials:
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Purified ADC sample
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HIC column (e.g., Butyl-NPR)
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Mobile Phase A: 1.8 M ammonium sulfate, 25 mM sodium phosphate, pH 7
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Mobile Phase B: 75% (v/v) 25 mM sodium phosphate, pH 7, and 25% (v/v) isopropyl alcohol
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HPLC system with a UV detector
Procedure:
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Sample Preparation: Dilute the ADC sample in Mobile Phase A.
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Chromatography:
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Equilibrate the HIC column with 100% Mobile Phase A.
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Inject the ADC sample.
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Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 12 minutes at a flow rate of 1 mL/min.
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-
Data Analysis:
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Integrate the peak areas for the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
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The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
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Summary and Recommendations
The choice between this compound and SMCC depends on the desired properties of the final antibody conjugate.
| Feature | This compound | SMCC | Recommendation |
| Linker Type | Cleavable (Disulfide) | Non-cleavable (Thioether) | Choose This compound for intracellular release of an unmodified payload and potential for a bystander effect. Choose SMCC for maximum stability in circulation and release of a payload-linker-amino acid complex upon lysosomal degradation. |
| Conjugation Site | Cysteine (Thiol) | Lysine (Amine) | This compound is suitable for site-specific conjugation to engineered cysteines or reduced native disulfides. SMCC conjugates to surface-accessible lysines, which can result in a more heterogeneous product. |
| Stability | Moderate in plasma, cleavable in cells | High in plasma | SMCC is preferred for applications requiring high systemic stability. The stability of This compound can be tuned by modifying the steric environment of the disulfide bond. |
| Payload Release | Intracellular reduction | Lysosomal degradation | The rapid release from This compound may be advantageous for certain payloads. The slower, degradation-dependent release from SMCC can be beneficial for payloads that are active with the linker attached. |
| Hydrophilicity | High (due to PEG) | Low | The PEG spacer in This compound can improve solubility and pharmacokinetics, and may allow for higher drug loading without aggregation. |
References
Stability Showdown: Acid-PEG3-SSPy Linkage vs. Thioether Bond in Bioconjugation
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of both efficacy and safety. The choice of linker dictates the stability of the conjugate in systemic circulation and the mechanism of payload release at the target site. This guide provides an objective, data-driven comparison of two widely utilized linkage chemistries: the cleavable disulfide bond formed by the Acid-PEG3-SSPy linker and the non-cleavable thioether bond.
The fundamental difference lies in their stability profiles and intended release mechanisms. The this compound linker contains a pyridyl disulfide group that reacts with thiols to form a disulfide bond, which is designed to be cleaved in the reducing intracellular environment.[1][2] In contrast, a thioether bond, typically formed from the reaction of a maleimide with a thiol, creates a stable, non-cleavable linkage where payload release relies on the complete degradation of the antibody component within the lysosome.[3][4]
Quantitative Stability Data: A Comparative Overview
| Linker Type | Chemistry | Bond Formed | Stability in Human Plasma (Half-life / % Intact) | Release Mechanism | Key Characteristics |
| This compound | Pyridyl Disulfide | Disulfide (-S-S-) | Half-life can be modulated, e.g., ~9 days for some pyridyl disulfides. Stability is influenced by steric hindrance. | Reductive cleavage by high intracellular glutathione (GSH) concentrations. | Cleavable, redox-sensitive. The PEG3 spacer enhances solubility. |
| Thioether | Maleimide-Thiol | Thioether (-S-) | Generally stable, but susceptible to retro-Michael reaction, leading to deconjugation. Some studies report ~50-75% payload loss over 7-14 days. | Proteolytic degradation of the antibody in the lysosome. | Non-cleavable, stable bond. Lacks a bystander effect. |
Key Observations:
-
Disulfide Linkers (this compound): These linkers offer a balance of stability in circulation with a specific trigger for payload release inside the target cell. The stability can be tuned by introducing steric hindrance around the disulfide bond.
-
Thioether Linkers: While generally considered more stable in circulation, the thioether bond formed from maleimide chemistry is not completely inert and can undergo a retro-Michael reaction, especially in the presence of other thiols like albumin, leading to premature drug release. This instability is a known limitation.
Experimental Protocols for Stability Assessment
To provide a framework for the direct comparison of these two linker types, the following detailed experimental protocol for an in vitro plasma stability assay is provided.
Protocol: Comparative In Vitro Plasma Stability Assay
Objective: To quantitatively compare the stability of an this compound-linked conjugate and a thioether-linked conjugate in human plasma over time.
Materials:
-
This compound conjugate
-
Thioether (e.g., SMCC-linked) conjugate
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., cold acetonitrile)
-
Immuno-affinity capture beads (e.g., Protein A or anti-human IgG)
-
LC-MS/MS system
-
HPLC system with a suitable column (e.g., reversed-phase or hydrophobic interaction)
Procedure:
-
Incubation:
-
Spike each conjugate into separate aliquots of human plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each incubation and immediately freeze at -80°C to halt any further reaction.
-
-
Sample Processing for Intact Conjugate Analysis (DAR Analysis):
-
Thaw the plasma samples.
-
Isolate the conjugate from the plasma matrix using immuno-affinity capture beads.
-
Wash the beads to remove non-specifically bound plasma proteins.
-
Elute the intact conjugate from the beads.
-
Analyze the eluted conjugate by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR signifies linker cleavage or payload loss.
-
-
Sample Processing for Free Payload Analysis:
-
Thaw the plasma samples.
-
Add cold acetonitrile to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of free payload.
-
-
Data Analysis:
-
For the intact conjugate analysis, plot the average DAR against time to determine the stability profile and calculate the in vitro half-life.
-
For the free payload analysis, express the amount of released payload at each time point as a percentage of the total conjugated payload at time zero.
-
Mandatory Visualizations
Linker Cleavage Mechanisms
The distinct stability profiles of the this compound linkage and the thioether bond are rooted in their different susceptibilities to the biological environment.
Caption: Comparative cleavage pathways.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for accurately determining and comparing the stability of different linker chemistries.
Caption: In vitro plasma stability workflow.
References
In Vitro Stability of Acid-PEG3-SSPy ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy, while an overly stable linker may prevent efficient drug release at the tumor site. This guide provides an objective comparison of the in vitro plasma stability of ADCs featuring the Acid-PEG3-SSPy linker against other common linker technologies. The information is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their ADC development programs.
The this compound linker belongs to the class of cleavable linkers, specifically utilizing a pyridyl disulfide bond. This disulfide bond is designed to be relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing intracellular environment of target cancer cells, where high concentrations of glutathione (GSH) facilitate the release of the cytotoxic payload. However, the presence of free thiols in human plasma, such as cysteine and albumin, can lead to a thiol-disulfide exchange reaction, potentially causing premature drug release.[1]
Comparative Plasma Stability Data
The following table summarizes the available quantitative data on the plasma stability of different ADC linker technologies. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used. The data for pyridyl disulfide linkers is presented as a proxy for the this compound linker.
| Linker Type | Alternative Name(s) | Conjugation Chemistry | % Intact ADC after 7 days in Human Plasma (Approx.) | Key Characteristics & Considerations |
| Pyridyl Disulfide (SSPy) | SPDB | Thiol-disulfide exchange | 50-70% | Susceptible to thiol-disulfide exchange in plasma. Stability can be improved by introducing steric hindrance around the disulfide bond. |
| Maleimide | SMCC, MC | Michael addition with thiols | 70-85% | Prone to retro-Michael reaction, leading to payload loss. Ring-opening hydrolysis can improve stability.[2][] |
| Peptide (Val-Cit) | vc | Amide bond formation | >95% | Highly stable in human plasma but can be susceptible to cleavage by carboxylesterases in rodent plasma.[4][5] |
| Non-cleavable | MCC-DM1 | Thioether bond | >95% | Generally exhibit high plasma stability, relying on lysosomal degradation of the antibody for payload release. |
Experimental Protocols
Accurate assessment of ADC stability in plasma is crucial for preclinical development. The two most common methods for quantifying ADC stability are Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This method allows for the determination of the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species over time.
Objective: To quantify the change in average DAR of an ADC after incubation in plasma.
Materials:
-
ADC of interest (e.g., this compound ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS grade water, acetonitrile, and formic acid
-
Reducing agent (e.g., DTT) for subunit analysis (optional)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation: Spike the ADC into the plasma at a final concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture. Immediately freeze the samples at -80°C to halt any further reaction.
-
Immunoaffinity Capture: Thaw the samples and add immunoaffinity beads to capture the ADC. Incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Pellet the beads by centrifugation and wash several times with cold PBS to remove unbound plasma proteins.
-
Elution: Elute the captured ADC from the beads using an appropriate elution buffer (e.g., low pH glycine-HCl). Neutralize the eluate immediately.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS under denaturing conditions to determine the average DAR. A decrease in the average DAR over time indicates payload loss.
Protocol 2: In Vitro Plasma Stability Assay using ELISA
This method quantifies the amount of intact, payload-conjugated ADC remaining in the plasma.
Objective: To measure the concentration of intact ADC in plasma over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Coating antibody (e.g., anti-human IgG)
-
Detection antibody (e.g., anti-payload antibody conjugated to HRP)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with an anti-human IgG antibody overnight at 4°C. This will capture the total antibody (both conjugated and unconjugated).
-
Incubation: Prepare plasma samples with the ADC as described in the LC-MS protocol and collect aliquots at various time points.
-
Blocking: Wash the coated plate and block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the plasma samples (containing the ADC) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate to remove unbound components.
-
Detection: Add the HRP-conjugated anti-payload antibody and incubate for 1 hour at room temperature. This antibody will only bind to ADCs that still have the payload attached.
-
Washing: Wash the plate thoroughly.
-
Signal Development: Add the substrate solution and incubate until a color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength. A decrease in signal over time corresponds to a loss of conjugated payload.
Visualizations
Experimental Workflow for In Vitro Plasma Stability Assay (LC-MS)
Caption: Workflow for ADC in vitro plasma stability analysis using LC-MS.
Conceptual Comparison of ADC Linker Cleavage Mechanisms
References
A Comparative Analysis of Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release the payload upon specific triggers within the tumor microenvironment or inside cancer cells. This guide provides an objective comparison of the performance of major classes of cleavable linkers, supported by experimental data, detailed methodologies for their evaluation, and visualizations of their mechanisms of action.
At a Glance: Key Differences in Cleavable Linkers
Cleavable linkers are primarily categorized based on their mechanism of cleavage: protease-sensitive, pH-sensitive, and glutathione-sensitive. Each type offers distinct advantages and disadvantages in terms of stability, release mechanism, and potential for bystander effect.
| Feature | Protease-Sensitive (e.g., Val-Cit) | pH-Sensitive (e.g., Hydrazone) | Glutathione-Sensitive (e.g., Disulfide) |
| Cleavage Trigger | Lysosomal proteases (e.g., Cathepsin B)[1][2] | Acidic environment of endosomes/lysosomes (pH 4.5-6.5)[1] | High intracellular glutathione concentration[3] |
| Release Mechanism | Enzymatic cleavage of a peptide bond[4] | Hydrolysis of an acid-labile bond | Reduction of a disulfide bond |
| Plasma Stability | Generally high, but can be species-dependent | Can be prone to premature hydrolysis in circulation | Generally stable, but can be susceptible to reduction in plasma |
| Bystander Effect | Dependent on payload permeability | Dependent on payload permeability | Dependent on payload permeability |
| Common Payloads | Auristatins (e.g., MMAE, MMAF) | Calicheamicins | Maytansinoids (e.g., DM1, DM4) |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative overview of different cleavable linkers. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across studies.
Table 1: In Vitro Plasma Stability of Cleavable Linkers
| Linker Type | ADC Example | Species | Stability Metric | Result | Reference |
| Protease-Sensitive (Val-Cit) | Trastuzumab-vc-MMAE | Human | % MMAE release after 6 days | <1% | |
| Trastuzumab-vc-MMAE | Mouse | % MMAE release after 6 days | ~25% | ||
| anti-CD79b-vc-MMAE | Rat | % Payload loss after 7 days | ~40% | ||
| pH-Sensitive (Hydrazone) | Gemtuzumab ozogamicin | Human | Hydrolysis rate in circulation | 1.5-2% per day | |
| Glutathione-Sensitive (Disulfide) | anti-CD22-SPP-DM1 | Human | % Payload loss after 7 days | ~20% | |
| Tandem-Cleavage (Glucuronide-Val-Cit) | anti-CD79b-GVC-MMAE | Rat | % Payload loss after 7 days | <10% |
Table 2: In Vitro Cathepsin B Cleavage Rate
| Linker Type | Substrate | Cleavage Rate | Reference |
| Protease-Sensitive (Val-Cit) | Val-Cit-PABC-MMAE | Complete release after 8 hours | |
| Protease-Sensitive (Phe-Lys) | Phe-Lys-PABC-Dox | Faster than Val-Cit with isolated Cathepsin B | |
| Protease-Sensitive (Asn-Asn) | Asn-Asn-PABC-MMAE | Not cleaved by Cathepsin B |
Table 3: In Vitro Cytotoxicity (IC50)
| ADC | Cell Line | IC50 (ng/mL) | Reference |
| anti-HER2-vc-MMAE | KPL-4 (HER2+) | ~10 | |
| anti-HER2-non-cleavable-MMAE | KPL-4 (HER2+) | ~20 | |
| anti-CD79b-vc-MMAE | Jeko-1 (CD79b+) | ~1 | |
| anti-CD79b-GVC-MMAE | Jeko-1 (CD79b+) | ~1 |
Signaling Pathways and Mechanisms of Action
The intracellular trafficking and subsequent payload release are critical for the efficacy of ADCs with cleavable linkers.
Caption: General mechanism of ADC internalization and payload release.
Experimental Workflows
Standardized protocols are essential for the comparative evaluation of ADC linker performance.
Caption: A typical workflow for the preclinical evaluation of ADCs.
Logical Relationships in Bystander Effect
The bystander effect, a key advantage of some cleavable linkers, allows the killing of adjacent antigen-negative tumor cells.
Caption: The bystander effect relies on payload diffusion to nearby cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96, 168 hours).
-
Purify the ADC from plasma using affinity chromatography (e.g., Protein A).
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Alternatively, quantify the amount of released payload in the plasma using LC-MS/MS.
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by Cathepsin B.
Methodology:
-
Prepare a reaction buffer with a pH of 5.0-6.0, optimal for Cathepsin B activity.
-
Incubate the ADC or a model substrate with recombinant human Cathepsin B at 37°C.
-
Collect samples at different time points.
-
Quench the enzymatic reaction.
-
Quantify the released payload using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS. For high-throughput screening, a fluorogenic substrate can be used where cleavage results in a measurable increase in fluorescence.
Cellular Cytotoxicity Assay
Objective: To determine the in vitro potency of the ADC (IC50 value).
Methodology:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubate the cells for a period of 72-120 hours.
-
Assess cell viability using a colorimetric (e.g., MTT, MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive and antigen-negative cells in the same well. The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Treat the co-culture with the ADC.
-
After a set incubation period, assess the viability of both cell populations using flow cytometry or high-content imaging. A reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Conclusion
The choice of a cleavable linker is a critical decision in the design of an ADC, with significant implications for its therapeutic index. Protease-sensitive linkers, particularly the Val-Cit dipeptide, are widely used and have shown clinical success. However, their stability can be species-dependent, which is an important consideration for preclinical development. pH-sensitive and glutathione-sensitive linkers offer alternative release mechanisms that can be advantageous for specific applications. The development of novel linker technologies, such as tandem-cleavage linkers, aims to further improve the stability and therapeutic window of ADCs. A thorough in vitro and in vivo evaluation using standardized protocols is essential for selecting the optimal linker for a given ADC candidate.
References
Evaluating the Efficacy of Acid-PEG3-SSPy Linked Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of drug delivery systems is paramount in enhancing therapeutic efficacy while minimizing off-target toxicity. Among the various strategies, the use of cleavable linkers in antibody-drug conjugates (ADCs) and other targeted therapies has garnered significant attention. This guide provides an objective comparison of drugs linked with Acid-PEG3-SSPy, a linker featuring a disulfide bond, against their unconjugated counterparts and drugs attached to non-cleavable linkers. The efficacy of this linker is predicated on the differential in glutathione (GSH) concentrations between the extracellular space and the intracellular environment of tumor cells.
Mechanism of Action: The Role of Glutathione
The this compound linker is designed to be stable in the bloodstream, where glutathione levels are low (approximately 2-20 µM).[1] However, upon internalization into a cancer cell, the linker is exposed to a significantly higher concentration of glutathione (around 1-10 mM).[1][2] This high intracellular GSH concentration facilitates the reduction and cleavage of the disulfide bond within the linker, leading to the release of the active drug payload inside the target cell. This targeted release mechanism aims to enhance the therapeutic window of the conjugated drug.
Comparative Efficacy: Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of drugs conjugated with glutathione-sensitive disulfide linkers compared to their free forms.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Predominant Glutathione Level | IC50 (µM) |
| Doxorubicin (Free) | HCT116 | High | ~0.1 |
| Ns-Dox (Doxorubicin Prodrug with GSH-sensitive linker) | HCT116 | High | ~0.1 |
| Doxorubicin (Free) | BT474 | Low | Not specified |
| Ns-Dox (Doxorubicin Prodrug with GSH-sensitive linker) | BT474 | Low | Significantly higher than free Dox |
Data adapted from a study on a glutathione-responsive doxorubicin prodrug (Ns-Dox).[1] The study demonstrates that in cells with high glutathione levels (HCT116), the prodrug is efficiently cleaved, resulting in a cytotoxicity comparable to free doxorubicin.[1] In contrast, in cells with lower glutathione levels, the prodrug is less effectively activated, leading to lower cytotoxicity compared to the free drug.
In Vivo Antitumor Activity
Tumor growth inhibition is a key measure of a drug's efficacy in a living organism.
| Treatment Group | Xenograft Model | Dosage | Tumor Growth Inhibition (%) |
| Taxol® (Paclitaxel) | MCA-4 Mammary Tumor | 40 mg/kg | ~30% (Tumor growth delay) |
| PEG-Paclitaxel Conjugate | MCA-4 Mammary Tumor | 40 mg equiv. paclitaxel/kg | ~23% (Tumor growth delay) |
| PSMA ADC (MMAE with cleavable linker) | C4-2 Prostate Cancer | 6 mg/kg | Significant tumor shrinkage |
| Docetaxel | C4-2 Prostate Cancer | 2 mg/kg | Initial tumor growth reduction, followed by progression |
Data for PEG-Paclitaxel is from a study evaluating a water-soluble conjugate. Data for PSMA ADC is from a study in a docetaxel-progressed xenograft model. These studies suggest that while conjugation can sometimes slightly reduce immediate efficacy compared to the free drug in certain models, it can offer significant advantages in terms of targeted delivery and overcoming resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Synthesis of a Glutathione-Responsive Doxorubicin Prodrug (Ns-Dox)
This protocol describes the synthesis of a doxorubicin prodrug with a 2-nitrobenzenesulfonyl (Ns) group, which is responsive to glutathione.
Materials:
-
Doxorubicin (Dox)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Other standard laboratory reagents and solvents
Procedure:
-
Dissolve Doxorubicin in DMF.
-
Add triethylamine to the solution to act as a base.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride in DMF to the doxorubicin solution at room temperature.
-
Stir the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography to obtain the Ns-Dox conjugate.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., HCT116, BT474)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., free doxorubicin, Ns-Dox)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include control wells with medium only (blank) and cells with medium but no drug (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the drug concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a drug conjugate in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., C4-2)
-
Matrigel (or similar basement membrane matrix)
-
Test articles (e.g., PSMA ADC, docetaxel) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 C4-2 cells) mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, free drug, drug conjugate).
-
Administer the treatments as per the defined schedule (e.g., intravenously, once a week).
-
Measure the tumor volume using calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to evaluate the antitumor efficacy.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of these drug conjugates.
References
Navigating the Hydrophobic Landscape of ADC Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. A key property influencing an ADC's stability, efficacy, and safety profile is its hydrophobicity. This guide provides a detailed comparison of the hydrophobicity of Acid-PEG3-SSPy and other commonly used linkers, supported by quantitative data and experimental methodologies.
The hydrophobicity of an ADC is a double-edged sword. While a certain degree of lipophilicity is necessary for cell membrane permeability, excessive hydrophobicity can lead to aggregation, reduced solubility, accelerated clearance from circulation, and off-target toxicity. The linker component of an ADC plays a pivotal role in modulating the overall hydrophobicity of the conjugate, especially when paired with highly hydrophobic payloads.
The Hydrophilic Advantage of PEGylation
Polyethylene glycol (PEG) chains are widely incorporated into ADC linkers to enhance their hydrophilicity. The ether oxygens in the PEG backbone form hydrogen bonds with water, increasing the overall solubility of the ADC and mitigating the hydrophobicity of the payload. This often translates to improved pharmacokinetics and a wider therapeutic window.
Quantitative Comparison of Linker Hydrophobicity
To provide a quantitative measure of hydrophobicity, the partition coefficient (logP) is a widely accepted parameter. A lower logP value indicates a more hydrophilic compound. The following table summarizes the calculated logP values for this compound and two other commonly used linkers, SMCC and a variant of MC-Val-Cit-PABC.
| Linker | Structure | SMILES String | Calculated logP |
| This compound | 3-(2-(2-(2-(pyridin-2-yldisulfanyl)ethoxy)ethoxy)ethoxy)propanoic acid | C1=CC=NC(=C1)SSCCOCCOCCOCCC(=O)O | -0.85 |
| SMCC | succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate | C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CCC3=O | 1.35 |
| MC-Val-Cit-PABC | N-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl)-L-valyl-N-(4-((((5-amino-5-oxopentyl)carbamoyl)oxy)methyl)phenyl)-L-citrulline | CC(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NC1=CC=C(COC(=O)NCCCC--INVALID-LINK--C(=O)O)C=C1 | -1.29 |
Note: The logP values were calculated using a standard online logP prediction tool.
As the data indicates, this compound possesses a significantly lower calculated logP value compared to the more traditional and hydrophobic SMCC linker. The negative logP value highlights the hydrophilic nature imparted by the PEG3 chain. The MC-Val-Cit-PABC linker, which incorporates amino acids, also demonstrates a hydrophilic character.
Experimental Determination of Hydrophobicity
Beyond theoretical calculations, experimental techniques are crucial for assessing the hydrophobicity of ADCs and their components. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are two powerful methods employed for this purpose.
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.
-
Column: A C18 or C8 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is employed to elute compounds of varying hydrophobicity. For example, a gradient of 5% to 95% Acetonitrile over 30 minutes.
-
Detection: UV detection at 220 nm and 280 nm is commonly used.
-
Sample Preparation: Linkers are dissolved in a suitable solvent, such as a mixture of water and acetonitrile, before injection.
2. Hydrophobic Interaction Chromatography (HIC)
HIC is a less denaturing technique than RP-HPLC and is particularly useful for analyzing intact ADCs. It separates proteins and other biomolecules based on their surface hydrophobicity.
-
Column: A stationary phase with hydrophobic ligands (e.g., phenyl, butyl, or ether) is used.
-
Mobile Phase A (Binding Buffer): A high salt concentration buffer, such as 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Elution Buffer): A low salt concentration buffer, such as 50 mM sodium phosphate, pH 7.0.
-
Gradient: A reverse salt gradient is used for elution, starting with a high salt concentration and gradually decreasing it. This causes molecules to elute in order of increasing hydrophobicity.
-
Detection: UV detection at 280 nm is standard for proteins.
-
Sample Preparation: The ADC sample is diluted in the binding buffer before injection.
Visualizing the Impact and Workflow
To better understand the relationships and processes involved, the following diagrams have been generated.
Caption: Impact of Linker Hydrophobicity on ADC Properties.
Caption: Experimental Workflow for Hydrophobicity Assessment.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful Antibody-Drug Conjugate. The hydrophobicity of the linker significantly impacts the overall physicochemical properties and in vivo performance of the ADC. As demonstrated by the calculated logP values, linkers incorporating hydrophilic moieties, such as the PEG3 chain in this compound, offer a distinct advantage in reducing the hydrophobicity of the conjugate. This can lead to improved solubility, stability, and pharmacokinetic profiles, ultimately contributing to a more effective and safer therapeutic agent. The use of robust analytical techniques like RP-HPLC and HIC is essential for the experimental validation of these properties and for making informed decisions during the ADC development process.
In Vivo Performance of Acid-PEG3-SSPy Linkers: A Comparative Guide for Drug Development Professionals
For researchers and drug development professionals navigating the complex landscape of antibody-drug conjugate (ADC) design, the choice of linker is a critical determinant of therapeutic success. This guide provides a comparative analysis of the in vivo performance of the Acid-PEG3-SSPy linker, a cleavable disulfide linker incorporating a polyethylene glycol (PEG) spacer. Due to the limited availability of public data on this specific linker, this guide draws upon findings from structurally similar pyridyl disulfide and other disulfide-based linkers to offer a comprehensive overview of its expected performance relative to other common linker technologies.
The this compound linker belongs to the class of redox-sensitive cleavable linkers. The pyridyl disulfide (SSPy) moiety is designed to be relatively stable in the systemic circulation but is susceptible to cleavage in the reducing intracellular environment of target cancer cells, where high concentrations of glutathione (GSH) facilitate the release of the cytotoxic payload. The inclusion of a three-unit PEG spacer aims to enhance the hydrophilicity of the linker-payload complex, which can improve the pharmacokinetic properties and solubility of the resulting ADC.
Comparative In Vivo Performance
The in vivo stability, efficacy, and safety of an ADC are intricately linked to the properties of its linker. The ideal linker remains stable in circulation to minimize premature payload release and associated off-target toxicity, while enabling efficient cleavage and payload delivery at the tumor site.
Stability
The stability of disulfide linkers, such as the SSPy moiety, is a key consideration. Premature cleavage in the bloodstream can occur through thiol-disulfide exchange with serum proteins, most notably albumin[1]. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond[2][3][4]. Unhindered disulfide linkers, like the one in this compound, are expected to have moderate stability in circulation. Studies comparing different disulfide linkers have shown that increased steric hindrance leads to decreased clearance of the ADC[5]. While specific half-life data for an this compound-linked ADC is not publicly available, it is anticipated to be lower than that of sterically hindered disulfide linkers or non-cleavable linkers.
Efficacy
The efficacy of an ADC with a cleavable disulfide linker is dependent on the differential in reducing potential between the plasma and the intracellular environment. The high concentration of glutathione within tumor cells facilitates the cleavage of the disulfide bond and the release of the cytotoxic payload. The inclusion of a PEG spacer, even a short one like PEG3, can positively impact the pharmacokinetic profile of the ADC, potentially leading to increased tumor accumulation and improved efficacy. However, the overall efficacy will also be influenced by factors such as the choice of antibody, payload potency, and the specific tumor model being investigated. For instance, a study on disulfide-linked maytansinoid conjugates demonstrated that a conjugate with intermediate disulfide bond stability exhibited the best in vivo efficacy in colon cancer xenograft models.
Comparison with Alternative Linker Technologies
To provide a broader context, the expected performance of the this compound linker is compared with other commonly used linker technologies in the table below.
| Linker Type | Cleavage Mechanism | Expected In Vivo Stability | Key Advantages | Key Disadvantages |
| This compound (Disulfide) | Reduction by intracellular glutathione | Moderate | Good payload release in the reducing tumor microenvironment; PEG spacer can improve PK. | Potential for premature cleavage in plasma, leading to off-target toxicity. |
| Valine-Citrulline (VC) Peptides | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B) | High in circulation | High stability in plasma; efficient payload release in lysosomes. | Efficacy dependent on target internalization and lysosomal trafficking; potential for off-target cleavage by other proteases. |
| Hydrazone | Acid-catalyzed hydrolysis | Low to Moderate | Effective payload release in the acidic environment of endosomes and lysosomes. | Generally lower plasma stability compared to other cleavable linkers, leading to potential systemic toxicity. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Very High | High plasma stability reduces off-target toxicity. | Payload is released with an amino acid remnant, which may affect its potency; relies on antibody degradation for payload release. |
Experimental Protocols
Accurate assessment of ADC performance in vivo requires robust experimental protocols. Below are outlines for key experiments used to evaluate the stability and efficacy of ADCs.
In Vivo Stability Assessment (Pharmacokinetics)
This protocol aims to determine the concentration of the total antibody, the conjugated antibody (ADC), and the free payload in plasma over time.
-
Animal Model: Typically, mice or rats are used.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification:
-
Total Antibody: Measured using a ligand-binding assay (e.g., ELISA) that detects both conjugated and unconjugated antibody.
-
Conjugated Antibody (ADC): Can be measured by a variety of methods, including ELISA formats that capture the antibody and detect the payload, or by hydrophobic interaction chromatography (HIC)-HPLC.
-
Free Payload: Quantified using liquid chromatography-mass spectrometry (LC-MS/MS) after protein precipitation from the plasma samples.
-
In Vivo Efficacy Study (Xenograft Model)
This protocol evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically.
-
Treatment Groups: Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different dose levels, and a positive control ADC with a known linker).
-
ADC Administration: The ADC is administered, typically intravenously, according to a specified dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point. Efficacy is assessed by comparing tumor growth inhibition between the treatment groups.
Visualizing ADC Mechanisms and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanism of action for a disulfide-linked ADC and a typical experimental workflow for in vivo evaluation.
References
- 1. labinsights.nl [labinsights.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Acid-PEG3-SSPy and SPDP Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the outcome of bioconjugation and the therapeutic efficacy of antibody-drug conjugates (ADCs). This guide provides an objective, data-supported comparison of two prominent disulfide-containing crosslinkers: Acid-PEG3-SSPy and Succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
This comparison delves into their chemical properties, reaction mechanisms, and performance characteristics, offering insights to inform the selection of the optimal linker for specific research and development needs.
At a Glance: Key Differences
| Feature | This compound | SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) |
| Reactive Groups | Carboxylic Acid (-COOH), Pyridyl Disulfide (-SSPy) | N-hydroxysuccinimide (NHS) Ester, Pyridyl Disulfide (-SSPy) |
| Amine Coupling Chemistry | Requires activation (e.g., EDC, HATU) to react with primary amines. | Directly reacts with primary amines. |
| Spacer Arm | PEG3 (Polyethylene Glycol) | Short alkyl chain.[1] |
| Solubility | Enhanced aqueous solubility due to the hydrophilic PEG spacer.[2] | Limited aqueous solubility, often requiring dissolution in an organic solvent.[1] |
| Steric Hindrance | The PEG spacer may introduce steric hindrance around the disulfide bond. | Less steric hindrance around the disulfide bond. |
| Hydrophilicity | Higher hydrophilicity. | More hydrophobic. |
| Applications | Ideal for bioconjugation where increased solubility and reduced aggregation of the final conjugate are desired, particularly in ADC development.[2][3] | A well-established crosslinker for amine-to-sulfhydryl conjugation and creating cleavable ADCs. |
Chemical Structure and Reaction Mechanism
Both this compound and SPDP are heterobifunctional crosslinkers designed to connect molecules containing amine and thiol functional groups through a cleavable disulfide bond. However, their amine-reactive moieties and spacer arms differ significantly, leading to distinct experimental workflows and properties of the resulting bioconjugate.
SPDP features an N-hydroxysuccinimide (NHS) ester that reacts directly with primary amines, and a pyridyldithiol group for reaction with sulfhydryls.
This compound , in contrast, possesses a terminal carboxylic acid that requires activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester in situ before it can couple with a primary amine. The other end has the same pyridyldithiol group for sulfhydryl reaction.
Below are diagrams illustrating the chemical structures and the conjugation pathways for both linkers.
Performance Comparison
Reaction Efficiency and Control
The amine coupling reaction is a key differentiator between the two linkers.
-
SPDP: The NHS ester of SPDP provides a straightforward, one-step reaction with primary amines at physiological to slightly basic pH (7-8). However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency. The half-life of an NHS ester can range from hours at pH 7 to minutes at pH 8.6.
-
This compound: The carboxylic acid requires a two-step activation and coupling process, typically using EDC and NHS. While this adds a step to the experimental protocol, it can offer greater control over the reaction. The activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the activated ester with the amine is more efficient at a more neutral to basic pH (7.2-8.0). This pH difference allows for a more controlled, two-pot synthesis, potentially minimizing unwanted side reactions.
Stability of the Disulfide Bond
The disulfide bond in both linkers is designed to be cleaved in the reducing environment inside a cell, releasing the conjugated payload. The stability of this bond in circulation is crucial for the efficacy and safety of ADCs.
-
Steric Hindrance: The stability of a disulfide bond can be influenced by steric hindrance around the bond. The longer PEG3 spacer of this compound may offer slightly more steric hindrance compared to the shorter alkyl chain of SPDP, potentially leading to enhanced plasma stability. Studies have shown that more sterically hindered disulfide linkages are more stable to reductive cleavage.
-
Hydrophilicity: The PEG spacer in this compound increases the overall hydrophilicity of the linker. While not directly impacting the disulfide bond's chemical stability, this can influence the conformation of the attached biomolecule and the accessibility of the disulfide bond to reducing agents.
Solubility and Aggregation
A significant advantage of this compound is the presence of the PEG3 spacer.
-
PEGylation Benefits: The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established method to increase the solubility and stability of proteins and reduce aggregation. The hydrophilic nature of the PEG chain in this compound can help to mitigate the hydrophobicity of conjugated payloads, which is a common cause of ADC aggregation.
-
SPDP Hydrophobicity: SPDP is a more hydrophobic molecule, and its use in conjugating hydrophobic drugs can sometimes lead to aggregation of the final ADC product, which can impact its efficacy and safety.
Experimental Protocols
General Protocol for Amine Coupling with SPDP
-
Dissolve SPDP: Prepare a stock solution of SPDP in an organic solvent such as DMSO or DMF.
-
Prepare Protein Solution: Dissolve the amine-containing protein in a suitable buffer at pH 7-8 (e.g., phosphate, borate, or carbonate buffer).
-
Reaction: Add the SPDP stock solution to the protein solution. The reaction is typically carried out at room temperature for 30-60 minutes.
-
Purification: Remove excess SPDP and reaction byproducts by gel filtration or dialysis.
-
Thiol Reaction: The SPDP-modified protein is then reacted with the thiol-containing molecule in a buffer at pH 7-8 to form the disulfide bond.
General Protocol for Amine Coupling with this compound
-
Dissolve Reagents: Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or DMF for the linker, and aqueous buffer for EDC/NHS).
-
Prepare Protein Solution: Dissolve the amine-containing protein in a suitable buffer.
-
Activation: In a separate reaction or in a one-pot, two-step process, activate the carboxylic acid of this compound with EDC and NHS. This is typically done at a pH of 4.5-6.0 for 15-30 minutes at room temperature.
-
Coupling: Add the activated linker to the protein solution, adjusting the pH to 7.2-8.0. The reaction is typically allowed to proceed for 2 hours to overnight at room temperature or 4°C.
-
Quenching: Quench the reaction by adding an amine-containing buffer like Tris to consume any unreacted NHS esters.
-
Purification: Purify the conjugate to remove excess reagents and byproducts.
-
Thiol Reaction: The purified conjugate is then reacted with a thiol-containing molecule to form the disulfide bond.
Conclusion
The choice between this compound and SPDP depends on the specific requirements of the bioconjugation application.
SPDP is a well-validated, efficient crosslinker for straightforward amine-to-thiol conjugation. Its primary advantages are the simplicity of the one-step amine coupling reaction and its established use in the field. However, its hydrophobicity and the potential for hydrolysis of the NHS ester are important considerations.
This compound offers several key advantages, particularly for the development of ADCs and other bioconjugates where solubility and stability are paramount. The integrated PEG spacer can significantly improve the aqueous solubility of the final conjugate, reduce the risk of aggregation, and potentially enhance in vivo stability through steric hindrance. While the two-step amine coupling procedure is more complex, it can provide greater reaction control.
For researchers prioritizing ease of use and working with relatively soluble biomolecules, SPDP remains a strong choice. For applications demanding enhanced solubility, reduced aggregation, and potentially improved in vivo performance of the final conjugate, the advanced features of this compound make it a compelling alternative. Careful consideration of the experimental goals and the physicochemical properties of the molecules to be conjugated will guide the optimal selection.
References
- 1. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 2. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Choosing Acid-PEG3-SSPy in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of Acid-PEG3-SSPy with alternative linker technologies, supported by experimental data and detailed protocols, to justify its selection in various research applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker featuring three key components: a carboxylic acid group, a three-unit polyethylene glycol (PEG) spacer, and a pyridyl disulfide (SSPy) moiety. This unique architecture allows for a controlled, sequential conjugation of two different molecules. The carboxylic acid can be activated to react with primary amines, while the pyridyl disulfide group readily reacts with free sulfhydryl (thiol) groups to form a cleavable disulfide bond. The PEG spacer enhances solubility and reduces steric hindrance.
The primary application of this compound is in the development of ADCs, where it serves as a bridge between a monoclonal antibody and a cytotoxic payload. The disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring specific payload release.
Comparative Analysis of Linker Technologies
The choice of a linker dictates the stability of the bioconjugate in circulation and the mechanism of payload release. Here, we compare this compound with three major classes of ADC linkers: maleimide-based non-cleavable linkers, enzyme-cleavable linkers, and other PEG alternatives.
Performance Comparison
The following tables summarize the key performance characteristics of different linker technologies. It is important to note that direct comparison of quantitative data across different studies can be challenging due to variations in experimental conditions, antibodies, and payloads. The data presented here are representative values to illustrate the general properties of each linker type.
Table 1: Stability of ADC Linkers in Human Plasma
| Linker Type | Linkage Formed | Representative Linker | Half-life in Human Plasma | Key Stability Features |
| Disulfide (Cleavable) | Disulfide | This compound | ~20% release in 1 day[1] | Susceptible to thiol-disulfide exchange; stability can be modulated by steric hindrance. |
| Maleimide-based (Non-cleavable) | Thioether | SMCC | ~50% intact conjugate after 7 days[1] | Generally stable, but can undergo retro-Michael reaction leading to deconjugation.[2] |
| Enzyme-cleavable | Peptide | Valine-Citrulline (vc) | <1% release after 6 days[3] | Highly stable in plasma; specifically cleaved by lysosomal proteases (e.g., Cathepsin B). |
| Hydrazone (pH-sensitive) | Hydrazone | N/A | Variable; can be engineered for stability at pH 7.4. | Stable at neutral pH, but hydrolyzes at acidic pH (endosomes/lysosomes). |
Table 2: Payload Release Mechanisms and Kinetics
| Linker Type | Cleavage Trigger | Typical Cleavage Agent | Representative Cleavage Kinetics | Bystander Effect |
| Disulfide (Cleavable) | Reduction | Glutathione (GSH) | Half-life of minutes to hours in 1-10 mM GSH. | Yes (if payload is membrane-permeable) |
| Maleimide-based (Non-cleavable) | Proteolytic Degradation | Lysosomal Proteases | Dependent on antibody degradation rate. | No (payload-linker-amino acid metabolite is typically not membrane-permeable). |
| Enzyme-cleavable | Enzymatic Cleavage | Cathepsin B | Rapid cleavage (minutes) in the presence of the enzyme.[3] | Yes (if payload is membrane-permeable) |
| Hydrazone (pH-sensitive) | Acidic pH | Low pH (4.5-5.5) | Half-life of minutes to hours at acidic pH. | Yes (if payload is membrane-permeable) |
Table 3: Biocompatibility and Immunogenicity
| Linker Component | Biocompatibility | Immunogenicity | Key Considerations |
| PEG | Generally considered biocompatible and non-immunogenic. | Can elicit anti-PEG antibodies in some individuals, potentially affecting pharmacokinetics and efficacy. | The prevalence of pre-existing anti-PEG antibodies is a growing area of research. |
| Polysarcosine (PEG Alternative) | Biodegradable and biocompatible. | Lower immunogenicity compared to PEG. | An emerging alternative to address potential PEG-related immunogenicity. |
Justification for Choosing this compound
The selection of this compound is justified under several research scenarios:
-
Requirement for a Cleavable Linker: When the therapeutic strategy relies on the release of an unmodified, potent payload within the target cell, a cleavable linker is essential. The disulfide bond in this compound provides a reliable mechanism for intracellular drug release.
-
Redox-Sensitive Release: The high concentration of glutathione in the cytoplasm of cells provides a specific and efficient trigger for the cleavage of the disulfide bond, making it an excellent choice for targeted intracellular drug delivery.
-
Tunable Stability: The stability of the disulfide bond can be modulated by introducing steric hindrance around the linkage, allowing for optimization of the linker's half-life in circulation.
-
Favorable Solubility and Pharmacokinetics: The PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve its pharmacokinetic profile and reduce aggregation.
-
Versatility in Conjugation: The heterobifunctional nature of this compound allows for a flexible and controlled two-step conjugation process, enabling the linkage of a wide variety of molecules.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the successful synthesis and characterization of bioconjugates using this compound.
General Workflow for ADC Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of an ADC using this compound.
Protocol 1: Antibody-Payload Conjugation using this compound
Objective: To conjugate a thiol-containing payload to an antibody using the this compound linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Thiol-containing payload
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Activation reagents for carboxylic acid (e.g., EDC, NHS)
-
Reaction buffers (e.g., PBS, Borate buffer)
-
Quenching reagent (e.g., N-ethylmaleimide)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction (if necessary):
-
Dissolve the mAb in a suitable buffer (e.g., PBS with EDTA).
-
Add a 10-20 fold molar excess of DTT.
-
Incubate at 37°C for 30 minutes.
-
Remove excess DTT using a desalting column.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation of Activated Linker to Payload:
-
Add the thiol-containing payload to the activated linker solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Conjugation of Payload-Linker to Antibody:
-
Add the payload-linker construct to the reduced antibody solution.
-
Incubate for 2-4 hours at room temperature.
-
The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Quenching and Purification:
-
Quench any unreacted thiols with a molar excess of N-ethylmaleimide.
-
Purify the ADC using SEC to remove unconjugated payload-linker and other small molecules.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
Objective: To determine the average number of drug molecules conjugated to each antibody.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potency of the ADC on cancer cell lines.
Procedure:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for 72-120 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability and determine the IC50 value.
Signaling Pathways and Mechanisms
Mechanism of Action of a Disulfide-Linked ADC
Caption: Mechanism of action of an ADC with a disulfide linker, from circulation to apoptosis induction.
Conclusion
This compound is a versatile and effective heterobifunctional linker for the construction of bioconjugates, particularly ADCs. Its key advantages include a cleavable disulfide bond that enables redox-sensitive payload release, a hydrophilic PEG spacer that improves solubility and pharmacokinetics, and a flexible two-step conjugation chemistry. While alternative linker technologies each have their own merits, the specific combination of features offered by this compound provides a robust and scientifically sound justification for its selection in research applications where targeted intracellular delivery and controlled payload release are paramount. The detailed protocols provided in this guide offer a framework for the successful implementation of this compound in the laboratory.
References
Safety Operating Guide
Proper Disposal Procedures for Acid-PEG3-SSPy
This document provides essential safety and logistical information for the proper disposal of Acid-PEG3-SSPy, a heterobifunctional linker containing a carboxylic acid, a polyethylene glycol (PEG) spacer, and a pyridyl disulfide group. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard chemical waste regulations.
Immediate Safety and Hazard Information
Required PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or glasses with side shields
-
Laboratory coat
All waste handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Characterization and Collection
This compound and materials contaminated with it are to be treated as hazardous chemical waste. Sewer disposal is strictly prohibited.
-
Solid Waste: Collect unused or expired powder, contaminated weigh boats, pipette tips, and other consumables in a dedicated, sealed container made of high-density polyethylene (HDPE) or glass.
-
Liquid Waste: Collect solutions containing this compound (e.g., in organic solvents like DMSO, DMF, or aqueous buffers) in a separate, sealed, and chemically compatible waste container.
Waste Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary solvent(s) and approximate concentration
-
Associated hazard pictograms (e.g., GHS07 for irritant)
Store the sealed waste container in a designated, cool, and dry secondary containment area away from incompatible materials until collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Disposal Protocol: Two-Stage Procedure
A two-stage disposal procedure is recommended. The first stage involves an optional but encouraged in-lab chemical pretreatment to cleave the reactive disulfide bond. The second stage is the mandatory disposal of all generated waste through official channels.
Stage 1: Chemical Pretreatment (Disulfide Bond Cleavage)
Cleaving the pyridyl disulfide bond with a reducing agent like Dithiothreitol (DTT) breaks the molecule into Thiol-PEG3-acid and pyridine-2-thione.[2][3] This pretreatment can simplify the waste profile for the disposal facility. This procedure must be performed by trained personnel within a chemical fume hood.
Experimental Protocol for Cleavage:
-
Preparation: For each 100 mg of solid this compound waste or its equivalent in solution, prepare a 100 mM solution of DTT in a neutral or slightly basic buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5).
-
Reaction: Dissolve or dilute the this compound waste in the DTT solution. A significant molar excess of DTT should be used to ensure complete reduction.
-
Incubation: Allow the reaction to proceed at room temperature for at least one hour with gentle stirring. For more robust reduction, the temperature can be raised to 37°C.
-
Collection: After incubation, this treated solution, which now contains Thiol-PEG3-acid, pyridine-2-thione, and excess DTT, must be collected as hazardous liquid waste.
Stage 2: Final Disposal
-
Consolidation: All waste, whether pretreated or not, including solid materials and liquid solutions, must be collected as hazardous waste.
-
EHS Coordination: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the consolidated waste.
-
Documentation: Provide the waste manifest with the full chemical name and note if the material has been pretreated with DTT. The recommended final disposal method for the resulting byproducts, particularly the pyridine-containing component, is high-temperature incineration.
Quantitative Data Summary
The following table summarizes key parameters for the handling and disposal of this compound and its related components.
| Parameter | Guideline / Value | Rationale & References |
| Chemical State for Disposal | Solid or absorbed liquid; Aqueous solution | Prevents aerosolization and allows for controlled handling. |
| Recommended PPE | Gloves, Goggles, Lab Coat | Protects against skin, eye, and respiratory irritation from the pyridyl disulfide moiety and its byproducts. |
| Sewer Disposal | Prohibited | The compound and its byproducts (pyridine-2-thione) are hazardous and potentially toxic to aquatic life. |
| Pretreatment Reagent | Dithiothreitol (DTT) | Strong reducing agent effective at cleaving disulfide bonds. |
| DTT Concentration (Pretreatment) | 10-100 mM | Sufficient concentration to ensure complete reduction of the disulfide bond. |
| Pretreatment Incubation Time | ≥ 1 hour at Room Temperature | Allows for the cleavage reaction to reach completion. |
| Final Disposal Method | Licensed Hazardous Waste Contractor (Incineration) | Ensures destruction of organic components and prevents environmental release. |
| Waste Container Material | HDPE, Glass | Chemically resistant and suitable for storing organic and aqueous waste. |
Disposal Workflow and Chemical Pathway Visualization
The following diagrams illustrate the logical workflow for the disposal process and the chemical transformation during the pretreatment step.
Caption: Logical workflow for the safe disposal of this compound waste.
Caption: Chemical pathway of this compound cleavage during pretreatment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
